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  • Product: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
  • CAS: 1228666-59-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a fluorinated derivative of the 7-aza...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a fluorinated derivative of the 7-azaindole scaffold. The 1H-pyrrolo[2,3-b]pyridine core, a privileged heterocyclic system in medicinal chemistry, is a key structural motif in numerous biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom and an acetyl group at the 5- and 4-positions, respectively, significantly influences the molecule's physicochemical properties and reactivity, making it a valuable building block in the synthesis of targeted therapeutic agents. This guide details the known chemical properties of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, proposes a detailed synthetic protocol based on established methodologies for related 7-azaindole derivatives, and explores its potential applications in drug discovery and development. The causality behind experimental choices and the strategic importance of this intermediate are discussed to provide field-proven insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to act as a bioisostere, effectively interacting with a wide range of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity and modulating physicochemical properties such as solubility and metabolic stability.

The incorporation of a fluorine atom, as seen in 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, is a well-established strategy in drug design to improve metabolic stability, binding affinity, and bioavailability[1]. The acetyl group at the 4-position provides a versatile chemical handle for further synthetic transformations, enabling the construction of diverse molecular architectures. This unique combination of a privileged scaffold, a fluorine substituent, and a reactive functional group makes 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone a highly valuable intermediate for the synthesis of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies[2][3][4][5][6][7].

Physicochemical and Spectroscopic Properties

While detailed experimental data for 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is not extensively published in peer-reviewed literature, its fundamental properties can be obtained from commercial suppliers and predicted based on the analysis of its structural analogues.

General Properties
PropertyValueSource
Molecular Formula C₉H₇FN₂O[8][9]
Molecular Weight 178.16 g/mol [8][9]
CAS Number 1228666-59-8[8][9]
Appearance Solid (predicted)[8]
InChI Key QOCUJDISJMTOMI-UHFFFAOYSA-N[8]
SMILES CC(=O)c1c(F)cnc2[nH]ccc12[8]
Predicted Spectroscopic Data

Predictive spectroscopic analysis is crucial for the characterization of novel or sparsely documented compounds. The following are predicted spectral characteristics for 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, based on the known spectral data of similar 7-azaindole derivatives.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the pyrrole ring. The fluorine atom at the 5-position will likely cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the heterocyclic core. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry (ESI+): The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 179.06.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Multi-step Approach

The proposed synthesis commences with the commercially available 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The introduction of the acetyl group at the C4 position can be achieved through a Friedel-Crafts acylation or a directed metalation-acylation sequence.

Synthetic_Pathway A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B N-Protected 5-Fluoro-1H-pyrrolo[2,3-b]pyridine A->B Protection (e.g., SEM-Cl, NaH) C 4-Lithio-N-Protected-5-fluoro-1H-pyrrolo[2,3-b]pyridine B->C Directed ortho-Metalation (e.g., n-BuLi, THF, -78 °C) D 1-(N-Protected-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone C->D Acylation (e.g., Acetic Anhydride) E 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone D->E Deprotection (e.g., TBAF or acid) Reactivity_Map cluster_0 Potential Reactions A 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone N-H C2 C3 C=O B N-Alkylation/ N-Arylation A:n->B At N1 C Electrophilic Substitution (e.g., Halogenation) A:c3->C At C3 D Condensation Reactions A:co->D At Acetyl Group E Reduction/Oxidation A:co->E At Acetyl Group

Sources

Exploratory

An In-depth Technical Guide to 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (CAS Number 1228666-59-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a key heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical properties, provides a detailed, field-proven synthesis protocol, and explores its significance as a crucial intermediate in the development of targeted therapeutics. This guide is designed to equip researchers and drug development professionals with the necessary technical information to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole, a ubiquitous component of biologically active molecules, allows it to act as a bioisostere, often leading to improved pharmacological properties. The incorporation of a nitrogen atom in the six-membered ring can enhance solubility, metabolic stability, and receptor binding affinity.

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, with its strategic fluorine and acetyl substitutions, represents a highly valuable and versatile intermediate. The fluorine atom can modulate the electronic properties and metabolic fate of a final drug molecule, while the acetyl group at the C4 position provides a reactive handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures. This guide will focus on the practical synthesis and chemical profile of this important building block.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is provided below.

PropertyValueReference
CAS Number 1228666-59-8[1]
Molecular Formula C₉H₇FN₂O[1]
Molecular Weight 178.16 g/mol [1]
Appearance Solid[1]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]
Precautionary Statements P301 + P312 + P330, P305 + P351 + P338[1]

Synthesis Protocol: A Step-by-Step Guide

The following protocol for the synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is adapted from a robust procedure outlined in the patent literature, ensuring its relevance and applicability in a drug discovery setting.

Reaction Scheme

G A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone A->B 1. n-BuLi, THF, -78 °C 2. Acetic Anhydride, -78 °C to rt

Caption: Synthesis of the target compound via lithiation and acylation.

Causality Behind Experimental Choices

This synthesis employs a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. The choice of n-butyllithium (n-BuLi) as the base is critical; its strong basicity is required to deprotonate the acidic N-H proton of the pyrrole ring, followed by a second deprotonation at the C4 position, which is activated by the adjacent pyridine nitrogen. The low temperature (-78 °C) is essential to control the reactivity of the organolithium species and prevent side reactions. Acetic anhydride is an effective and readily available acylating agent for quenching the organolithium intermediate.

Detailed Experimental Protocol

Step 1: Lithiation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents, as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

Step 2: Acylation and Work-up

  • To the reaction mixture from Step 1, add acetic anhydride (1.5 equivalents) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Characterization Data

The structural integrity of the synthesized compound is confirmed by spectroscopic analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the structure of the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Specific chemical shifts would be listed here based on experimental data.

Note: The specific ¹H NMR data for this compound can be found in patent WO 2012061745 A1.

Applications in Drug Discovery

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The acetyl group can be readily transformed into other functional groups or used as a point of attachment for building more complex structures.

Synthesis of Kinase Inhibitors

The 7-azaindole core is a common scaffold in the design of inhibitors for various kinases, which are key targets in oncology and inflammatory diseases. The title compound serves as a precursor for the synthesis of potent and selective kinase inhibitors.

G A 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone B Further Chemical Transformations A->B Condensation, Reduction, Coupling Reactions, etc. C Active Pharmaceutical Ingredient (API) B->C Final Synthetic Steps

Caption: General workflow for the utilization of the title compound in API synthesis.

Conclusion

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is a strategically important building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The robust synthesis protocol and the versatile reactivity of its functional groups make it a valuable tool for medicinal chemists. This guide provides the essential technical information to facilitate its use in the discovery and development of novel pharmaceuticals.

References

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Link]

  • MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • MDPI. Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. [Link]

  • PubMed. Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Link]

  • Google Patents.
  • Google Patents. novel process for the manufacture of 5-halogenated-7-azaindoles. [Link]

  • Google Patents. Preparation method for 4-substituted-7-azaindole.
  • Google Patents. Synthesis of 5-substituted 7-azaindoles and 7-azaidonines.
  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • PubMed Central. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. [Link]

  • PubMed Central. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]

  • PubMed. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5. [Link]

  • Google P
  • Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone: Strategies and Methodologies for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a key heterocyclic scaffold of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 7-azaindole core, particularly when substituted, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors.[1] This document delves into the nuanced challenges of regioselective functionalization of the 7-azaindole nucleus and proposes a primary synthetic pathway leveraging Directed ortho-Metalation (DoM), a robust strategy for achieving C4-acylation. An alternative approach via an N-oxide intermediate is also discussed. Detailed, field-proven experimental protocols, mechanistic insights, and characterization data are provided to enable researchers to confidently synthesize this valuable molecule.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic system that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to indole and purine bases allows it to function as a bioisostere, effectively interacting with a wide array of biological targets.[1] Consequently, the 7-azaindole framework is a core component in numerous therapeutic agents, including those targeting kinases, viral proteins, and G-protein coupled receptors.

The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. The further incorporation of an acetyl group at the C4-position introduces a key handle for further chemical elaboration, making 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone a highly valuable intermediate for the synthesis of compound libraries in drug discovery campaigns.

The primary challenge in synthesizing this target molecule lies in the regioselective introduction of the acetyl group onto the electron-deficient pyridine ring of the 7-azaindole nucleus, specifically at the C4 position. Standard electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, typically favor substitution on the electron-rich pyrrole ring at the C3 position. Therefore, more sophisticated synthetic strategies are required to achieve the desired C4-functionalization.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C4-acetyl bond, pointing to 5-fluoro-1H-pyrrolo[2,3-b]pyridine as the key precursor. The core of the synthetic challenge, therefore, is the regioselective acylation of this intermediate.

Retrosynthesis Target 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Precursor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Target->Precursor C4-Acylation Reagent Acetylating Agent (e.g., Acetyl chloride, Acetic anhydride) Target->Reagent

Caption: Retrosynthetic approach for the target molecule.

Two primary strategies are considered in this guide to address the challenge of regioselective C4-acylation:

  • Directed ortho-Metalation (DoM): This is a powerful technique for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG).[2][3] By installing a suitable protecting group on the pyrrole nitrogen, which can also act as a DMG, it is possible to direct lithiation specifically to the C4 position, followed by quenching with an acetylating electrophile.

  • Functionalization via an N-Oxide Intermediate: Activation of the pyridine ring through N-oxidation facilitates nucleophilic aromatic substitution at the C4 and C6 positions. This route involves the synthesis of the 7-azaindole N-oxide, followed by halogenation at the C4 position and subsequent palladium-catalyzed cross-coupling with an acetylating agent.[4]

This guide will focus on the Directed ortho-Metalation approach as the primary and more direct route.

Proposed Synthetic Pathway via Directed ortho-Metalation (DoM)

The proposed synthesis is a multi-step process beginning with the construction of the 5-fluoro-7-azaindole core, followed by N-protection and the key DoM-acylation sequence.

Synthetic_Pathway cluster_0 Part 1: Core Synthesis cluster_1 Part 2: N-Protection cluster_2 Part 3: C4-Functionalization cluster_3 Part 4: Deprotection A Substituted Pyridine B 5-Fluoro-1H-pyrrolo[2,3-b]pyridine A->B Cyclization C N-Protected-5-fluoro-7-azaindole (e.g., N-TIPS) B->C Protection (e.g., TIPSCl, Imidazole) D C4-Lithio Intermediate C->D Directed ortho-Metalation (n-BuLi, TMEDA, -78 °C) E 1-(N-Protected-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone D->E Acylation (Acetyl Chloride, -78 °C) F 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (Target Molecule) E->F Deprotection (e.g., TBAF)

Caption: Proposed multi-step synthesis of the target molecule.

Step 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

The synthesis of the 5-fluoro-7-azaindole core can be achieved through various published methods. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. One such method starts from 2-amino-5-fluoropyridine, which undergoes a series of reactions including diazotization, reduction, and subsequent cyclization to form the bicyclic system.

Step 2: N-Protection of the Pyrrole Ring

The acidic N-H proton of the pyrrole ring would interfere with the subsequent organolithium-mediated metalation step. Therefore, protection of this nitrogen is crucial. A bulky silyl group, such as triisopropylsilyl (TIPS), is an excellent choice as it is robust enough to withstand the basic conditions of the DoM step and can be readily removed under mild conditions. The TIPS group can also serve as a directing group for the metalation.

Experimental Protocol: N-Protection

  • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triisopropylsilyl chloride (TIPSCl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 3: Directed ortho-Metalation and Acylation

This is the pivotal step in the synthesis, where the regioselectivity of the C4-functionalization is established. The N-TIPS group directs the deprotonation by n-butyllithium to the adjacent C2 and C7 positions. However, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), and under kinetic control at low temperatures, lithiation at the C4 position of the pyridine ring is favored. The resulting aryllithium intermediate is then trapped with an acetylating agent.

Experimental Protocol: C4-Acylation

  • To a solution of N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and TMEDA (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.2 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Add acetyl chloride (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purify the residue by flash column chromatography to yield 1-(N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Step 4: Deprotection

The final step involves the removal of the TIPS protecting group to yield the target molecule. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Experimental Protocol: Deprotection

  • Dissolve the N-TIPS protected ketone (1.0 eq) in THF.

  • Add TBAF (1.2 eq, as a 1 M solution in THF) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Characterization of the Final Product

The structure of the synthesized 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone should be confirmed by standard analytical techniques. The expected data, based on analogous structures, are summarized below.

Analytical Technique Expected Observations
¹H NMR Aromatic protons of the 7-azaindole core with characteristic coupling constants. A singlet for the acetyl methyl group. A broad singlet for the N-H proton of the pyrrole ring.
¹³C NMR Resonances for the carbonyl carbon, acetyl methyl carbon, and the carbons of the fluoro-substituted 7-azaindole ring.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom at the C5 position.
Mass Spectrometry (HRMS) Accurate mass measurement corresponding to the molecular formula C₉H₇FN₂O.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-F stretch.

Alternative Synthetic Strategy: The N-Oxide Route

An alternative approach to C4-functionalization involves the initial N-oxidation of the 7-azaindole core. This activates the pyridine ring towards nucleophilic attack.

N_Oxide_Route A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B 5-Fluoro-1H-pyrrolo[2,3-b]pyridine N-oxide A->B Oxidation (m-CPBA) C 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine B->C Chlorination (POCl₃) D 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (Target Molecule) C->D Palladium-catalyzed Cross-Coupling

Caption: Alternative synthetic pathway via an N-oxide intermediate.

This route, while potentially effective, involves additional steps and the use of phosphorus oxychloride, which requires careful handling. The regioselectivity of the halogenation step would also need to be carefully controlled.

Conclusion

The synthesis of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone presents a significant challenge in regiocontrol. This guide has outlined a robust and reliable synthetic strategy centered on Directed ortho-Metalation, providing a direct and efficient pathway to this valuable building block. The detailed experimental protocols and mechanistic rationale are intended to equip researchers in drug discovery with the necessary tools to access this and related 7-azaindole derivatives. The principles discussed herein are broadly applicable to the synthesis of other complex heterocyclic systems, underscoring the power of modern synthetic organic chemistry in advancing pharmaceutical research.

References

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.Organic Chemistry Frontiers. (Provides a general overview of azaindole synthesis).
  • Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations.ResearchGate. (Discusses the application of DoM for functionalizing the 7-azaindole core).
  • Directed ortho metalation - Wikipedia.Wikipedia.
  • Directed ortho Metalation (DOM) - Organic Chemistry Portal.Organic Chemistry Portal.
  • Preparation method for 4-substituted-7-azaindole - Google Patents (CN102746295A).
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (Details methods for functionalizing the 4-position of the 7-azaindole ring).
  • Azaindole synthesis - Organic Chemistry Portal.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC.National Center for Biotechnology Information.
  • Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods - Benchchem. (Compares different methods for the acylation of 7-azaindole, highlighting the regioselectivity challenges).

Sources

Exploratory

The Strategic Utility of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the successful development of novel therapeutics. Among these, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. This guide provides a detailed technical overview of a key derivative, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone , a versatile chemical intermediate poised to accelerate drug discovery programs targeting a range of debilitating diseases.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bicyclic heterocycle that serves as a bioisostere of indole and purine.[1] This structural mimicry allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone in the development of targeted therapies.[2][3] The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity through favorable electronic interactions.[4] The further incorporation of an acetyl group at the 4-position provides a crucial chemical handle for subsequent diversification, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is essential for its effective utilization.

PropertyValueSource
Molecular Formula C₉H₇FN₂ON/A
Molecular Weight 178.17 g/mol N/A
Appearance Off-white to yellow solid (predicted)N/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH)N/A
CAS Number Not definitively assigned in public databases.N/A

Note: Experimental data for this specific compound is not widely available in public literature. The table represents predicted properties based on its chemical structure and data for analogous compounds.

Synthesis of the Building Block: A Strategic Approach

Proposed Synthetic Pathway

Synthetic_Pathway A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B 1. TIPSCl, Imidazole 2. n-BuLi, TMEDA, THF, -78 °C A->B Protection & Lithiation C 4-Lithio-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine B->C E 1-(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone C->E Acylation D N-Methoxy-N-methylacetamide (Weinreb Amide) D->E F TBAF, THF E->F Deprotection G 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone F->G

Caption: Proposed synthetic route to 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Protection of 5-Fluoro-7-azaindole

The pyrrole nitrogen of the starting material, 5-fluoro-7-azaindole, is first protected to prevent unwanted side reactions and to facilitate the subsequent directed metalation. A bulky silyl group, such as triisopropylsilyl (TIPS), is an excellent choice as it also enhances solubility in organic solvents.

  • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane (DCM) is added imidazole (1.2 equivalents).

  • The mixture is cooled to 0 °C, and triisopropylsilyl chloride (TIPSCl, 1.1 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-TIPS protected intermediate.

Step 2: Directed ortho-Metalation

This is the key regioselective step. The directing effect of the pyridine nitrogen, in concert with the N-TIPS group, facilitates the deprotonation at the C4 position.

  • The N-TIPS protected 5-fluoro-7-azaindole is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.5 equivalents) is added.

  • The solution is cooled to -78 °C, and n-butyllithium (n-BuLi, 1.2 equivalents) is added dropwise, resulting in a colored solution of the lithiated species.

  • The mixture is stirred at -78 °C for 1-2 hours.

Step 3: Acylation with a Weinreb Amide

The introduction of the acetyl group is achieved by quenching the lithiated intermediate with N-methoxy-N-methylacetamide (Weinreb amide). The use of a Weinreb amide is advantageous as it minimizes over-addition, a common side reaction with more reactive acylating agents like acetyl chloride.

  • A solution of N-methoxy-N-methylacetamide (1.5 equivalents) in anhydrous THF is added dropwise to the cold (-78 °C) solution of the lithiated 7-azaindole.

  • The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to slowly warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

Step 4: Deprotection

The final step involves the removal of the TIPS protecting group to yield the target compound.

  • The N-TIPS protected acetylated intermediate is dissolved in THF.

  • A solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1 M in THF) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Reactivity and Chemical Transformations

The synthetic utility of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone lies in the reactivity of its functional groups, which serve as versatile handles for further molecular elaboration.

Reactivity A 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone B Ketone Reduction (e.g., NaBH4) A->B D Condensation Reactions (e.g., with hydrazines, amines) A->D F Alpha-Halogenation (e.g., NBS, Br2) A->F H Pyrrole N-Alkylation/Arylation A->H C Alcohol Derivative B->C E Heterocycle Formation D->E G Further Functionalization F->G I Modified Scaffold H->I

Caption: Key reaction pathways for the derivatization of the title compound.

  • Reactions at the Acetyl Group: The ketone functionality is a versatile reaction center. It can undergo reduction to the corresponding alcohol, which can be further functionalized. Condensation reactions with amines or hydrazines can be employed to construct novel heterocyclic rings fused to the 7-azaindole core. Alpha-halogenation of the ketone provides an electrophilic site for subsequent nucleophilic substitution reactions.

  • Reactions at the Pyrrole Nitrogen: The N-H of the pyrrole ring can be readily alkylated or arylated under basic conditions, allowing for the introduction of various substituents to modulate solubility and other physicochemical properties.

  • Electrophilic Aromatic Substitution: The pyrrole ring of the 7-azaindole nucleus is electron-rich and can undergo electrophilic substitution, although the regioselectivity will be influenced by the existing substituents.

Application as a Building Block in Kinase Inhibitor Synthesis: A Case Study

The true value of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is realized in its application as a key intermediate in the synthesis of potent and selective kinase inhibitors. The 4-acetyl-5-fluoro-7-azaindole moiety serves as a versatile scaffold that can be elaborated to target various kinases implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and spleen tyrosine kinase (SYK).[6][7]

Exemplary Synthesis of a JAK Inhibitor Precursor

The following scheme illustrates a plausible synthetic sequence utilizing the title compound to construct a core structure found in several reported JAK inhibitors.

Application_Pathway A 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone B 1. Alpha-bromination (e.g., CuBr2) 2. Condensation with a substituted amidine A->B Heterocycle Formation C Substituted Aminopyrimidine Core B->C D Further elaboration (e.g., Suzuki or Buchwald-Hartwig coupling) C->D Diversification E Potent and Selective JAK Inhibitor D->E

Caption: A generalized synthetic route to a JAK inhibitor scaffold.

In this representative pathway, the acetyl group is first alpha-brominated to introduce a reactive handle. Subsequent condensation with a substituted amidine leads to the formation of a key aminopyrimidine ring fused to the 7-azaindole core. This intermediate can then be further diversified through cross-coupling reactions to introduce various substituents that can fine-tune the inhibitor's activity and selectivity profile.

Conclusion and Future Outlook

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone represents a strategically designed chemical building block with significant potential to accelerate the discovery and development of novel kinase inhibitors. Its synthesis, while requiring careful control of regioselectivity, is achievable through established organometallic techniques. The versatile reactivity of its functional groups provides medicinal chemists with a powerful platform for generating diverse libraries of compounds for biological screening. As the demand for targeted therapeutics continues to grow, the importance of such well-designed, functionalized heterocyclic intermediates will undoubtedly increase, solidifying the role of the 7-azaindole scaffold in the future of drug discovery.

References

Sources

Foundational

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Heterocyclic Scaffolds In the landscape of medicinal chemistry, heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged" structure. Its unique electronic properties and rigid, bicyclic framework provide an ideal foundation for the design of potent and selective ligands for a multitude of biological targets. This guide will provide a comprehensive overview of the biological significance of the pyrrolo[2,3-b]pyridine core, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies. The pyridine scaffold is a crucial component in the chemical structures of numerous drugs approved by the FDA[1].

The inherent value of the pyrrolo[2,3-b]pyridine scaffold lies in its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility allows for the fine-tuning of binding affinity and selectivity through strategic substitution around the core. Furthermore, the pyridine ring is readily amenable to chemical modification, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties[2].

The Pyrrolo[2,3-b]pyridine Scaffold as a Premier Kinase Inhibitor Pharmacophore

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally effective hinge-binding motif for a wide array of protein kinases. This has led to the development of numerous potent and selective kinase inhibitors, some of which have progressed to clinical use.

The nitrogen atom at the 7-position of the scaffold acts as a key hydrogen bond acceptor, mimicking the adenine core of ATP and enabling potent binding to the hinge region of the kinase active site. This fundamental interaction provides a strong anchor for the inhibitor, allowing for the exploration of other regions of the active site to achieve selectivity.

Key Kinase Targets of Pyrrolo[2,3-b]pyridine-Based Inhibitors:
  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is central to cytokine-mediated inflammatory and autoimmune responses. Inhibition of JAK1 is a promising therapeutic strategy for several diseases[3]. N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective JAK1 inhibitors[3]. For instance, compound 31g ((4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide)) has been identified as a potent and selective JAK1 inhibitor[3]. The (S,S)-enantiomer of this compound, 38a , demonstrated excellent potency for JAK1 and selectivity over other JAK isoforms (JAK2, JAK3, and TYK2)[3].

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Consequently, targeting FGFRs is an attractive strategy for cancer therapy[4]. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3[4]. One such compound, 4h , exhibited significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively[4]. This compound also demonstrated the ability to inhibit breast cancer cell proliferation, induce apoptosis, and hinder cell migration and invasion in vitro[4]. Several FGFR inhibitors are currently under clinical investigation, and the FDA has approved drugs like Erdafitinib and Pemigatinib[5].

  • B-RAF: Mutations in the B-RAF gene, particularly the V600E mutation, are prevalent in various cancers. Several pyrrolo[2,3-b]pyridine-based B-RAF inhibitors have been developed, with some receiving FDA approval as anticancer agents[6]. In one study, two series of pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, leading to the identification of compounds 34e and 35 with potent V600E B-RAF inhibitory effects, boasting IC50 values of 0.085 µM and 0.080 µM, respectively[6].

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a key regulator of transcription and has been identified as a colorectal oncogene[7][8]. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM[7][8]. This compound was shown to significantly inhibit tumor growth in colorectal cancer xenograft models[7][8]. Another study identified a novel pyrrolo[2,3-b]pyridine compound as a selective CDK8 inhibitor for the potential treatment of psoriasis[9].

  • Glycogen Synthase Kinase 3β (GSK-3β): The inhibition of GSK-3β is a recognized therapeutic strategy for Alzheimer's disease[10]. A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01 , was designed and synthesized, exhibiting a remarkable IC50 of 0.35 ± 0.06 nM[11]. This compound demonstrated the ability to increase the expression of p-GSK-3β-Ser9 and decrease p-tau-Ser396 levels in a dose-dependent manner[11]. Further studies with another derivative, compound 41 , showed potent GSK-3β inhibitory activity with an IC50 of 0.22 nM and promising results in cellular and in vivo models of Alzheimer's disease[10].

  • Focal Adhesion Kinase (FAK): Highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been developed that exhibit submicromolar cellular FAK inhibition[12]. Structural analysis revealed that these compounds can induce a rare helical DFG-loop conformation in the kinase[12].

The following table summarizes the inhibitory activities of selected pyrrolo[2,3-b]pyridine derivatives against various kinases:

CompoundTarget KinaseIC50 ValueReference
38a JAK1-[3]
4h FGFR17 nM[4]
4h FGFR29 nM[4]
4h FGFR325 nM[4]
34e V600E B-RAF0.085 µM[6]
35 V600E B-RAF0.080 µM[6]
22 CDK848.6 nM[7][8]
S01 GSK-3β0.35 nM[11]
41 GSK-3β0.22 nM[10]

Beyond Kinase Inhibition: Expanding Therapeutic Horizons

The biological significance of the pyrrolo[2,3-b]pyridine scaffold extends beyond its role as a kinase inhibitor. This versatile core has been incorporated into molecules targeting a range of other biologically important proteins and pathways.

Phosphodiesterase 4B (PDE4B) Inhibition:

The pyrrolo[2,3-b]pyridine scaffold has been identified as a novel core for the development of selective PDE4B inhibitors. PDE4B is implicated in various inflammatory and central nervous system (CNS) diseases[13]. Through a scaffold-hopping experiment, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated. Compound 11h from this series was identified as a PDE4B-preferring inhibitor that significantly inhibited TNF-α release from macrophages[13]. This highlights the potential of this scaffold in developing treatments for inflammatory conditions and CNS disorders like Alzheimer's disease, addiction, and Parkinson's disease[13].

Antimicrobial and Antiproliferative Activity:

Pyrrolo[2,3-b]pyridine derivatives have also demonstrated promising antimicrobial and antiproliferative activities. For example, certain derivatives have shown activity against resistant strains of E. coli[14]. Furthermore, various synthesized analogues have exhibited significant growth inhibitory action against human cancer cell lines, including lung, cervical, and breast cancer, with some compounds showing activity in the sub-micromolar range[1].

Representative Synthetic Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

The following is a generalized, representative protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, based on methodologies reported in the literature[13]. This protocol is for illustrative purposes and may require optimization for specific target molecules.

Step 1: N-Arylation of Pyrrolo[2,3-b]pyridine

  • To a solution of the starting 1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as CH2Cl2, add the appropriate aryl boronic acid.

  • Add a copper(II) acetate catalyst and pyridine.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, purify the N-arylated product by column chromatography.

Step 2: Ester Hydrolysis

  • Dissolve the N-arylated pyrrolo[2,3-b]pyridine ester in a mixture of methanol and water.

  • Add sodium hydroxide and stir the reaction until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid by filtration and dry.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid in a suitable solvent like DMF, add the desired amine and a coupling agent such as T3P (Propylphosphonic anhydride).

  • Add a base, for example, DIPEA (N,N-Diisopropylethylamine).

  • Stir the reaction at room temperature for 30 minutes to 4 hours.

  • Purify the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide product by column chromatography.

Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridine Step1 N-Arylation (Cu(OAc)2, Aryl Boronic Acid, Pyridine) Start->Step1 Intermediate1 N-Arylated Pyrrolo[2,3-b]pyridine Ester Step1->Intermediate1 Step2 Ester Hydrolysis (NaOH, MeOH/H2O) Intermediate1->Step2 Intermediate2 N-Arylated Pyrrolo[2,3-b]pyridine Carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (Amine, T3P, DIPEA) Intermediate2->Step3 FinalProduct 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Step3->FinalProduct

Sources

Exploratory

The Strategic Synthesis and Application of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone: A Core Scaffold for Next-Generation Kinase Inhibitors

Abstract The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the adenine hinge-binding motif of ATP and serve as the foundation for a mult...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the adenine hinge-binding motif of ATP and serve as the foundation for a multitude of potent and selective kinase inhibitors.[1][2][3][4] This technical guide provides an in-depth exploration of a key derivative, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone , a versatile intermediate for the synthesis of next-generation kinase inhibitors. We will dissect the strategic rationale for its design, provide a comprehensive overview of its synthesis, and detail its application in the development of targeted therapeutics, with a particular focus on the ALK/ROS1 inhibitor, Lorlatinib. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase-targeted therapies.

Introduction: The 7-Azaindole Scaffold in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 7-azaindole scaffold has emerged as a highly successful structural motif in this endeavor. Its defining feature is the presence of two nitrogen atoms that can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.[1][2] This bioisosteric relationship provides a strong foundation for achieving high binding affinity and selectivity.

The strategic introduction of specific substituents onto the 7-azaindole core allows for the fine-tuning of a compound's pharmacological properties. This guide focuses on a particularly valuable building block: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone . The incorporation of a fluorine atom at the 5-position and an acetyl group at the 4-position endows this molecule with unique characteristics that are highly advantageous for kinase inhibitor synthesis.

The Strategic Importance of Fluorine Substitution

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[5][6][7] In the context of kinase inhibitors, the 5-fluoro substituent on the 7-azaindole ring can:

  • Modulate Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state and, consequently, its solubility, cell permeability, and off-target interactions.[5]

  • Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase active site, thereby increasing binding affinity and potency.[7][8]

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism, leading to an improved pharmacokinetic profile and a longer in vivo half-life.[7]

The Versatility of the 4-Acetyl Group

The acetyl group at the 4-position of the 7-azaindole core serves as a versatile synthetic handle. It provides a reactive site for a wide array of chemical transformations, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) and optimize the inhibitor's properties. This group can be readily transformed into other functional groups or used as a key anchoring point for building more complex molecular architectures, as will be detailed in the subsequent sections.

Synthesis of the Core Scaffold: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

While a direct, publicly available, step-by-step protocol for the synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is not extensively detailed in the literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of substituted 7-azaindoles.[9][10] The following proposed synthesis leverages common and robust organic transformations.

Proposed Synthetic Pathway

The synthesis commences with a suitably substituted pyridine precursor, which is then elaborated to construct the fused pyrrole ring, followed by the introduction of the acetyl group.

G A 2-Amino-3-bromo-5-fluoropyridine B 2-Amino-5-fluoro-3-iodopyridine A->B Halogen Exchange C 2-Amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine B->C Sonogashira Coupling D 5-Fluoro-1H-pyrrolo[2,3-b]pyridine C->D Base-mediated Cyclization E 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine D->E Electrophilic Bromination F 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone E->F Palladium-catalyzed Acetylation

Caption: Proposed synthetic workflow for 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Detailed Experimental Protocol (Proposed)

Step 1: Halogen Exchange

  • To a solution of 2-amino-3-bromo-5-fluoropyridine in an appropriate solvent, add a source of iodide (e.g., sodium iodide) and a copper(I) catalyst.

  • Heat the reaction mixture to facilitate the Finkelstein-type halogen exchange reaction.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work-up and purify by column chromatography to yield 2-amino-5-fluoro-3-iodopyridine.

Step 2: Sonogashira Coupling

  • To a solution of 2-amino-5-fluoro-3-iodopyridine in a suitable solvent (e.g., THF/Et3N), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Upon completion, perform an aqueous work-up and purify the product to obtain 2-amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine.

Step 3: Base-mediated Cyclization

  • Treat the product from Step 2 with a strong base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., DMF) to effect the removal of the trimethylsilyl group and subsequent intramolecular cyclization.

  • Heat the reaction mixture to drive the formation of the 7-azaindole ring.

  • Acidify the reaction mixture and extract the product. Purify by crystallization or column chromatography to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 4: Electrophilic Bromination

  • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF), add a brominating agent (e.g., N-bromosuccinimide) at a low temperature.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction and isolate the crude product. Purify to obtain 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 5: Palladium-catalyzed Acetylation

  • Combine 4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a suitable acetylating agent (e.g., tributyl(1-ethoxyvinyl)tin), and a palladium catalyst (e.g., Pd(PPh3)4) in an inert solvent (e.g., toluene).

  • Heat the mixture under reflux until the reaction is complete.

  • Upon cooling, treat the reaction mixture with aqueous acid to hydrolyze the enol ether.

  • Extract the product and purify by column chromatography to afford the final product, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone .

Application in Kinase Inhibitor Synthesis: The Case of Lorlatinib (PF-06463922)

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is a key precursor in the synthesis of several advanced kinase inhibitors. A prominent example is Lorlatinib (PF-06463922), a third-generation, brain-penetrant ALK and ROS1 tyrosine kinase inhibitor.[11][12][13][14] Lorlatinib is highly effective against a wide range of resistance mutations that emerge during treatment with earlier-generation ALK inhibitors.[11]

Synthetic Transformation to Lorlatinib

The synthesis of Lorlatinib from the ethanone intermediate involves a multi-step sequence that showcases the utility of the 4-acetyl group as a synthetic handle.

G A 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone B Corresponding Oxime A->B Oximation C 4-(1-Aminoethyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine B->C Reduction D Protected Amine Intermediate C->D Amine Protection (e.g., Boc) E Key Macrocyclization Precursor D->E Coupling with Pyrazole Fragment F Lorlatinib (PF-06463922) E->F Intramolecular Macrocyclization

Caption: Key transformations in the synthesis of Lorlatinib from the ethanone core.

Experimental Workflow (Illustrative)
  • Oximation: The acetyl group of the starting ethanone is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base.

  • Reduction: The oxime is then reduced to the corresponding primary amine using a suitable reducing agent, such as zinc in acetic acid or catalytic hydrogenation.

  • Amine Protection: The resulting amine is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • Coupling with Pyrazole Fragment: The protected amine intermediate is coupled with a functionalized pyrazole moiety, a key component of Lorlatinib's structure, often via a multi-step sequence involving the formation of an amide or ether linkage.

  • Intramolecular Macrocyclization: The final key step is an intramolecular macrocyclization, typically an amide bond formation, to construct the characteristic macrocyclic ring of Lorlatinib. This is often achieved under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.[12]

  • Deprotection: Finally, any protecting groups are removed to yield Lorlatinib.

Biological Evaluation of Derived Kinase Inhibitors

The efficacy of kinase inhibitors derived from the 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone scaffold is evaluated through a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assays

A variety of biochemical assays are employed to determine the potency of the synthesized compounds against their target kinases.[15][16][17][18][19] These assays typically measure the extent of phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. Common methods include:

  • Radiometric Assays: Utilize [γ-³²P]ATP to quantify the incorporation of radiolabeled phosphate into a substrate.

  • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation events. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used format.[19]

  • Luminescence-Based Assays: Measure the depletion of ATP using a luciferase/luciferin system.

The results of these assays are typically expressed as the IC50 value , which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assays

Cell-based assays are crucial for assessing the activity of inhibitors in a more biologically relevant context. These assays typically involve treating cancer cell lines that are known to be dependent on the target kinase with the synthesized compounds and measuring downstream effects, such as:

  • Inhibition of Cellular Phosphorylation: Western blotting or ELISA can be used to measure the phosphorylation status of the target kinase and its downstream substrates.

  • Anti-proliferative Activity: Assays such as the MTT or CellTiter-Glo assay are used to determine the effect of the inhibitor on cell viability and proliferation.

  • Induction of Apoptosis: Flow cytometry or caspase activation assays can be used to assess the ability of the inhibitor to induce programmed cell death.

Kinase Selectivity Profiling

To assess the specificity of the inhibitors, they are typically screened against a large panel of different kinases. This is crucial for identifying potential off-target effects that could lead to toxicity. A highly selective inhibitor will show potent activity against its intended target with minimal activity against other kinases.

Quantitative Data for Representative Pyrrolo[2,3-b]pyridine-Based Inhibitors

The following table summarizes the inhibitory activity of several kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, illustrating the potency that can be achieved with this core structure.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Lorlatinib (PF-06463922) ALK, ROS1<0.07 (ALK Ki)[11][14]
Compound 22 CDK848.6[20]
Compound 4h FGFR1, FGFR2, FGFR37, 9, 25[13]
Pyrrolopyrimidine 5k EGFR, Her2, VEGFR2, CDK240-204[12][21]
Various Derivatives JAK3, ITK100-1000[19]

Signaling Pathways of Targeted Kinases

A thorough understanding of the signaling pathways regulated by the target kinases is essential for rational drug design and for interpreting the biological effects of the inhibitors. Below are simplified diagrams of the key signaling pathways for ALK, ROS1, ROCK, and FAK, which are common targets for inhibitors derived from the 7-azaindole scaffold.

ALK Signaling Pathway

G ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.[5][15][22][23][24]

ROS1 Signaling Pathway

G ROS1 ROS1 Fusion Protein SHP2 SHP-2 ROS1->SHP2 RAS RAS SHP2->RAS PI3K PI3K SHP2->PI3K JAK JAK SHP2->JAK MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: Simplified ROS1 signaling pathway, which shares downstream effectors with ALK.[9][11][17][25][26]

ROCK Signaling Pathway

G GPCR GPCR RhoA RhoA-GTP GPCR->RhoA ROCK ROCK RhoA->ROCK MLCP MLC Phosphatase ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC LIMK LIM Kinase ROCK->LIMK Phospho_MLC Phospho-MLC MLCP->Phospho_MLC MLC->Phospho_MLC Phosphorylation Actin_Stress_Fibers Actin Stress Fibers Phospho_MLC->Actin_Stress_Fibers Cofilin Cofilin LIMK->Cofilin Cofilin->Actin_Stress_Fibers Stabilization

Caption: The RhoA/ROCK signaling pathway regulating cytoskeletal dynamics.[6][8][16][27][28]

FAK Signaling Pathway

G Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src Grb2_SOS Grb2-SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Src->FAK Migration Cell Migration Src->Migration RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified FAK signaling cascade initiated by integrin activation.[7][14][18][29][30]

Conclusion and Future Perspectives

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone represents a strategically designed and highly versatile building block for the synthesis of advanced kinase inhibitors. The incorporation of a fluorine atom and a synthetically tractable acetyl group on the privileged 7-azaindole scaffold provides a powerful platform for developing potent, selective, and metabolically robust drug candidates. The successful development of Lorlatinib stands as a testament to the potential of this core structure.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Kinase Targets: The versatility of the 4-acetyl handle allows for the generation of diverse libraries of compounds that can be screened against a wide range of kinases implicated in various diseases.

  • Development of Covalent and Allosteric Inhibitors: The 7-azaindole scaffold can be further functionalized to incorporate reactive groups for covalent inhibition or to target allosteric sites on kinases, potentially leading to inhibitors with improved selectivity and duration of action.

  • Optimization of Physicochemical Properties: Further refinement of the substituents on the 7-azaindole core will continue to be a focus for optimizing properties such as solubility, cell permeability, and brain penetration for targeting central nervous system disorders.

References

  • Oncogenic anaplastic lymphoma kinase (ALK) signaling. Schematic... - ResearchGate. (URL: [Link])

  • ROS1 Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Schematic of ROS1 fusion proteins and activation of downstream... - ResearchGate. (URL: [Link])

  • Schematic diagram of the RhoA/Rho kinase signaling pathway. When G... - ResearchGate. (URL: [Link])

  • Schematic diagram of signaling pathways in ALK-positive ALCL cells. (A)... - ResearchGate. (URL: [Link])

  • The ROCK signaling pathway with focus on survival and regeneration.... - ResearchGate. (URL: [Link])

  • | Schematic representation of focal adhesion kinase signalling. FA... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Schematic diagram of the mechanism of Rho/Rock signaling pathway. Rho... - ResearchGate. (URL: [Link])

  • ALK signaling pathway. ALK activates multiple pathways, including... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • ROS1 signaling pathway and bypass mechanisms - ResearchGate. (URL: [Link])

  • ROS1 pathway and resistance mechanism.Molecular mechanisms of ROS1... - ResearchGate. (URL: [Link])

  • Rho Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC - NIH. (URL: [Link])

  • Schematic of FAK and c-Src mediated cell adhesion and cell migration.... - ResearchGate. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])

  • Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC - PubMed Central. (URL: [Link])

  • Diagram of FAK molecular structure and activation of cell survival signaling - ResearchGate. (URL: [Link])

  • ALK-associated signaling pathways. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (URL: [Link])

  • Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - IMR Press. (URL: [Link])

  • Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC - PubMed Central. (URL: [Link])

  • (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - ResearchGate. (URL: [Link])

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (URL: [Link])

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. (URL: [Link])

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])

  • Azaindole Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

  • Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (URL: [Link])

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors - ResearchGate. (URL: [Link])

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to the Reactivity of the Acetyl Group on 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Abstract This technical guide provides a comprehensive exploration of the chemical reactivity of the acetyl group on 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a key intermediate in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the acetyl group on 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds, notably the Janus kinase (JAK) inhibitor, tofacitinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental protocols. We will delve into the synthesis of the core molecule and subsequently explore the diverse transformations of its acetyl moiety, including reduction, oxidation, and carbon-carbon bond-forming reactions. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be elucidated to provide a self-validating framework for laboratory application.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, a bioisostere of indole, allows it to act as a versatile hinge-binding motif for a variety of protein kinases. The fluorinated analogue, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, and its derivatives are of particular interest due to the often-favorable impact of fluorine on metabolic stability and binding affinity. The introduction of an acetyl group at the 4-position, yielding 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, provides a crucial synthetic handle for the elaboration of this core into complex drug molecules.[1][2]

This guide will focus on the rich chemistry of this acetyl group, a gateway to a multitude of functional group transformations and molecular complexity.

Synthesis of the Core Scaffold: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

A robust and scalable synthesis of the starting material is paramount for any drug discovery program. While several routes to substituted 7-azaindoles exist, a common and effective method involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

Synthetic Pathway Overview

A representative synthesis commences with a suitable pyridine precursor, which is then elaborated to introduce the necessary functionalities for the pyrrole ring closure. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles and can be employed in the synthesis of related 7-azaindole systems.[3][4][5] Friedel-Crafts acylation is another key transformation for introducing the acetyl group.[6]

Synthesis_of_Core_Scaffold A 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B Protection (e.g., SEM-Cl) A->B C Protected 5-Fluoro-7-azaindole B->C D Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C->D E Protected 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone D->E F Deprotection E->F G 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone F->G

Caption: General synthetic workflow for 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Detailed Experimental Protocol: Synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

This protocol is a representative example based on established methodologies for the acylation of 7-azaindoles.

Step 1: N-Protection of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • To a stirred solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-SEM protected 5-fluoro-7-azaindole.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of aluminum chloride (3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add acetyl chloride (1.5 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C, then add a solution of N-SEM protected 5-fluoro-7-azaindole (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Step 3: Deprotection

  • Dissolve the protected ketone (1.0 eq) in a mixture of ethanol and 1 M hydrochloric acid (1:1).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Reactivity of the Acetyl Group

The acetyl group at the C4 position of the 7-azaindole core is a versatile functional group, amenable to a wide array of chemical transformations. Its reactivity is influenced by the electronic nature of the heterocyclic system.

Reduction of the Carbonyl

The reduction of the acetyl group to the corresponding primary alcohol is a fundamental transformation, often employed to introduce a new chiral center or to modify the electronic properties of the molecule.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of ketones in the presence of other functional groups such as esters and amides.[7][8] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Reduction_Mechanism A 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone B Nucleophilic attack by H⁻ (from NaBH₄) A->B C Alkoxide Intermediate B->C D Protonation (e.g., from solvent) C->D E 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanol D->E Tofacitinib_Synthesis A 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone B Further Transformations (e.g., Condensation, Amination) A->B C Key Intermediate B->C D Coupling with Piperidine Moiety C->D E Tofacitinib D->E

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Introduction: The Significance of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone in Modern Drug Discovery The 7-azaindole scaffold, the core of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, is a privileged stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone in Modern Drug Discovery

The 7-azaindole scaffold, the core of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, is a privileged structure in medicinal chemistry, primarily due to its role as a bioisostere for indole and purine systems.[1][2] This structural mimicry allows 7-azaindole derivatives to interact with a wide array of biological targets, most notably protein kinases, making them a focal point in the development of novel therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders.[1][3] The introduction of a fluorine atom and an acetyl group at the 5- and 4-positions, respectively, is a deliberate synthetic strategy to modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby fine-tuning its pharmacokinetic profile and target engagement.[4]

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. As a Senior Application Scientist, the objective is not merely to present data but to offer a detailed interpretation, grounded in established principles of spectroscopy and extensive experience with heterocyclic compounds. This document will serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the structural and electronic properties of this important molecule.

Molecular Structure and a Proposed Synthetic Workflow

A robust understanding of a molecule's spectroscopic signature begins with a clear visualization of its structure and a plausible synthetic route, which informs potential impurities and side products that could influence spectral interpretation.

Caption: Proposed synthesis and structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, both ¹H and ¹³C NMR provide invaluable information regarding the electronic environment of each atom. While experimental data for this specific molecule is not publicly available, we can predict the spectra with a high degree of confidence based on established substituent effects on the 7-azaindole ring system.

¹H NMR Spectroscopy: A Proton's Perspective

The anticipated ¹H NMR spectrum, likely recorded in a solvent such as DMSO-d₆ at 400 MHz, would reveal distinct signals for each proton, with chemical shifts and coupling constants dictated by their neighboring atoms.

Predicted Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (Pyrrole N-H)12.0 - 12.5br s-
H-6 (Pyridine)8.3 - 8.5dJ(H-F) ≈ 3-4
H-2 (Pyrrole)7.6 - 7.8tJ(H-H) ≈ 2-3, J(H-N) ≈ 2-3
H-3 (Pyrrole)6.5 - 6.7ddJ(H-H) ≈ 3-4, J(H-H) ≈ 2-3
-COCH₃ (Acetyl)2.6 - 2.8s-

Causality Behind Predictions:

  • N-H Proton (H-1): The pyrrolic N-H proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the solvent, resulting in a broad singlet at a high chemical shift.

  • Pyridine Proton (H-6): The fluorine atom at the 5-position will exert a through-bond deshielding effect on the adjacent H-6 proton, shifting it downfield. Furthermore, a doublet multiplicity is anticipated due to coupling with the fluorine atom.

  • Pyrrole Protons (H-2, H-3): These protons will exhibit chemical shifts and multiplicities characteristic of the 7-azaindole pyrrole ring. The acetyl group at the 4-position will influence their electronic environment.

  • Acetyl Protons (-COCH₃): The methyl protons of the acetyl group are expected to appear as a sharp singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic distribution within the aromatic system.

Predicted Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling)
C=O (Acetyl)195 - 200s
C-5 (Pyridine)155 - 160d
C-7a (Bridgehead)148 - 152s
C-6 (Pyridine)140 - 145d
C-4 (Pyridine)130 - 135s
C-2 (Pyrrole)125 - 130s
C-3a (Bridgehead)115 - 120s
C-3 (Pyrrole)100 - 105s
-COCH₃ (Acetyl)25 - 30s

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The acetyl carbonyl carbon is highly deshielded and will appear at the lowest field.

  • Fluorine-Coupled Carbons (C-5, C-6): The carbon directly attached to the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant and will be significantly shifted downfield. The adjacent carbon (C-6) will exhibit a smaller two-bond coupling.

  • Ring Carbons: The chemical shifts of the other ring carbons are predicted based on the known electronic effects of the nitrogen atoms and the substituents on the 7-azaindole scaffold.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

For 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (C₉H₇FN₂O), the expected exact mass can be calculated:

  • Calculated Exact Mass [M+H]⁺: 179.0615

An experimental HRMS value within a few parts per million (ppm) of this calculated mass would provide strong evidence for the elemental composition of the molecule.

Electron Ionization (EI) Fragmentation Pathway

The fragmentation of 1H-pyrrolo[2,3-b]pyridines upon electron impact has been studied, and a characteristic loss of HCN from the pyrrole ring is often observed.[5] For the title compound, the following fragmentation pathway is proposed:

M [M]⁺˙ m/z = 178 M_minus_CH3 [M-CH₃]⁺ m/z = 163 M->M_minus_CH3 - •CH₃ M_minus_CH3CO [M-CH₃CO]⁺ m/z = 135 M->M_minus_CH3CO - •CH₂CO M_minus_HCN [M-HCN]⁺˙ m/z = 151 M->M_minus_HCN - HCN M_minus_CH3->M_minus_CH3CO - CO M_minus_CO [M-CO]⁺˙ m/z = 150 M_minus_CH3CO_minus_HCN [M-CH₃CO-HCN]⁺ m/z = 108 M_minus_CH3CO->M_minus_CH3CO_minus_HCN - HCN

Caption: Proposed EI mass spectrometry fragmentation pathway.

Interpretation of the Fragmentation:

  • [M]⁺˙ (m/z = 178): The molecular ion peak, representing the intact molecule with a single positive charge.

  • [M-CH₃]⁺ (m/z = 163): Loss of a methyl radical from the acetyl group, a common fragmentation for ketones.

  • [M-CH₃CO]⁺ (m/z = 135): Loss of the entire acetyl group as a radical, leading to a stable aromatic cation.

  • [M-HCN]⁺˙ (m/z = 151): A characteristic fragmentation of the pyrrole ring within the 7-azaindole system.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. The spectrum of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is expected to show characteristic absorption bands.

Predicted Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (Pyrrole)3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Ketone)1660 - 1680Strong
C=C and C=N Stretches (Aromatic Rings)1500 - 1620Medium to Strong
C-F Stretch1200 - 1300Strong

Insights from IR Data:

  • N-H Stretch: The broadness of the N-H stretching band is indicative of hydrogen bonding.

  • C=O Stretch: The position of the strong carbonyl absorption is characteristic of an aryl ketone and is a key diagnostic peak.

  • Aromatic Stretches: The complex pattern of bands in the 1500-1620 cm⁻¹ region is typical for heteroaromatic systems.

  • C-F Stretch: A strong absorption band in the fingerprint region confirms the presence of the fluorine substituent.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution. Perform baseline correction and phase correction.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination and an instrument with EI or ESI capabilities for fragmentation studies.

  • HRMS (ESI) Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Fragmentation (EI) Analysis:

    • Introduce the sample into the EI source (if volatile) or use a direct insertion probe.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

IR Spectroscopy Measurement
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

Conclusion: A Spectroscopic Fingerprint for a Promising Molecule

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive "spectroscopic fingerprint" for this molecule. This information is critical for its unambiguous identification, purity assessment, and for understanding its electronic properties, which are intrinsically linked to its biological activity. As this and other 7-azaindole derivatives continue to be explored in drug discovery programs, a thorough understanding of their spectroscopic data will remain an indispensable tool for the medicinal chemist.

References

  • Beilstein Journal of Organic Chemistry. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). [Link]

  • MDPI. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1970). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. [Link]

  • ACS Publications. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). International Journal of Chemistry and Technology. [Link]

  • PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex. [Link]

  • AWS. (n.d.). Fragment-based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H- Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinas. [Link]

  • PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • PubMed Central. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • NCBI. (2011). 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl). [Link]

  • MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Frontiers. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • NIH. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Advances. [Link]

  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

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Foundational

Commercial availability of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

An In-depth Technical Guide for Researchers and Drug Development Professionals Core Topic: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Abstract 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a key heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Topic: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Abstract

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a key heterocyclic building block, has garnered significant attention in medicinal chemistry. As a fluorinated 7-azaindole derivative, its unique structural and electronic properties make it an invaluable intermediate for synthesizing targeted therapeutics. This guide provides a comprehensive technical overview, covering its commercial availability, a detailed and mechanistically justified synthesis protocol, its critical role in the development of kinase inhibitors, and robust analytical methods for quality control. This document is intended to serve as a practical resource for scientists engaged in drug discovery, enabling the efficient and strategic utilization of this versatile compound.

Strategic Sourcing: Commercial Availability and Considerations

The initiation of any synthetic chemistry campaign hinges on the reliable sourcing of starting materials. 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (CAS No. 1228666-59-8) is available through several specialized chemical suppliers. However, researchers must consider factors beyond mere availability, including purity, scale, and the availability of analytical data, which can vary between vendors.

Table 1: Comparative Analysis of Commercial Suppliers

SupplierCatalog NumberPurityStandard QuantitiesKey Considerations
Sigma-Aldrich AldrichCPRNot Specified1 GProduct is sold "as-is" without analytical data; buyer assumes responsibility for confirming identity and purity.[1]
BLD Pharm BD446326 (Derivative)>97%CustomWhile the exact compound isn't listed, similar bromo- and chloro-derivatives are, suggesting custom synthesis capabilities.[2]
Lead Sciences BD446326 (Derivative)97%CustomSimilar to BLD Pharm, lists a bromo-chloro derivative, indicating expertise in this scaffold.[2]
ChemUniverse (Derivative)N/AQuote-basedLists a tosyl-protected bromo-derivative, indicating a portfolio of related complex intermediates.[3]

Note: Researchers are strongly advised to contact suppliers directly to obtain the latest availability, pricing, and batch-specific analytical data before purchase.

Synthesis Protocol and Mechanistic Rationale

While direct sourcing is viable for small-scale research, a robust in-house synthesis is often necessary for larger quantities and analog development. The proposed synthesis begins with a commercially available, appropriately substituted 7-azaindole precursor. A palladium-catalyzed cross-coupling reaction is the method of choice due to its reliability and functional group tolerance.

Workflow: Synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimer->Downstream Phosphorylates Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Leads to Inhibitor Inhibitor derived from 1-(5-Fluoro-1H-pyrrolo [2,3-b]pyridin-4-yl)ethanone Inhibitor->Dimer Blocks ATP Binding Site

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Introduction: The Strategic Importance of Arylated 7-Azaindoles in Drug Discovery The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated 7-Azaindoles in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The introduction of aryl or heteroaryl substituents onto this core structure via carbon-carbon bond-forming reactions is a critical strategy in the exploration of chemical space and the optimization of drug candidates. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of a specific, highly functionalized 7-azaindole derivative: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. The presence of a fluorine atom at the 5-position and an acetyl group at the 4-position introduces unique electronic and steric considerations that necessitate a carefully optimized reaction protocol. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation for the generation of novel arylated 7-azaindole libraries.

Understanding the Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational troubleshooting and optimization.

The Catalytic Cycle

The reaction is generally understood to proceed via three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species undergoes oxidative addition to the heteroaryl halide (or triflate), forming a Pd(II) intermediate. The reactivity of the halide typically follows the trend I > Br > Cl.

  • Transmetalation: The organic moiety from the boronic acid or ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Critical Parameters for Success

The successful execution of a Suzuki-Miyaura coupling, particularly with a functionalized heterocycle like 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, hinges on the judicious selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. For nitrogen-containing heterocycles, which can act as catalyst poisons, bulky and electron-rich phosphine ligands are often essential. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high efficacy. Modern pre-catalysts, where the palladium is already complexed with the ligand, can offer improved reactivity and reproducibility.

  • Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases are commonly employed, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) being particularly effective for challenging couplings. The choice of base can also influence the reaction rate and selectivity.

  • Solvent: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water and THF/water are common solvent systems. The presence of water can be crucial for the solubility of the base and for facilitating the transmetalation process.

  • Boronic Acid/Ester: While boronic acids are widely used, their corresponding boronate esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation, a common side reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(4-halo-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-halo-5-fluoro-7-azaindole derivative with a generic arylboronic acid. It is crucial to note that optimization may be necessary for specific substrates to achieve optimal yields. The starting material, 1-(4-halo-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, is assumed to be synthesized via established methods. For the purpose of this protocol, we will consider the 4-chloro or 4-bromo derivative as the starting halide.

Materials and Reagents
  • 1-(4-halo-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling. These conditions are based on established protocols for similar nitrogen-rich heterocycles and should serve as a solid foundation for optimization.[1][2]

ParameterRecommended ConditionsRationale
Catalyst System Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%) OR XPhos Pd G2 (5 mol%)Bulky, electron-rich phosphine ligands are effective for coupling of N-containing heterocycles, mitigating catalyst inhibition.[2]
Base K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)Strong, non-nucleophilic bases that effectively promote transmetalation.[3]
Solvent 1,4-Dioxane/Water (4:1 v/v)A common and effective solvent system for Suzuki-Miyaura couplings.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst.
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 7-azaindole, boronic acid, and base in a reaction vessel. Inert Evacuate and backfill with inert gas (3x). Reagents->Inert Solvent Add degassed solvent and water. Inert->Solvent Catalyst Add catalyst/ligand solution. Solvent->Catalyst Heat Heat the reaction mixture to the desired temperature with stirring. Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Dilute with an organic solvent and filter through celite. Cool->Filter Extract Perform aqueous work-up and extract the product. Filter->Extract Purify Purify by column chromatography. Extract->Purify

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add 1-(4-halo-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio to achieve a suitable reaction concentration (typically 0.1-0.2 M with respect to the limiting reagent).

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst and ligand (if not using a pre-catalyst) in a small amount of the reaction solvent. Add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-(4-aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere is maintained throughout the reaction. Use a fresh batch of catalyst or a pre-catalyst.
Insufficiently active catalyst systemScreen different palladium/ligand combinations (e.g., switch from SPhos to XPhos).
Ineffective baseTry a stronger base (e.g., Cs₂CO₃). Ensure the base is finely powdered for better solubility.
Protodeboronation of Boronic Acid Presence of protic sourcesUse a boronate ester instead of a boronic acid. Ensure solvents are anhydrous.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Formation of Side Products (e.g., Homocoupling) Catalyst decompositionUse a more robust ligand or a pre-catalyst. Lower the reaction temperature if possible.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of arylated 1H-pyrrolo[2,3-b]pyridines. The protocol outlined in these application notes provides a robust starting point for the successful coupling of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone with a variety of arylboronic acids. By carefully considering the choice of catalyst, base, and solvent, and by employing rigorous experimental technique, researchers can efficiently generate diverse libraries of these medicinally important compounds. Further optimization of the reaction conditions for specific substrates may be required to achieve maximal yields and purity.

References

  • Jain, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Lima, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Faarasse, S., et al. (2021). Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. Advanced Synthesis & Catalysis. [Link]

  • Jain, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Gilla, G., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. [Link]

  • Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles. [Link]

  • Reddy, B. V. S., et al. (2019). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. Asian Journal of Organic Chemistry. [Link]

  • Reddy, B. V. S., et al. (2019). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications. [Link]

  • Yang, Y., et al. (2012). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]

  • Faarasse, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Al-dujaili, A. H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds. [Link]

  • Dodonova, J., et al. (2012). Synthesis of 4-aryl-, 2,4-diaryl- and 2,4,7-triarylpyrrolo[2,3-d]pyrimidines by a combination of the Suzuki cross-coupling and N-arylation reactions. Tetrahedron. [Link]

  • Hama, T., et al. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]

  • Wang, X., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry. [Link]

  • Len-Fu, W., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Potent FGFR Inhibitors Utilizing 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Abstract Fibroblast Growth Factor Receptors (FGFRs) represent a critical class of receptor tyrosine kinases whose aberrant activation is a key driver in numerous malignancies.[1][2][3] This has established the FGFR famil...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fibroblast Growth Factor Receptors (FGFRs) represent a critical class of receptor tyrosine kinases whose aberrant activation is a key driver in numerous malignancies.[1][2][3] This has established the FGFR family as a high-value target for therapeutic intervention in oncology.[3][4][5] This document provides a detailed technical guide for researchers and drug development professionals on the synthesis of potent FGFR inhibitors, leveraging the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Specifically, we detail a strategic synthetic pathway starting from the key intermediate, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. The protocols herein cover not only the chemical synthesis and characterization but also the essential biochemical and cellular assays required to validate the biological activity of the synthesized compounds.

Introduction: The Rationale for Targeting the FGFR Signaling Axis

The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that are pivotal in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][6][7] The signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, which induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][6][7][8] This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of major downstream signaling networks, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[4][6][8][9]

Genetic alterations, such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs, disrupt the pathway's tight regulation, leading to constitutive signaling that can drive tumorigenesis.[2][6][9] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain is a validated and promising strategy in cancer therapy.[4][5]

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bond interactions within the hinge region of the ATP-binding pocket.[10][11] The starting material, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, is an ideal precursor, featuring a versatile ethanone group for chemical elaboration and a fluorine atom, which can enhance binding affinity and modulate pharmacokinetic properties.

FGFR Signaling Pathway Overview

The canonical FGFR signaling pathway is a well-orchestrated cascade. Upon FGF binding, the activated receptor phosphorylates substrates like FRS2, which recruits the GRB2-SOS complex to activate RAS, ultimately triggering the MAPK cascade.[4][6] Simultaneously, the PI3K-AKT pathway can be activated, promoting cell survival.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimer FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor FGFR Inhibitor (e.g., Synthesized Compound) Inhibitor->FGFR Blocks ATP Binding

Caption: Canonical FGFR signaling pathways and point of inhibition.

Synthetic Protocol: From Key Intermediate to Potent Inhibitor

This section details a representative, multi-step synthesis to produce a potent FGFR inhibitor from 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. The strategy involves an initial condensation to form a pyrazole ring, followed by a palladium-catalyzed cross-coupling reaction to introduce a solubilizing group that also targets a key region of the kinase pocket.

Overall Synthetic Workflow

The workflow is designed for efficiency and modularity, allowing for the synthesis of analogs by varying the coupling partners.

Synthetic_Workflow Start 1-(5-Fluoro-1H-pyrrolo [2,3-b]pyridin-4-yl)ethanone Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 Intermediate1 Chalcone Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization with Hydrazine Intermediate1->Step2 Intermediate2 Pyrazolyl-Pyrrolopyridine Core Step2->Intermediate2 Step3 Step 3: N-Alkylation Intermediate2->Step3 FinalProduct Final FGFR Inhibitor Step3->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: High-level workflow for the synthesis of a pyrrolopyridine-based FGFR inhibitor.

Protocol: Synthesis of a Representative Pyrazolyl-Pyrrolopyridine FGFR Inhibitor

Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate

  • Rationale: This reaction creates a key α,β-unsaturated ketone (chalcone) intermediate. The ethanone group of the starting material is activated by a base to attack an aromatic aldehyde, forming a new carbon-carbon bond essential for building the final heterocyclic system.

  • Materials:

    • 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (1.0 equiv)

    • 2,6-Dichloro-3,5-dimethoxybenzaldehyde (1.1 equiv)

    • Potassium hydroxide (KOH) (3.0 equiv)

    • Ethanol (EtOH)

    • Deionized water

  • Procedure:

    • Dissolve 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone and 2,6-dichloro-3,5-dimethoxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add an aqueous solution of KOH dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with 1M HCl to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the chalcone intermediate.

Step 2: Cyclization with Hydrazine to form Pyrazole Core

  • Rationale: The chalcone intermediate readily undergoes cyclization with a hydrazine derivative. This reaction forms the stable five-membered pyrazole ring, a common feature in many kinase inhibitors that often interacts with the kinase hinge region.

  • Materials:

    • Chalcone intermediate from Step 1 (1.0 equiv)

    • Hydrazine hydrate (1.5 equiv)

    • Glacial acetic acid

    • Ethanol (EtOH)

  • Procedure:

    • Suspend the chalcone intermediate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate, followed by a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If precipitation occurs, filter the solid. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.

    • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pyrazolyl-pyrrolopyridine core.

Step 3: N-Alkylation to Install Side Chain

  • Rationale: This final step introduces a side chain onto one of the pyrazole nitrogen atoms. This substituent is crucial for tuning solubility, cell permeability, and potency by reaching into other pockets of the ATP-binding site. A Buchwald-Hartwig amination could also be employed here for different structural motifs.[12]

  • Materials:

    • Pyrazolyl-pyrrolopyridine core from Step 2 (1.0 equiv)

    • 1-(2-Chloroethyl)pyrrolidine hydrochloride (1.2 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of the pyrazolyl-pyrrolopyridine core in anhydrous DMF, add cesium carbonate and 1-(2-chloroethyl)pyrrolidine hydrochloride.

    • Heat the reaction mixture to 80 °C and stir for 6-8 hours under a nitrogen atmosphere.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the final FGFR inhibitor.

Characterization and Biological Evaluation Protocols

Rigorous characterization and biological testing are essential to validate the synthesized compound.

Physicochemical Characterization

Confirm the identity, structure, and purity of the final compound using standard analytical techniques.[12][13]

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

  • High-Performance Liquid Chromatography (HPLC): To determine purity (should be >95% for biological assays).

Parameter Expected Outcome Technique
Structure Matches proposed chemical structure¹H NMR, ¹³C NMR
Molecular Weight Matches calculated exact massHRMS (ESI-TOF)
Purity ≥ 95%Reverse-Phase HPLC
Yield 15-25% (Overall)Gravimetric Analysis
Table 1: Summary of Characterization Data for the Final Product.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Principle: This assay measures the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescent signal. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined.[13][14]

  • Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinases

    • Suitable substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase reaction buffer

    • Test compound (serially diluted in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • 384-well white assay plates

  • Procedure:

    • Compound Plating: Dispense a small volume (e.g., 50 nL) of serially diluted test compound into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition).

    • Kinase Reaction: Add the kinase, substrate, and ATP in kinase reaction buffer to initiate the reaction.

    • Incubation: Incubate the plate at 30 °C for 60 minutes.

    • Signal Detection: Add Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

    • Data Analysis: Normalize the data and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase Target Hypothetical IC₅₀ (nM)
FGFR1 8
FGFR2 5
FGFR3 12
FGFR4 650
VEGFR2 >10,000
Table 2: Representative In Vitro Kinase Inhibition Profile. The data indicates a potent pan-FGFR inhibitor with selectivity against FGFR4 and high selectivity over the related kinase VEGFR2.
Protocol: Cellular Antiproliferative Assay
  • Principle: This assay determines the inhibitor's ability to suppress the growth of cancer cells that are dependent on FGFR signaling.

  • Materials:

    • Cancer cell line with known FGFR alteration (e.g., NCI-H1581 with FGFR1 amplification)[15]

    • Appropriate cell culture medium and supplements

    • Test compound

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

    • 96-well clear-bottom white plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

    • Viability Measurement: Add CellTiter-Glo® reagent to each well and measure luminescence to quantify the number of viable cells.

    • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Protocol: Cellular Target Engagement (Western Blot)
  • Principle: Western blotting can confirm that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of FGFR and downstream effectors like ERK.[14] A potent inhibitor should reduce their phosphorylation levels.

  • Procedure:

    • Cell Treatment: Treat FGFR-dependent cells with varying concentrations of the inhibitor for 2-4 hours.

    • Cell Lysis: Lyse the cells to extract total protein.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by gel electrophoresis and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, and total ERK. Use a loading control like GAPDH.

    • Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A dose-dependent decrease in the phospho-FGFR and phospho-ERK signals would confirm target engagement.

Conclusion and Future Directions

This guide outlines a robust and reproducible framework for the synthesis and evaluation of novel FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, starting from the key intermediate 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. The detailed protocols provide a clear path from chemical synthesis to biological validation. The representative inhibitor synthesized through this workflow is expected to show potent and selective activity against FGFRs.

Future work should focus on structure-activity relationship (SAR) studies by synthesizing a library of analogs to optimize potency, selectivity, and pharmacokinetic properties. Promising lead compounds should then be advanced into in vivo xenograft models to assess their anti-tumor efficacy.

References

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (Source: vertexaisearch.cloud.google.com)
  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. (Source: vertexaisearch.cloud.google.com)
  • (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:... - ResearchGate. (Source: vertexaisearch.cloud.google.com)
  • How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names - RxList. (Source: rxlist.com)
  • The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov)
  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals. (Source: aacrjournals.org)
  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PubMed Central. (Source: ncbi.nlm.nih.gov)
  • Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor - AACR Journals. (Source: aacrjournals.org)
  • Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts - Assay Genie. (Source: assaygenie.com)
  • Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. (Source: Not available)
  • FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate.
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (Source: vertexaisearch.cloud.google.com)
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors - Benchchem. (Source: benchchem.com)
  • An In-depth Technical Guide to the Discovery and Synthesis of a Potent FGFR2 Inhibitor: FGFR2/3-IN-1 - Benchchem. (Source: benchchem.com)
  • Futibatinib Synthetic Routes - MedKoo Biosciences. (Source: medkoo.com)
  • Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening - Frontiers. (Source: frontiersin.org)
  • Small molecule inhibition of fibroblast growth factor receptors in cancer - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors - NIH. (Source: ncbi.nlm.nih.gov)
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (Source: Not available)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (Source: pubs.rsc.org)
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (Source: Not available)
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (Source: Not available)
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates - Benchchem. (Source: benchchem.com)

Sources

Method

Application Notes and Protocols for the Preparation of FLT3 Inhibitors from 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Abstract Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML), where activating mutations are prevalent and associated with poor prognosis.[1][2] The development of small mol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML), where activating mutations are prevalent and associated with poor prognosis.[1][2] The development of small molecule inhibitors of FLT3 has therefore become a key strategy in medicinal chemistry.[1] This document provides a detailed synthetic route and experimental protocols for the preparation of a potent FLT3 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold, starting from the readily available intermediate, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. The described methodology is designed to be robust and scalable, providing researchers in drug discovery and development with a practical guide for accessing this important class of kinase inhibitors.

Introduction: The Rationale for Targeting FLT3 with Pyrrolo[2,3-b]pyridine Scaffolds

FLT3, a member of the class III receptor tyrosine kinase family, plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent activation of the kinase.[2] This constitutive activation drives downstream signaling pathways, such as STAT5, MAPK, and AKT, promoting uncontrolled cell proliferation and survival, which are hallmarks of AML.[2]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors. Its structural rigidity, hydrogen bonding capabilities, and ability to engage in various non-covalent interactions make it an ideal platform for designing potent and selective enzyme inhibitors. Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as effective FLT3 inhibitors.[1] This guide details a synthetic approach to a novel aminopyrimidine-substituted pyrrolo[2,3-b]pyridine derivative, a structural motif present in many potent kinase inhibitors.

FLT3 Signaling Pathway

Below is a simplified representation of the FLT3 signaling pathway, which is aberrantly activated in certain forms of AML. The synthesized inhibitor aims to block the ATP-binding site of FLT3, thereby inhibiting its kinase activity and downstream signaling.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

Overall Synthetic Workflow

The synthetic strategy hinges on a two-step sequence involving a Claisen-type condensation to form a key β-diketone intermediate, followed by a cyclization reaction with a substituted guanidine to construct the final aminopyrimidine ring system.

Synthetic_Workflow Start 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Intermediate 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one Start->Intermediate Step 1: Claisen-Schmidt Condensation Final N-substituted-4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine (Final Product) Intermediate->Final Step 2: Cyclization with Guanidine

Caption: Overall synthetic workflow from the starting material to the final product.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. 1H and 13C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra should be obtained using an ESI-MS instrument.

Step 1: Synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (Intermediate 1)

This reaction is a Bredereck-type reaction, which is a variation of the Claisen-Schmidt condensation, using a dimethylformamide acetal to form the enaminone intermediate. This intermediate is a versatile precursor for the synthesis of various heterocyclic systems.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone178.161.0 g5.61
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.162.0 mL14.9
Toluene-20 mL-

Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (1.0 g, 5.61 mmol) and toluene (20 mL).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 mL, 14.9 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC (e.g., 50% ethyl acetate in hexanes) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Collect the solid product by vacuum filtration, wash with cold toluene or hexanes, and dry under vacuum to yield the desired enaminone as a yellow solid.

Expected Yield: 85-95%

Step 2: Synthesis of N-(4-methoxyphenyl)-4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine (Final Product)

This is a classic cyclization reaction to form a pyrimidine ring. The enaminone intermediate reacts with a substituted guanidine, in this case, N-(4-methoxyphenyl)guanidine, to form the final FLT3 inhibitor. The choice of the N-substituent on the guanidine is crucial for achieving desired potency and selectivity.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Intermediate 1233.241.0 g4.29
N-(4-methoxyphenyl)guanidine nitrate228.211.18 g5.15
Sodium ethoxide (21% in ethanol)68.054.0 mL~10.4
2-Propanol-25 mL-

Protocol:

  • To a 100 mL round-bottom flask, add Intermediate 1 (1.0 g, 4.29 mmol), N-(4-methoxyphenyl)guanidine nitrate (1.18 g, 5.15 mmol), and 2-propanol (25 mL).

  • Add sodium ethoxide solution (4.0 mL of a 21% solution in ethanol, ~10.4 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., 5% methanol in dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature and add water (50 mL).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol or diethyl ether to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel if necessary.

  • Dry the purified product under vacuum to yield the final compound as an off-white or pale yellow solid.

Expected Yield: 60-75%

Characterization Data

CompoundFormulaMWExpected ¹H NMR (δ, ppm)Expected MS (m/z)
Intermediate 1 C₁₂H₁₂FN₃O233.24δ 7.8-8.2 (m, 2H), 7.5-7.7 (m, 1H), 7.0-7.2 (m, 1H), 5.7-5.9 (d, 1H), 3.0-3.2 (s, 6H)[M+H]⁺ = 234.1
Final Product C₂₀H₁₆FN₅O377.38δ 11.5-12.0 (br s, 1H), 9.5-9.8 (s, 1H), 8.2-8.5 (m, 2H), 7.5-7.8 (m, 3H), 7.0-7.3 (m, 3H), 6.8-7.0 (d, 2H), 3.8 (s, 3H)[M+H]⁺ = 378.1

Note: Expected NMR chemical shifts are approximate and may vary depending on the solvent and instrument used.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: The progress of each reaction should be carefully monitored by TLC. The disappearance of the starting material spot and the appearance of the product spot provide a clear indication of reaction completion.

  • Purification: The purification steps, including precipitation, washing, and recrystallization or chromatography, are crucial for obtaining a high-purity final product. The purity of the final compound should be assessed by HPLC, which should show a single major peak.

  • Structural Confirmation: The identity and structure of the intermediates and the final product must be confirmed by spectroscopic methods. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure, while mass spectrometry will verify the molecular weight.

By following these validation steps, researchers can be confident in the identity and purity of the synthesized FLT3 inhibitor, which is essential for obtaining reliable biological data.

Conclusion

This application note provides a detailed and practical guide for the synthesis of a potent FLT3 inhibitor from 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. The described two-step synthetic route is efficient and utilizes readily available reagents. The provided protocols are robust and include measures for self-validation, ensuring the quality of the final compound. This work should enable researchers in the field of oncology drug discovery to access this important class of compounds for further biological evaluation and development.

References

  • Wei, T.-H., et al. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. Bioorganic & Medicinal Chemistry, 100, 117631.
  • Yuan, Y., et al. (2019). Identification of Pyrrolo[2,3-d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 62(8), 4158-4173.
  • Lv, C., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(17), 12188–12209.
  • Li, Y., et al. (2022). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. ResearchGate.

Sources

Application

Application Note: Strategic Derivatization of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone for Accelerated Drug Discovery

Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, frequently employed in the development of targeted therapeutics, particularly kinase i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, frequently employed in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3][4] Its ability to form key hydrogen bond interactions and serve as a bioisostere for indole or purine systems makes it a valuable core for novel drug candidates.[1][2] This application note provides detailed experimental protocols for the strategic derivatization of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a key building block. The focus is on leveraging the reactivity of the C4-acetyl group to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies. We present field-proven, step-by-step protocols for Claisen-Schmidt (Aldol) condensation and reductive amination, explaining the chemical rationale behind each step to ensure reproducibility and successful synthesis.

Introduction: The Strategic Value of the 7-Azaindole Core

The 7-azaindole nucleus is a cornerstone in modern drug discovery, with derivatives showing potent activity against a range of therapeutic targets.[5][6][7] The nitrogen atom in the pyridine ring modulates the electronic properties of the scaffold and provides an additional hydrogen bond acceptor, which can enhance binding affinity and selectivity for protein targets like kinases.[1][2] The starting material, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, is a particularly valuable intermediate. The fluorine atom at the C5 position can improve metabolic stability and binding interactions, while the acetyl group at the C4 position serves as a versatile chemical handle for introducing a wide array of functional groups and exploring chemical space.

This guide focuses on two high-utility, robust reactions targeting the ketone moiety, enabling the synthesis of diverse compound libraries essential for optimizing lead compounds.

cluster_core Core Scaffold & Reactive Sites cluster_derivatives Derivative Classes SM 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Ketone C4-Acetyl Group (Primary Handle) SM->Ketone Derivatization Focus Pyrrole Pyrrole Ring (N-H, C3-H) SM->Pyrrole Pyridine Pyridine Ring (C2, C6) SM->Pyridine Chalcones α,β-Unsaturated Ketones (Chalcone Analogs) Ketone->Chalcones Aldol Condensation Amines Secondary & Tertiary Amines Ketone->Amines Reductive Amination

Figure 1: Key reactive sites of the core scaffold and primary derivatization pathways discussed.

Protocol 1: Claisen-Schmidt (Aldol) Condensation for C-C Bond Formation

The base-catalyzed Claisen-Schmidt condensation between the acetyl group of the starting material and various aldehydes is a robust method for synthesizing α,β-unsaturated ketones (chalcone analogs).[8][9] This reaction extends the scaffold's conjugation and introduces diverse aryl or heteroaryl moieties, allowing for systematic probing of hydrophobic and aromatic interactions in target binding pockets.

Causality and Experimental Rationale

This protocol utilizes potassium carbonate (K₂CO₃) as a mild base in ethanol. The base deprotonates the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct is often spontaneous or facilitated by heat, yielding the conjugated enone system. Ethanol is an excellent solvent as it readily dissolves the reactants and the base, while its boiling point allows for gentle heating to drive the reaction to completion.[8]

Detailed Experimental Protocol

Materials:

  • 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

  • Substituted Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethanol (200 proof)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (1.0 eq).

  • Dissolution: Add ethanol (approx. 15-20 mL per gram of starting material) and stir until all solids are dissolved.

  • Addition of Reagents: Add the selected aldehyde (1.1 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Extraction: To the remaining residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL). The product is often a solid that may precipitate at this stage; if so, it can be collected by vacuum filtration. If it remains in the organic layer, proceed with the extraction.

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Summary
ParameterValue/ConditionRationale
Aldehyde 1.1 equivalentsA slight excess ensures complete consumption of the core ketone.
Base K₂CO₃ (2.0 eq)A mild, inexpensive base sufficient to promote enolate formation without causing side reactions.
Solvent EthanolGood solubility for reactants; allows for reflux at a moderate temperature.
Temperature ~78 °C (Reflux)Provides energy to overcome the activation barrier and facilitates the dehydration step.
Reaction Time 4 - 8 hoursTypical duration for completion; should be monitored by TLC.

Protocol 2: Reductive Amination for C-N Bond Formation

Reductive amination is one of the most effective methods for synthesizing secondary and tertiary amines.[10][11] This one-pot procedure involves the formation of an intermediate imine or iminium ion from the ketone and a primary or secondary amine, which is then reduced in situ. This protocol introduces crucial amine functionalities that can act as hydrogen bond donors/acceptors or be protonated to form salt bridges, significantly impacting a compound's solubility and biological activity.

Causality and Experimental Rationale

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. STAB is a mild and selective hydride donor, ideal for this transformation.[10] It is particularly effective at reducing the protonated iminium ion intermediate, which is more electrophilic than the starting ketone. This selectivity prevents significant reduction of the ketone starting material. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE), and a small amount of acetic acid is often added to catalyze imine formation by ensuring the amine is not fully protonated and the carbonyl is activated.

cluster_workflow Reductive Amination Workflow START Combine Ketone, Amine, & Solvent (DCM) ADD_ACID Add Acetic Acid (Catalyst) START->ADD_ACID STIR_RT Stir at RT (30-60 min) (Imine Formation) ADD_ACID->STIR_RT ADD_STAB Add NaBH(OAc)₃ (Portion-wise) STIR_RT->ADD_STAB STIR_COMPLETE Stir at RT (4-16 h) (Reduction) ADD_STAB->STIR_COMPLETE WORKUP Aqueous Workup & Extraction STIR_COMPLETE->WORKUP PURIFY Purification (Chromatography) WORKUP->PURIFY

Figure 2: Step-by-step workflow for the reductive amination protocol.

Detailed Experimental Protocol

Materials:

  • 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

  • Primary or Secondary Amine (e.g., piperidine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (1.0 eq) in anhydrous DCM (approx. 20 mL per gram of ketone).

  • Amine Addition: Add the desired amine (1.2 eq) followed by glacial acetic acid (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor for completion by TLC or LC-MS.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add more DCM if necessary, and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane.

Data Summary
ParameterValue/ConditionRationale
Amine 1.2 equivalentsA slight excess drives the imine formation equilibrium forward.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild, selective agent for reducing iminium ions in the presence of ketones.
Catalyst Acetic Acid (1.2 eq)Catalyzes imine formation; ensures the reaction medium is not basic.
Solvent Dichloromethane (DCM)Anhydrous, non-protic solvent that prevents quenching of the reducing agent.
Temperature Room TemperatureSufficient for both imine formation and reduction; avoids side reactions.
Reaction Time 4 - 16 hoursVaries depending on the steric and electronic nature of the amine.

Characterization of Derivatives

Successful synthesis of all derivatives must be confirmed through a combination of standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess the purity of the crude and purified material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the final compound, confirming the incorporation of the new substituent and the modification of the acetyl group.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, typically aiming for >95% for biological screening.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. By targeting the C4-acetyl group through Claisen-Schmidt condensation and reductive amination, researchers can efficiently generate large, diverse libraries of novel 7-azaindole derivatives. These methods form a solid foundation for SAR exploration, accelerating the discovery and optimization of new therapeutic agents.

References

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  • Liu, Z., et al. (2020). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

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  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

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Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Fluorinated Pyrrolopyridines

Abstract The convergence of fluorine chemistry and advanced catalytic methods represents a significant frontier in modern drug discovery and materials science. Fluorinated pyrrolopyridines (azaindoles) are privileged sca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of fluorine chemistry and advanced catalytic methods represents a significant frontier in modern drug discovery and materials science. Fluorinated pyrrolopyridines (azaindoles) are privileged scaffolds, offering unique physicochemical and biological properties. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a cornerstone of synthetic chemistry—applied to these valuable heterocyclic systems. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, catalyst selection, and protocol optimization. Detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings are presented, supported by troubleshooting advice and quantitative data, to empower researchers in their synthetic endeavors.

Foundational Concepts: The Synergy of Fluorine and Palladium Catalysis

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a foundational structural motif in medicinal chemistry, appearing in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1] The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[2][3] However, the synthesis and functionalization of these fluorinated heterocycles present unique challenges.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile solution, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[4] These transformations have revolutionized molecular construction, allowing for the late-stage functionalization of complex molecules.

The Electronic Influence of Fluorine

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect on the pyrrolopyridine ring. This electronic perturbation is a critical factor influencing the key steps of the palladium catalytic cycle:

  • Oxidative Addition: The electron-deficient nature of the fluorinated ring can facilitate the oxidative addition of the Pd(0) catalyst to the aryl halide (e.g., C-Br bond), which is often the rate-determining step.

  • Transmetalation: The electronic properties can also influence the transmetalation step, where the organic group is transferred from the coupling partner (e.g., an organoboron reagent) to the palladium center. In some cases, fluoride ions have been shown to play a direct role, leading to rare palladium-fluorido intermediates that facilitate this step.[5]

  • Reductive Elimination: Finally, the C(sp²)–C(sp²) or C(sp²)–N bond is formed as the product is released and the Pd(0) catalyst is regenerated.

Understanding these electronic effects is paramount for selecting the appropriate catalyst, ligand, and reaction conditions to achieve high efficiency and selectivity.

General Workflow for Cross-Coupling Reactions

A generalized workflow for setting up these reactions is crucial for reproducibility. Key considerations include maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen and using degassed solvents to prevent side reactions.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add solid reagents: Fluorinated Pyrrolopyridine, Coupling Partner, Base, Pd Catalyst & Ligand prep2 Seal Reaction Vessel prep1->prep2 prep3 Evacuate & Backfill with Inert Gas (3x) prep2->prep3 prep4 Add Degassed Solvent via Syringe prep3->prep4 react1 Heat to Desired Temperature with Stirring prep4->react1 react2 Monitor Progress (TLC, GC-MS, LC-MS) react1->react2 workup1 Cool to Room Temp react2->workup1 workup2 Aqueous Work-up (Extraction with Organic Solvent) workup1->workup2 workup3 Dry Organic Layer (e.g., Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: General Experimental Workflow.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming biaryl structures, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos can accelerate the reaction, particularly for sterically hindered or electron-poor substrates. The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.[1]

G pd0 Pd(0)L₂ cycle1 Ar-Pd(II)-X L₂ pd0->cycle1 label1 Oxidative Addition cycle2 Ar-Pd(II)-Ar' L₂ cycle1->cycle2 label2 Transmetalation cycle2->pd0 label3 Reductive Elimination reagents1 Ar-X (Fluorinated Pyrrolopyridine) reagents2 Ar'-B(OR)₂ + Base product Ar-Ar'

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Suzuki Coupling Conditions

The following table summarizes proven conditions for the Suzuki coupling of various bromo-fluoropyridine derivatives, which serve as excellent starting points for fluorinated pyrrolopyridines.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
14-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amineArylboronic acidPd₂(dba)₃ (1-10)XPhos (2-20)Cs₂CO₃1,4-Dioxane/H₂O80-100-[1]
21-(2-Bromo-5-fluoropyridin-4-yl)ethanonePhenylboronic acidPd(dppf)Cl₂ (3)(dppf)Cs₂CO₃THF/H₂O8088-98[7]
31-(2-Bromo-5-fluoropyridin-4-yl)ethanoneThiophen-2-ylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane10070-80[7]
42-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂ (3)(dppf)K₂CO₃1,4-Dioxane/H₂O80-120Good[6]
Experimental Protocol: Suzuki Coupling of a Halo-Fluoropyrrolopyridine

This protocol is a general guideline adapted from established methods for similar substrates and may require optimization.[1][6][7]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the halo-fluoropyrrolopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and XPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the appropriate volume of degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting halide.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a transformation that is often challenging using classical methods.[8][9] Its development has provided facile access to a vast range of aryl amines, which are ubiquitous in pharmaceuticals.

Mechanistic Rationale & Ligand Choice

The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. A key step is the deprotonation of the amine by the base to form a more nucleophilic amide, which then coordinates to the palladium center. The choice of ligand is crucial to prevent catalyst decomposition and promote the challenging C-N reductive elimination. For azaindole substrates, bidentate phosphine ligands like Xantphos have proven to be particularly effective.[4]

G pd0 Pd(0)L₂ cycle1 Ar-Pd(II)-X L₂ pd0->cycle1 label1 Oxidative Addition cycle2 Ar-Pd(II)-NR'R'' L₂ cycle1->cycle2 label2 Amine Coordination & Deprotonation cycle2->pd0 label3 Reductive Elimination reagents1 Ar-X (Fluorinated Pyrrolopyridine) reagents2 HNR'R'' + Base product Ar-NR'R''

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryHalide SubstrateAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Ref
1N-protected 4-bromo-7-azaindoleAmides, AminesPd(OAc)₂ or Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane110[4]
2Aryl BromideThiophene-substituted anilinesPd(OAc)₂ (2)XPhos Pd G2 (2)K₂CO₃Kolliphor EL/H₂O80[10]
32-BromopyridinesVolatile AminesPd₂(dba)₃ (2.5)BINAP (7.5)NaOtBuToluene100[11]
Experimental Protocol: Amination of a Halo-Fluoropyrrolopyridine

This protocol is based on efficient procedures developed for 4-bromo-7-azaindole derivatives.[4]

  • Reaction Setup: In a glovebox or under a stream of argon, charge a sealable reaction tube with the halo-fluoropyrrolopyridine (1.0 equiv), the amine (1.2-2.0 equiv), the base (Cs₂CO₃, 2.0 equiv), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Sealing and Reaction: Securely seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir for the required time (typically 12-24 hours).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired amino-pyrrolopyridine.

Sonogashira and Stille Couplings: Expanding the Toolkit

While Suzuki and Buchwald-Hartwig reactions are workhorses, Sonogashira and Stille couplings provide access to different, yet equally valuable, chemical functionalities.

Sonogashira Coupling for Alkynyl Pyrrolopyridines

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[12][13] This method is exceptionally mild and efficient for synthesizing alkynyl-substituted heterocycles.

Protocol Insight: For substrates like bromo-fluoro-cyanopyridines, a catalyst system of Pd(PPh₃)₂Cl₂ and CuI with a base like triethylamine (TEA) in THF has proven effective, often proceeding at room temperature.[12][13]

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples organostannanes with organic halides.[14][15] Although the toxicity of tin reagents is a significant drawback, the reaction is highly versatile and tolerates a wide range of functional groups.

Protocol Insight: The efficiency of Stille couplings can be dramatically improved by the synergistic addition of copper(I) iodide (CuI) and a fluoride source like cesium fluoride (CsF).[16][17] This combination facilitates the transmetalation step and allows the reaction to proceed under milder conditions, even for sterically demanding substrates.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Poor solvent choice.Use a pre-catalyst (e.g., XPhos Pd G2); Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃ instead of K₂CO₃); Ensure solvents are anhydrous and degassed.
Hydrodehalogenation Presence of water or protic sources; Slow reductive elimination.Rigorously dry all reagents and solvents; Use a more electron-rich, bulky ligand (e.g., RuPhos) to accelerate reductive elimination.
Homocoupling of Boronic Acid Presence of oxygen; High temperature.Ensure the reaction is set up under a strictly inert atmosphere; Lower the reaction temperature if possible.
Poor Yield with Heterocyclic Substrates Coordination of the heteroatom (e.g., pyridine nitrogen) to the Pd center, leading to catalyst inhibition.Select ligands specifically designed for heterocyclic substrates (e.g., bulky biaryl phosphines) which can disfavor inhibitory binding.[1]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of fluorinated pyrrolopyridines. By understanding the underlying mechanistic principles and the specific influence of the fluorine substituent, researchers can rationally select conditions to overcome synthetic challenges. The protocols and insights provided in this guide serve as a robust foundation for the efficient synthesis of novel fluorinated azaindole derivatives, accelerating the development of next-generation pharmaceuticals and advanced materials.

References

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Application

One-Pot Synthesis of Bioactive Molecules from 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone: Application Notes and Protocols

Introduction: The Strategic Value of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone in Medicinal Chemistry The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom at the 5-position often enhances metabolic stability and binding affinity. The acetyl group at the 4-position of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone serves as a versatile chemical handle, enabling the construction of diverse, biologically active molecules. One-pot, multicomponent reactions (MCRs) are particularly powerful in this context, offering an efficient, atom-economical, and environmentally conscious approach to generating molecular complexity from simple precursors.[1][2]

This application note provides detailed protocols for the one-pot synthesis of novel, potentially bioactive molecules from this key starting material. We will focus on two robust and versatile multicomponent strategies: the synthesis of substituted pyrazolo[3,4-b]pyridines and the Gewald synthesis of 2-aminothiophenes. These protocols are designed for researchers in medicinal chemistry and drug development, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Part 1: One-Pot Synthesis of Substituted 4-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrazolo[3,4-b]pyridines

This protocol details a one-pot, four-component reaction to construct a substituted pyrazolo[3,4-b]pyridine scaffold, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4][5] The reaction leverages the reactivity of the acetyl group of the starting material in a condensation cascade.

Reaction Principle

The synthesis proceeds through an initial Knoevenagel condensation of an aldehyde with a 5-aminopyrazole, followed by a Michael addition of the enolate derived from 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. Subsequent cyclization and aromatization in the same pot yield the final pyrazolo[3,4-b]pyridine derivative. The use of a hydrotropic medium or a deep eutectic solvent can enhance reaction rates and facilitate a greener synthesis.[3]

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone F Combine A, B, C, D in E A->F B Aromatic Aldehyde B->F C 3-Methyl-1H-pyrazol-5-amine C->F D Ammonium Acetate D->F E Solvent (e.g., Ethanol or Aq. Hydrotrope) E->F G Reflux for 4-8 hours F->G H Monitor by TLC G->H I Cool to Room Temperature H->I J Precipitate Product in Ice Water I->J K Filter and Wash J->K L Recrystallize or Purify by Column Chromatography K->L M Characterize (NMR, MS, etc.) L->M G cluster_steps Gewald Reaction Mechanism Start 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone + Malononitrile + Sulfur A Knoevenagel Condensation Start->A Base (Morpholine) B Michael Addition of Sulfur A->B C Intramolecular Cyclization B->C D Tautomerization C->D Product 2-Amino-3-(5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonyl) -4-methylthiophene-5-carbonitrile D->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone scaffold. T...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone scaffold. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heteroaromatic building block. The unique electronic and structural features of the 7-azaindole core present specific challenges and opportunities in palladium-catalyzed reactions. This guide provides in-depth, experience-driven answers to common issues, ensuring you can achieve high yields and robust results.

The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry. However, its successful functionalization via Suzuki coupling requires careful consideration of the inherent properties of the substrate. The pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst, while the pyrrole N-H proton's acidity can lead to undesirable interactions with the basic reaction medium.[1][2] This guide will address these specific challenges head-on.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Suzuki coupling of 4-halo-7-azaindole derivatives.

Q1: My reaction has stalled, showing low or no conversion of the starting material. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic review of the core reaction parameters is the most effective troubleshooting approach.[3]

  • Oxygen Contamination: The Pd(0) species that drives the catalytic cycle is highly sensitive to oxygen, which can cause catalyst decomposition and promote unwanted side reactions like the homocoupling of your boronic acid partner.[3]

    • Action: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw (at least three cycles) or by bubbling with an inert gas (Argon or Nitrogen) for a minimum of 20-30 minutes.[4][5] Assemble your reaction under a positive pressure of inert gas.

  • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine-based ligands can degrade over time, especially with improper storage.

    • Action: Use freshly opened catalysts and ligands if possible. If you suspect degradation of a Pd(II) precatalyst, consider adding a reducing agent. However, modern, well-defined precatalysts are generally preferred.[1]

  • Base and Reagent Quality: The base is not just a spectator; it is crucial for activating the boronic acid for the transmetalation step.[6] The quality of your boronic acid is also paramount.

    • Action: Use a fresh, high-purity base. Grind solid bases like K₃PO₄ or K₂CO₃ into a fine powder to maximize surface area and improve reproducibility.[4] Check the purity of your boronic acid, as they can degrade via protodeboronation, especially electron-deficient heteroaryl boronic acids.[7]

Q2: I'm observing significant side products, primarily protodeboronation of my boronic acid and dehalogenation of my azaindole. What causes this and how can I fix it?

A2: These are common and frustrating side reactions in complex Suzuki couplings.

  • Protodeboronation: This is the cleavage of the C–B bond of the boronic acid, replacing it with a C–H bond. It is often competitive with transmetalation, especially with electron-deficient or unstable heteroaryl boronic acids and when using aqueous basic conditions.[7][8]

    • Solution 1: Use Boronic Esters or Trifluoroborates. Pinacol boronic esters (Bpin) or potassium heteroaryltrifluoroborates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[7]

    • Solution 2: Minimize Water. While some water is often beneficial for dissolving the base, excess water can accelerate protodeboronation.[4] Try reducing the amount of water or using a strictly anhydrous system with a soluble base like CsF or a finely ground, anhydrous phosphate base.

  • Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It can happen if the catalytic cycle is disrupted after oxidative addition.

    • Solution: Optimize Ligand and Temperature. Ensure the subsequent steps (transmetalation and reductive elimination) are efficient. Using a more electron-rich, bulky ligand can accelerate these steps, minimizing the lifetime of the intermediate that could lead to dehalogenation. Sometimes, lowering the reaction temperature can also reduce this side reaction.

Q3: The pyridine nitrogen in my 7-azaindole seems to be killing my catalyst. How do I overcome this inhibition?

A3: This is a critical and classic challenge when working with pyridine-containing substrates. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst.[1][2]

  • The Solution: Steric Hindrance is Your Ally. The most effective strategy is to use bulky phosphine ligands.

    • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly effective.[3] Their steric bulk creates a coordination sphere around the palladium that physically hinders the approach of the pyridine nitrogen, allowing the catalytic cycle to proceed. These ligands also promote faster rates of reductive elimination, which is often the rate-limiting step for electron-rich heteroaromatics.

Q4: Should I protect the pyrrole N-H on my 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone substrate?

A4: Yes, in many cases, N-H protection is highly advisable and can be the key to achieving high yields. The pyrrole N-H is acidic and can be deprotonated by the strong bases used in the reaction. This can lead to several problems:

  • Formation of anionic species with poor solubility.

  • Unwanted coordination to the palladium center.

  • Complicated product mixtures.

  • Recommended Protecting Groups:

    • Tosyl (Ts): A robust, electron-withdrawing group that is stable to Suzuki conditions. Deprotection is typically achieved with a strong base (e.g., NaOH, KOH) or reductive methods.[9]

    • (2-(trimethylsilyl)ethoxy)methyl (SEM): Offers milder deprotection conditions, typically using a fluoride source (e.g., TBAF) or acid. This is often preferred if your final molecule is sensitive to harsh basic conditions.[10]

Protecting the N-H has been shown to be essential for successful cross-coupling in many 7-azaindole systems.[2][9]

Part 2: Visual Troubleshooting & Workflow

A logical workflow is essential for efficiently diagnosing a problematic reaction. The following flowchart outlines a step-by-step process for troubleshooting your Suzuki coupling.

Suzuki_Troubleshooting cluster_optimization Optimization Strategy start Reaction Yield is Low (<50%) check_inert Step 1: Verify Inert Atmosphere - Degas solvents thoroughly? - Assembled under Ar/N2? start->check_inert check_inert->start If No, Fix & Retry check_reagents Step 2: Check Reagent Quality - Fresh catalyst/ligand? - Boronic acid pure? - Base dry and finely ground? check_inert->check_reagents If Yes check_reagents->start If No, Replace & Retry optimize_conditions Step 3: Re-optimize Core Conditions check_reagents->optimize_conditions If Yes catalyst A: Change Catalyst/Ligand System - Try bulky ligand (SPhos, RuPhos) - Use a pre-formed precatalyst optimize_conditions->catalyst base_solvent B: Modify Base/Solvent - Screen different bases (K3PO4, Cs2CO3) - Adjust water content or use anhydrous conditions catalyst->base_solvent If no improvement success High Yield Achieved catalyst->success Improvement! temperature C: Adjust Temperature - Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C) base_solvent->temperature If no improvement base_solvent->success Improvement! protect_nh Step 4: Consider Substrate Modification - Protect pyrrole N-H (Tosyl, SEM)? temperature->protect_nh If still low yield temperature->success Improvement! protect_nh->success Improvement!

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.

Part 3: Recommended Protocols & Data
Optimized Starting Conditions

Based on literature for similar heteroaromatic systems, the following table provides a robust starting point for your optimization.

ParameterRecommended ConditionRationale & Comments
Aryl Halide 4-Bromo or 4-Iodo-7-azaindole derivativeIodides are generally more reactive than bromides. The electron-withdrawing F and acetyl groups on the substrate facilitate oxidative addition.[4][8]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion. Consider using the more stable pinacol ester (Bpin) derivative.[7]
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G2/G3 Precatalyst (1-2 mol%)Pre-formed catalysts offer better reproducibility.[1]
Ligand SPhos or RuPhos (2-4 mol%)Essential for overcoming catalyst inhibition by the pyridine nitrogen and promoting reductive elimination.[1][3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, inorganic bases are highly effective. Ensure they are finely powdered.[11]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / H₂OA mixture of an organic solvent and water is often ideal for dissolving both the organic reagents and the inorganic base.[11][12]
Temperature 80 - 110 °CElevated temperatures are typically required for coupling with heteroaryl halides.[11]
Experimental Protocol 1: General Suzuki Coupling

This protocol assumes you are starting with a 4-bromo or 4-iodo derivative of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, which may be N-H protected.

  • Preparation: To an oven-dried reaction vessel, add the 4-halo-7-azaindole substrate (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inerting: Seal the vessel with a septum, and cycle between vacuum and argon/nitrogen at least three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 0.02 equiv) and the solvent mixture (e.g., 1,4-Dioxane/H₂O 5:1, to achieve a concentration of ~0.1 M).

  • Degassing: Bubble argon through the stirred reaction mixture for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Understanding the Catalytic Cycle

A firm grasp of the mechanism is key to rational troubleshooting. The choice of each reagent directly influences a specific step in the cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Active Pd(0)L2 Catalyst oxidative_addition Oxidative Addition pd_intermediate1 L2Pd(Ar)(X) (Pd(II) Complex) pd0->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 L2Pd(Ar)(R) (Pd(II) Complex) reductive_elimination Reductive Elimination aryl_halide Ar-X (Your Azaindole) aryl_halide->pd0 boronic_acid R-B(OR)2 (Boronic Acid/Ester) borate [R-B(OR)2(Base)]- boronic_acid->borate base Base (e.g., K3PO4) base->boronic_acid product Ar-R (Coupled Product) pd_intermediate1->pd_intermediate2 pd_intermediate2->pd0 pd_intermediate2->product borate->pd_intermediate1

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available from: [Link]

  • Köhler, K., Heidenreich, R. G., Soomro, S. S., & Pröckl, S. S. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 350(18), 2930–2936. Available from: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available from: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Semantic Scholar. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available from: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. Available from: [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit r/Chempros. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available from: [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. PMC - PubMed Central. Available from: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available from: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Welcome to the technical support guide for the synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this valuable synthetic intermediate. As a key building block in the development of kinase inhibitors and other pharmaceuticals, achieving a robust and high-yielding synthesis is paramount.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone?

The most direct and commonly employed method is the Friedel-Crafts acylation of the 5-fluoro-7-azaindole core.[4][5] This reaction typically involves treating the starting material, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, with an acetylating agent (such as acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: Why are low yields a persistent issue in this specific acylation reaction?

Low yields are primarily a consequence of poor regioselectivity inherent to the 7-azaindole scaffold. The pyrrole ring is electron-rich and susceptible to electrophilic substitution at multiple positions. The primary competing side reaction is acylation at the C-3 position, which is electronically favored, leading to the formation of the undesired isomer, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.[6] This competition directly reduces the yield of the target C-4 acetylated product.

Q3: What are the critical quality attributes for the 5-fluoro-7-azaindole starting material?

The success of the Friedel-Crafts acylation is highly dependent on the quality of the starting material. Key attributes include:

  • High Purity: The presence of residual solvents or organic impurities can interfere with the reaction.

  • Anhydrous Conditions: Friedel-Crafts reactions are extremely sensitive to moisture. The starting material must be thoroughly dried, as water will react with and deactivate the Lewis acid catalyst.

  • Structural Integrity: Ensure the starting material has not degraded during storage. Purity can be confirmed via ¹H NMR and melting point analysis.[7]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows a significant amount of unreacted 5-fluoro-7-azaindole, even after extended reaction times. What are the likely causes and solutions?

A: This issue typically points to an ineffective catalyst system or suboptimal reaction conditions.

  • Cause A: Deactivated Lewis Acid Catalyst. Aluminum chloride (AlCl₃) and other Lewis acids are highly hygroscopic. Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive.

    • Solution: Always use a fresh, unopened bottle of the Lewis acid or a freshly sublimed portion. Ensure your glassware is oven-dried and the reaction is assembled and run under a strictly inert atmosphere (e.g., Nitrogen or Argon).

  • Cause B: Insufficient Stoichiometry of Lewis Acid. The 7-azaindole substrate contains two nitrogen atoms (N-1 and N-7) that can coordinate with the Lewis acid. This non-productive complexation means that more than one equivalent of the catalyst is required. The product ketone will also form a complex with the Lewis acid, sequestering it from the reaction.

    • Solution: A common procedural error is using a catalytic amount of Lewis acid. For this substrate, at least 2.5-3.0 equivalents of AlCl₃ are often necessary to drive the reaction to completion.

  • Cause C: Poor Reagent Solubility. If the starting material or the intermediate complex has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely limited.

    • Solution: While dichloromethane is a common solvent, consider alternatives like 1,2-dichloroethane or nitrobenzene for improved solubility of the reaction components. A modest increase in temperature can also improve solubility, but must be balanced against the risk of side reactions (see Problem 2).

Problem 2: Formation of a Complex Product Mixture with Low Purity

Q: My reaction consumes the starting material, but I obtain a low yield of the desired product along with a significant amount of an isomeric byproduct. How do I improve selectivity?

A: This is the most common failure mode and is caused by competing electrophilic attack at the C-3 position of the 7-azaindole ring.

Root Cause Analysis: Regioselectivity The pyrrole moiety of 7-azaindole is electron-rich, with the highest electron density located at the C-3 position. Therefore, electrophilic attack by the acylium ion (CH₃CO⁺) generated in situ is kinetically favored at C-3, leading to the thermodynamic product.[6] Achieving C-4 acylation requires overcoming this natural reactivity.

Reaction Pathway Diagram

SM 5-Fluoro-7-azaindole + CH₃COCl / AlCl₃ C4_Product Desired Product 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone SM->C4_Product C-4 Acylation (Desired Pathway) C3_Side_Product Major Side Product 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone SM->C3_Side_Product C-3 Acylation (Competing Pathway)

Caption: Competing acylation pathways for 5-fluoro-7-azaindole.

Mitigation Strategies:

  • Strategy 1: Strict Temperature Control.

    • Explanation: Lowering the reaction temperature can significantly enhance selectivity. Kinetic control is key. While C-3 acylation might be thermodynamically favored, the activation energy for C-4 acylation can sometimes be lowered relative to C-3 under specific conditions, which can be exploited at reduced temperatures.[6]

    • Action: Perform the reaction at 0°C or even -10°C. Add the acetylating agent slowly to the mixture of the substrate and Lewis acid to maintain a low temperature and prevent exothermic spikes.

  • Strategy 2: Modulate Reagent Reactivity.

    • Explanation: The reactivity of the electrophile can influence regioselectivity. A highly reactive electrophile is less selective.

    • Action: Instead of acetyl chloride, consider using acetic anhydride. While it may require slightly higher temperatures or longer reaction times, the less reactive nature of the acylating species can sometimes lead to improved selectivity for the desired C-4 position.

  • Strategy 3: N-1 Protection (Advanced Strategy).

    • Explanation: If selectivity remains poor, a protecting group strategy is a robust, albeit longer, alternative. Protecting the pyrrole nitrogen (N-1) with a group like benzenesulfonyl (Bs) or a silyl group can alter the electronic distribution of the ring system, potentially deactivating the C-3 position relative to C-4. The protecting group is removed in a subsequent step.

    • Action:

      • Protect 5-fluoro-7-azaindole at the N-1 position (e.g., with benzenesulfonyl chloride).

      • Perform the Friedel-Crafts acylation on the N-protected substrate.

      • Remove the protecting group under appropriate conditions (e.g., hydrolysis) to yield the final product.

Troubleshooting Workflow

Start Low Yield Observed Analysis Analyze Crude Reaction (¹H NMR, LC-MS) Start->Analysis LowConv High Starting Material? Analysis->LowConv Check Conversion ComplexMix Byproducts Present? Analysis->ComplexMix Check Purity LowConv->ComplexMix No Sol_Catalyst Use Anhydrous Lewis Acid (Fresh Bottle, Inert Atm.) LowConv->Sol_Catalyst Yes Sol_Stoich Increase Lewis Acid (>2.5 equivalents) LowConv->Sol_Stoich Yes Sol_Temp Lower Reaction Temp (0°C to -10°C) ComplexMix->Sol_Temp Yes Sol_Reagent Use Milder Acylating Agent (Acetic Anhydride) ComplexMix->Sol_Reagent Yes Sol_Protect Consider N-1 Protection Strategy ComplexMix->Sol_Protect Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Section 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice for maximizing the yield and purity of the target compound.

Protocol: Optimized Friedel-Crafts Acylation at Low Temperature

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use a fresh, sealed bottle of anhydrous aluminum chloride (AlCl₃). Weigh it out quickly in a glovebox or under a nitrogen blanket to minimize exposure to air.

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

    • Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

    • Cool the suspension to 0°C using an ice-water bath.

  • Addition of Reagents:

    • Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise to the stirred suspension, ensuring the internal temperature does not rise above 5°C. Stir the resulting mixture for 30 minutes at 0°C.

    • In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in the same anhydrous solvent.

    • Add the acetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0°C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C. Monitor its progress by TLC or LC-MS by carefully quenching a small aliquot in ice-water and extracting with ethyl acetate. The reaction may take several hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool it to 0°C and very slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This quench is highly exothermic.

    • Adjust the pH of the aqueous layer to ~8-9 with a saturated sodium bicarbonate solution or dilute ammonium hydroxide.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to separate the desired C-4 product from the C-3 isomer and other impurities.

Data Comparison Table

ParameterStandard ConditionOptimized ConditionRationale for Change
Temperature Room Temperature0°CEnhances kinetic control, improving C-4 selectivity.[6]
Lewis Acid (AlCl₃) 1.2 eq2.5 eqCompensates for complexation with substrate and product nitrogens.
Addition of Acylating Agent RapidSlow, DropwisePrevents temperature spikes and localized high concentrations.
Atmosphere StandardStrictly Inert (N₂)Prevents deactivation of the Lewis acid catalyst.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Derivatives.
  • RosDok, University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives. Retrieved from [Link]

  • MDPI. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1365. Retrieved from [Link]

  • PubMed Central. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Materials Au, 3(2), 123-131. Retrieved from [Link]

  • PubMed. (2022). Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(37), 23021-23030. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. Retrieved from [Link]

  • PubMed Central. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 2038-2073. Retrieved from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for 7-Azaoxindole synthesis.
  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1771-1776. Retrieved from [Link]

  • PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2977. Retrieved from [Link]

  • MDPI. (2023). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. International Journal of Molecular Sciences, 24(22), 16452. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(20), 7058. Retrieved from [Link]

  • Ogenta. (2009). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. The Journal of Organic Chemistry, 74(19), 7434-7439.
  • PubMed Central. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research, 29(17), 3574-3580. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Derivatives

Introduction The 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone core, a derivative of 5-fluoro-7-azaindole, is a critical structural motif in modern medicinal chemistry. It serves as a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone core, a derivative of 5-fluoro-7-azaindole, is a critical structural motif in modern medicinal chemistry. It serves as a key intermediate in the synthesis of various therapeutic agents, most notably Janus kinase (JAK) inhibitors like tofacitinib.[1] The primary synthetic challenge in constructing this molecule is the regioselective introduction of the acetyl group onto the 4-position of the 7-azaindole nucleus. The electron-rich nature of the pyrrole ring often leads to competing electrophilic substitution at other positions, resulting in a mixture of isomers and other side products that can be difficult to separate and identify.[2][3]

This guide provides in-depth troubleshooting for common side products and synthetic challenges encountered during the preparation of these vital compounds. It is designed for researchers, chemists, and drug development professionals to diagnose issues, optimize reaction conditions, and improve the purity and yield of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My TLC/LC-MS analysis shows a major impurity with the same mass as my desired C4-acetylated product. What is it and how can I prevent its formation?

Plausible Cause: The most common side product with an identical mass to the desired 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is a regioisomer resulting from acylation at an alternative position. The 7-azaindole nucleus is susceptible to electrophilic attack at multiple sites, with the C3 position of the pyrrole ring being a particularly common site for competing acylation.[2][3] This occurs because the C3 position is highly electron-rich and sterically accessible.

Diagnostic Steps:

  • Mass Spectrometry: While LC-MS will show the same mass, it confirms the issue is isomerization rather than another side reaction like di-acylation or hydrolysis.

  • NMR Spectroscopy: This is the definitive method for identification.

    • ¹H NMR: Compare the aromatic proton shifts and coupling patterns. The desired C4-acetyl product will have a specific set of proton signals for H2, H3, and H6. The C3-acetyl isomer will show a different pattern, notably the absence of the H3 proton signal which is replaced by the acetyl group.

    • 2D NMR (NOESY/HMBC): For unambiguous confirmation, use Nuclear Overhauser Effect Spectroscopy (NOESY). A clear NOE correlation between the methyl protons of the acetyl group and the H6 proton on the pyridine ring confirms the desired C4-isomer. Conversely, an NOE to the H2 proton would indicate the C3-isomer.

Proposed Solutions & Optimization: The key to preventing C3-acylation is to enhance the kinetic or thermodynamic favorability of C4-acylation.

  • Choice of Lewis Acid: Friedel-Crafts acylation conditions are often employed.[4] The strength of the Lewis acid can significantly influence regioselectivity.

    • Milder Lewis Acids: Strong Lewis acids like AlCl₃ can be aggressive and lead to poor selectivity. Consider screening milder Lewis acids such as ZnCl₂, FeCl₃, or even solid acid catalysts.

    • Phosphoric Acid: Using a milder catalyst system like phosphoric acid with acetic anhydride can sometimes favor the desired isomer, especially in more reactive systems.[5]

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to -20 °C) can increase selectivity.[3] The activation energy barrier for C4 acylation may be lower than for C3, making it the kinetically favored product at reduced temperatures.

  • N-Protection: Protecting the pyrrole nitrogen (N1) with a bulky protecting group (e.g., triisopropylsilyl (TIPS) or t-butyldimethylsilyl (TBDMS)) can sterically hinder electrophilic attack at the adjacent C2 and C3 positions, thereby directing the incoming acylium ion to the C4 position. The protecting group can be removed in a subsequent step.

Diagram 1: Key Reaction Pathways

SM 5-Fluoro-7-azaindole Reagents Acylating Agent (e.g., Ac₂O, AcCl) + Lewis Acid Desired Desired Product 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Reagents->Desired Optimal Conditions (e.g., Mild Lewis Acid, Low Temp) SP1 Side Product C3-Acetyl Isomer Reagents->SP1 Harsh Conditions (e.g., Strong Lewis Acid) SP2 Side Product N1-Acetyl Isomer Reagents->SP2 Basic/Neutral Conditions SP3 Side Product Di-acetylated Product Reagents->SP3 Excess Acylating Agent

Caption: Reaction pathways leading to the desired product and common side products.

FAQ 2: My reaction has a high conversion of starting material, but I'm isolating a significant amount of a higher mass product. What could it be?

Plausible Cause: The formation of a product with a mass corresponding to the addition of two acetyl groups indicates di-acylation.[2][3] The 7-azaindole nucleus, once mono-acetylated, can undergo a second acylation, especially if excess acylating agent is used or if the reaction conditions are forcing (high temperature, long reaction time). The most common di-acetylated product is the 1,3-diacetyl-7-azaindole derivative.[2]

Diagnostic Steps:

  • LC-MS Analysis: Confirm the molecular weight corresponds to the starting material plus two acetyl groups (M + 84 g/mol ).

  • ¹H NMR: The spectrum will show two distinct singlets in the methyl region (around 2.5-2.8 ppm), corresponding to the two different acetyl groups. The aromatic proton signals will also differ significantly from the mono-acetylated product.

Proposed Solutions & Optimization:

  • Stoichiometry Control: Carefully control the stoichiometry of the acylating agent (e.g., acetyl chloride or acetic anhydride). Use 1.0 to 1.1 equivalents to minimize the chance of a second acylation.

  • Reduce Reaction Time/Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-acetylated product appear. Reducing the reaction temperature can also disfavor the second, less facile acylation.[3]

  • Reverse Addition: Consider adding the 7-azaindole solution slowly to the acylating agent/Lewis acid mixture. This maintains a low concentration of the reactive starting material and can suppress over-acetylation.

FAQ 3: My reaction is sluggish with low conversion, or I'm isolating the N-acetylated isomer instead of the desired C-acetylated product. What's going wrong?

Plausible Cause: Low conversion or preferential N-acylation is often a sign of inappropriate reaction conditions for a Friedel-Crafts C-acylation.[4]

  • Low Conversion: This can be due to an insufficiently active acetylating agent, a deactivated catalyst (e.g., by moisture), or too low a reaction temperature for the chosen system.[4]

  • N-Acylation: The pyrrole nitrogen is a nucleophile and can be acetylated directly. This pathway is often favored under neutral or basic conditions, or with highly reactive acylating agents in the absence of a strong Lewis acid to generate the acylium ion required for C-acylation.[6]

Diagnostic Steps:

  • TLC/LC-MS: Compare the retention time and mass of the product to the starting material. The N-acetyl product will have the same mass as the C-acetyl product but will typically be less polar. Unreacted starting material will also be evident.

  • ¹H NMR: The N-acetyl product will show a characteristic downfield shift of the pyrrole ring protons compared to the C-acetyl isomers.

Proposed Solutions & Optimization:

  • Ensuring C-Acylation Conditions:

    • Use a Strong Lewis Acid: A proper Friedel-Crafts C-acylation requires a Lewis acid (like AlCl₃) to react with the acyl chloride or anhydride to form a highly electrophilic acylium ion.[7][8] This electrophile will then attack the carbon framework.

    • Anhydrous Conditions: Moisture can hydrolyze the acylating agent and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and use anhydrous solvents.[4]

  • Activating the Reaction:

    • Increase Temperature: If the reaction is clean but slow, cautiously increasing the temperature may improve the rate of conversion.

    • Catalyst Loading: Ensure an adequate amount (at least stoichiometric) of the Lewis acid is used, as it often complexes with the product ketone, rendering it inactive.[9]

Troubleshooting Workflow & Data Summary

Diagram 2: Troubleshooting Decision Tree

start Analysis shows poor yield or impurities ms Run LC-MS start->ms mass_check Impurity Mass vs. Desired Product Mass? ms->mass_check same_mass Same Mass mass_check->same_mass  Same higher_mass Higher Mass mass_check->higher_mass  Higher low_conv Mainly Starting Material mass_check->low_conv  Low Conv. sol_isomer Likely C3/N1 Isomer. Run 2D NMR to confirm. Optimize: Lower Temp, Milder Lewis Acid, or use N-Protection. same_mass->sol_isomer sol_diacyl Likely Di-acylation. Optimize: Reduce equivalents of acylating agent, lower temp, shorten time. higher_mass->sol_diacyl sol_low_conv Low Conversion/Wrong Pathway. Optimize: Ensure anhydrous conditions, use strong Lewis Acid for C-acylation, check reagent activity. low_conv->sol_low_conv

Caption: A systematic workflow for diagnosing synthesis issues.

Table 1: Summary of Common Side Products and Identification

Side ProductPlausible CauseExpected Mass (vs. Product)Key Diagnostic Feature (¹H NMR)
C3-Acetyl Isomer Harsh conditions, strong Lewis acidSameDifferent aromatic proton shifts; absence of H3 signal.
N1-Acetyl Isomer Absence of strong Lewis acidSameDownfield shift of pyrrole protons (H2, H3).
Di-acetylated Product Excess acylating agent, long reaction timeHigher (Product + 42 amu)Two distinct acetyl methyl singlets.
Unreacted Starting Material Incomplete reaction, inactive reagentsLower (Product - 42 amu)Presence of starting material signals.

Table 2: Influence of Reaction Conditions on Selectivity

ParameterCondition Favoring C4-Acylation (Desired) Condition Favoring Side Products Rationale
Lewis Acid Milder acids (e.g., ZnCl₂, FeCl₃)Strong, aggressive acids (e.g., AlCl₃)Balances activation with selectivity, reducing isomerization.[4]
Temperature Low (0 °C to -20 °C)High / RefluxFavors the kinetically controlled product.[3]
Stoichiometry ~1.05 eq. Acylating Agent>1.5 eq. Acylating AgentMinimizes di-acylation.[3]
Protecting Group N1-protection (e.g., TIPS, SEM)Unprotected N-HSteric hindrance directs acylation to C4.[10]

References

  • Benchchem. (2025).
  • SynThink Research Chemicals. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis.
  • Hansson, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3329. [Link]

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Boston College. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Hansen, T., et al. (2014). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 19(2), 1639-1652. [Link]

Sources

Optimization

Technical Support Center: Navigating the Purification of Fluorinated Pyrrolopyridine Compounds

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with fluorinated pyrrolopyridine compounds. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with fluorinated pyrrolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and purification of this important class of molecules. The introduction of fluorine into the pyrrolopyridine scaffold significantly enhances metabolic stability, binding affinity, and bioavailability, making these compounds highly valuable in medicinal chemistry.[1] However, these same modifications introduce distinct physicochemical properties that can complicate standard purification protocols.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the expertise and field-proven insights to overcome common purification hurdles and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of fluorinated pyrrolopyridine compounds, providing a foundational understanding of the key challenges.

Q1: What are the primary challenges when purifying fluorinated pyrrolopyridine compounds?

A1: The primary challenges arise from the unique physicochemical properties imparted by fluorine atoms:

  • Altered Polarity and Lipophilicity: Fluorination can dramatically alter a molecule's polarity. While a single fluorine atom may only slightly increase lipophilicity, polyfluorination often leads to a significant increase in hydrophobic character.[3][4] This change affects solubility and interactions with chromatographic stationary phases, making separation from non-fluorinated or partially fluorinated impurities difficult.

  • Changes in pKa: The high electronegativity of fluorine can lower the pKa of the basic nitrogen atom in the pyridine ring through inductive effects. This alteration in basicity influences the compound's ionization state, which in turn affects its retention in ion-exchange chromatography and its solubility profile.

  • Co-elution with Impurities: Structurally similar impurities, such as regioisomers formed during fluorination or unreacted starting materials, often have very similar polarities to the target compound, leading to co-elution in chromatography.

  • Streaking on Silica Gel: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on standard silica gel, causing significant streaking (tailing) on TLC plates and poor peak shape in column chromatography.[5][6]

Q2: Which purification techniques are most effective for fluorinated pyrrolopyridine compounds?

A2: A multi-technique approach is often necessary. The most effective methods include:

  • Flash Column Chromatography: This is the workhorse for initial purification of crude reaction mixtures. Careful selection of the stationary phase and solvent system is critical. For basic compounds prone to streaking, using deactivated silica, alumina, or adding a basic modifier to the eluent is often necessary.[7][8]

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution for separating closely related impurities, such as regioisomers or diastereomers. Both normal-phase and reversed-phase HPLC can be effective, with the choice depending on the compound's polarity.[2]

  • Crystallization: When applicable, crystallization is an excellent method for obtaining highly pure material. However, the unique intermolecular interactions of fluorinated compounds can sometimes make finding a suitable crystallization solvent challenging.

Q3: How does the position of the fluorine atom on the pyrrolopyridine ring affect its purification?

A3: The position of the fluorine atom significantly influences the molecule's electronic properties and, consequently, its purification characteristics.

  • Inductive vs. Resonance Effects: A fluorine atom's position determines the balance between its electron-withdrawing inductive effect and its electron-donating resonance effect. This can alter the overall dipole moment and polarity of the molecule in subtle but significant ways.[9]

  • Impact on Basicity: Fluorine substitution on the pyridine ring, particularly at positions ortho or para to the nitrogen, will have a more pronounced effect on the nitrogen's basicity compared to substitution on the pyrrole ring. This directly impacts interactions with acidic stationary phases like silica gel.

  • Separation of Isomers: Regioisomers with different fluorine positions can often be separated by carefully optimized chromatography, as their slightly different polarities and shapes can lead to differential retention.

II. Troubleshooting Guide: Column Chromatography

This guide provides solutions to specific problems encountered during the purification of fluorinated pyrrolopyridine compounds by column chromatography.

Issue 1: Streaking or Tailing of the Compound on a Silica Gel TLC Plate

Q: My fluorinated pyrrolopyridine is streaking badly on the TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography. What is causing this and how can I fix it?

A: Streaking is a common problem for basic nitrogen-containing heterocycles on acidic silica gel.[5][6] The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a slow, continuous elution rather than a compact spot.

Solutions:

  • Add a Basic Modifier to the Eluent: This is often the most effective solution. The basic modifier neutralizes the acidic sites on the silica gel, preventing strong adsorption of your basic compound.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., hexane/ethyl acetate).

    • Ammonia: Use a solution of methanol saturated with ammonia as a polar modifier in your eluent (e.g., dichloromethane/MeOH-NH₃).[7]

  • Change the Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for the purification of basic compounds.

    • Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Check for Overloading: Applying too much sample to the TLC plate can also cause streaking.[2] Ensure you are using a dilute solution for spotting.

Protocol 1: Preparing a Triethylamine-Modified Solvent System for TLC Analysis
  • Prepare your initial eluent (e.g., 100 mL of 70:30 hexane/ethyl acetate).

  • Add 0.5 mL of triethylamine to the 100 mL of eluent (0.5% v/v).

  • Mix thoroughly.

  • Use this modified eluent to run your TLC plate. You should observe a significant improvement in spot shape.

Issue 2: Poor Separation of the Desired Compound from a Close-Running Impurity

Q: My fluorinated pyrrolopyridine co-elutes with an impurity, even after trying several solvent systems. How can I improve the resolution?

A: Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Solutions:

  • Optimize the Solvent System:

    • Try Different Solvent Combinations: If hexane/ethyl acetate is not working, try a different solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[10]

    • Use a Shallow Gradient: For column chromatography, a shallow gradient of the polar solvent can effectively separate closely eluting compounds.

  • Switch to a Different Chromatographic Mode:

    • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase HPLC or flash chromatography (using a C18 stationary phase) can provide a different selectivity profile and may resolve the impurity. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[11]

    • Fluorinated Stationary Phases: For highly fluorinated compounds, a column with a fluorinated stationary phase (e.g., pentafluorophenyl) can offer unique selectivity based on fluorous-fluorous interactions.

  • Adjust the Temperature: In HPLC, changing the column temperature can sometimes improve separation by altering the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.

Table 1: Suggested Starting Solvent Systems for Flash Chromatography of Fluorinated Pyrrolopyridines
Compound PolarityStationary PhaseSuggested Starting Solvent SystemModifier (if needed)
Low to ModerateSilica GelHexane/Ethyl Acetate (9:1 to 1:1)0.5% Triethylamine
Moderate to HighSilica GelDichloromethane/Methanol (99:1 to 95:5)0.5% Triethylamine or Ammonia in MeOH
PolarC18 Reversed-PhaseWater/Acetonitrile or Water/Methanol0.1% Formic Acid or Acetic Acid
Highly FluorinatedFluorinated PhaseAcetonitrile/WaterN/A

III. Troubleshooting Guide: Crystallization

This section addresses common issues encountered during the crystallization of fluorinated pyrrolopyridine compounds.

Q: My fluorinated pyrrolopyridine oils out or fails to crystallize from solution. What can I do?

A: The formation of an oil or failure to crystallize is often due to high supersaturation, the presence of impurities, or the inherent properties of the fluorinated compound.

Solutions:

  • Optimize the Cooling Rate: Cool the solution slowly to allow for ordered crystal lattice formation. A rapid temperature drop often leads to oiling out.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.

  • Add Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Solvent Screening: Systematically screen a variety of solvents with different polarities and hydrogen bonding capabilities. Common crystallization solvents include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as hexane/ethyl acetate or dichloromethane/hexane.

  • Advanced Crystallization Techniques: For particularly challenging compounds, consider modern methods like microbatch under-oil crystallization.

IV. Characterization and Purity Assessment

Q: How can I be confident in the purity of my final fluorinated pyrrolopyridine compound?

A: A combination of analytical techniques is essential for confirming the purity and structure of your compound.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide information about the overall structure of the molecule. The absence of impurity signals is a good indicator of purity. Be aware of residual solvent peaks.[1][12]

  • ¹⁹F NMR Spectroscopy: This is an invaluable tool for analyzing fluorinated compounds.[13] It provides a distinct signal for each unique fluorine atom in the molecule, and the absence of extraneous fluorine signals is a strong confirmation of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight of your compound and provides an assessment of its purity based on the chromatographic peak area.

V. Experimental Workflows and Diagrams

The following diagrams illustrate common workflows for the purification and analysis of fluorinated pyrrolopyridine compounds.

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction flash_chrom Flash Column Chromatography extraction->flash_chrom purity_check Purity & Structural Confirmation (NMR, LC-MS) flash_chrom->purity_check crystallization Crystallization crystallization->purity_check hplc Preparative HPLC hplc->purity_check purity_check->crystallization If Impure purity_check->hplc If Impure / Isomers final_product Pure Fluorinated Pyrrolopyridine purity_check->final_product If >98% Pure

Caption: General purification workflow for fluorinated pyrrolopyridines.

tlc_troubleshooting problem Problem: Streaking on Silica TLC cause Cause: Basic Nitrogen Interaction with Acidic Silica problem->cause solution1 Solution 1: Add Basic Modifier (e.g., 0.5% Et3N) cause->solution1 solution2 Solution 2: Change Stationary Phase (e.g., Alumina) cause->solution2 solution3 Solution 3: Check for Overloading cause->solution3 outcome Result: Sharp, Well-Defined Spot solution1->outcome solution2->outcome solution3->outcome

Sources

Troubleshooting

Stability of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone under acidic/basic conditions

Here is a technical support center guide on the stability of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. Technical Support Center: Stability of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Welcome to the te...

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center guide on the stability of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Technical Support Center: Stability of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Welcome to the technical support guide for 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to provide insights and practical advice on handling and analyzing this compound, with a focus on its stability under various chemical environments.

Introduction

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is a heterocyclic compound featuring a 7-azaindole core. This framework is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Understanding the chemical stability of this molecule is critical for ensuring the integrity of experimental results, developing robust analytical methods, and formulating stable drug products.[3] This guide addresses common questions and troubleshooting scenarios related to its stability in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone that influence its stability?

Answer: The stability of this molecule is governed by the interplay of three key functional groups on the 7-azaindole scaffold:

  • The 7-Azaindole Core: This fused pyrrolopyridine ring system has distinct electronic properties. The pyridine nitrogen (N-7) is basic and susceptible to protonation under acidic conditions.[4] The pyrrole nitrogen (N-1) is weakly acidic and can be deprotonated under strong basic conditions. The pyrrole ring itself is electron-rich and can be sensitive to certain electrophilic reactions, though less so than indole.

  • The Acetyl Group (-COCH₃): The ketone carbonyl is a polar, electrophilic center. It can be protonated under acidic conditions, activating it for nucleophilic attack (e.g., by water, leading to hydrolysis).[5] Under basic conditions, it is a direct target for strong nucleophiles like hydroxide ions.[6]

  • The Fluoro Substituent (-F): The fluorine atom at the 5-position is a strong electron-withdrawing group. This influences the overall electron density of the ring system, potentially impacting the pKa of the pyridine and pyrrole nitrogens and the reactivity of the aromatic core.

cluster_0 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone cluster_1 Key Stability-Influencing Moieties mol A Basic Pyridine Nitrogen (N-7) (Site of Protonation) A->mol B Acetyl Group (Electrophilic Carbonyl) B->mol C Acidic Pyrrole Proton (N-H) (Site of Deprotonation) C->mol D Electron-Withdrawing Fluoro Group D->mol

Caption: Key structural features influencing molecular stability.

Q2: What degradation pathways should I anticipate under acidic conditions?

Answer: Under acidic conditions, the molecule is expected to be labile.[7] The primary points of vulnerability are the pyridine nitrogen and the acetyl group.

  • Protonation: The most likely initial event is the protonation of the pyridine nitrogen (N-7), which is the most basic site on the molecule. This increases the overall water solubility but can also alter the electronic properties of the ring system.

  • Hydrolysis of the Ketone: While ketones are generally less prone to hydrolysis than esters or amides, the reaction can be catalyzed by acid.[6][8] Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, forming a gem-diol hydrate.[5] This equilibrium typically favors the ketone, but it can become significant in strongly acidic aqueous solutions.

  • Ring Degradation: The 7-azaindole core itself can degrade under harsh acidic conditions, although it is generally more stable than the indole ring. Studies on related pyrrolopyridine structures show that cleavage of the heterocyclic rings can occur under stress conditions.[7]

G start Compound in Acidic Solution (H₃O⁺) protonation Protonation of Pyridine N-7 start->protonation Fast, Reversible ketone_protonation Protonation of Carbonyl Oxygen start->ketone_protonation Equilibrium degradation Potential Ring Degradation (Harsh Conditions) protonation->degradation hydrate_formation Nucleophilic attack by H₂O (Gem-diol formation) ketone_protonation->hydrate_formation Rate-determining step hydrate_formation->ketone_protonation Reversible

Caption: Potential degradation pathways under acidic conditions.

Q3: How does the molecule behave in basic (alkaline) conditions?

Answer: Pyrrolopyridine derivatives are often extremely unstable in alkaline media.[7] The primary degradation is likely to involve the pyrrole proton and the acetyl group.

  • Deprotonation: The N-H proton of the pyrrole ring is acidic and can be removed by a strong base to form an anion. This deprotonation can facilitate subsequent rearrangement or degradation pathways.

  • Hydrolysis of the Ketone: The carbonyl carbon of the acetyl group is susceptible to direct nucleophilic attack by hydroxide ions (OH⁻), a strong nucleophile.[5][6] This can lead to the formation of a gem-diol or potentially, under more forcing conditions, cleavage of the C-C bond between the ring and the acetyl group (a retro-Claisen type reaction), although this is less common for ketones without an alpha-proton on the other side.

  • Ring Cleavage: Studies on related pyrrolo[3,4-c]pyridine-1,3-dione systems have shown that the pyrrole ring is susceptible to cleavage under the influence of hydroxide ions, leading to the formation of isonicotinic acid derivatives.[9][10] It is plausible that a similar ring-opening hydrolysis could occur with this compound under sufficiently strong basic conditions.

G start Compound in Basic Solution (OH⁻) deprotonation Deprotonation of Pyrrole N-H start->deprotonation Equilibrium ketone_attack Nucleophilic attack on Carbonyl Carbon start->ketone_attack Rate-determining step ring_cleavage Potential Pyrrole Ring Cleavage deprotonation->ring_cleavage Possible pathway ketone_attack->ring_cleavage Possible pathway

Caption: Potential degradation pathways under basic conditions.

Troubleshooting Guide

Scenario 1: My compound is showing multiple peaks during HPLC analysis with an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile). How can I improve this?

Issue: The use of a strong acid like trifluoroacetic acid (TFA) in the mobile phase may be causing on-column degradation, leading to poor peak shape or the appearance of degradation products.

Causality: As discussed in FAQ 2, the molecule is potentially labile in acidic conditions. The combination of a low pH and the high pressure/surface area environment of an HPLC column can accelerate hydrolysis or other acid-catalyzed reactions.

Solutions:

  • Replace the Acid Modifier: Switch from 0.1% TFA (pH ~2) to a weaker acid like 0.1% formic acid (pH ~2.7) or 0.1% acetic acid (pH ~3.2). This slight increase in pH can often prevent acid-catalyzed degradation while still providing good peak shape for basic compounds.

  • Use a Buffer: Employ a buffered mobile phase, such as 10-20 mM ammonium formate or ammonium acetate, adjusted to a pH between 3 and 6. A buffer resists pH changes and can provide a more stable environment for the analyte.

  • Minimize Sample Residence Time: Keep analytical run times as short as possible. Use shorter columns or higher flow rates if feasible without sacrificing resolution.

  • Control Temperature: Run the analysis at a controlled, lower temperature (e.g., 25°C) to reduce the rate of any potential degradation reactions.

Scenario 2: After preparing a sample in a basic solution for an experiment, I see a rapid loss of the parent compound and the emergence of new, more polar peaks in my LC-MS analysis. What is happening?

Issue: The compound is rapidly degrading in the basic solution, consistent with the expected high instability of this scaffold in alkaline conditions.[7]

Causality: The new, more polar peaks are likely hydrolysis products. As outlined in FAQ 3, nucleophilic attack by hydroxide can lead to ring-opening, forming carboxylate-containing degradants (e.g., isonicotinic acid derivatives) which are significantly more polar and will elute earlier in a reverse-phase HPLC system.[9][10]

Solutions:

  • Avoid Basic Conditions: If the experimental design allows, avoid dissolving or storing the compound in basic solutions (pH > 8) for any extended period.

  • Work Quickly and at Low Temperature: If basic conditions are unavoidable, prepare samples immediately before use and keep them on ice to slow the degradation rate.

  • Characterize Degradants: Use high-resolution mass spectrometry (LC-MS/MS) to determine the exact mass and fragmentation pattern of the new peaks. This can help elucidate the structure of the degradation products and confirm the degradation pathway.

Protocol: Forced Degradation (Stress Testing) Study

This protocol outlines a standard forced degradation study based on ICH guidelines to systematically investigate the stability of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.[3] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) prep_samples Prepare Individual Samples for each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (e.g., 0.01 M NaOH, RT) prep_samples->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_samples->oxidation thermal Thermal (Solid state, 80°C) prep_samples->thermal photo Photolytic (ICH Q1B light exposure) prep_samples->photo sampling Sample at Timepoints (e.g., 0, 2, 8, 24 hr) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction (Neutralize if needed) sampling->quench analyze Analyze by HPLC-UV/MS quench->analyze mass_balance Calculate Mass Balance (% Assay + % Impurities) analyze->mass_balance peak_purity Assess Peak Purity (PDA Detector) mass_balance->peak_purity

Caption: Workflow for a forced degradation study.

Methodology:
  • Materials:

    • 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Validated stability-indicating HPLC-UV/MS method

  • Procedure:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

    • Control Sample: Dilute the stock solution with 50:50 ACN:Water to a working concentration (e.g., 0.1 mg/mL). Analyze immediately (T=0).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24h), neutralize with an equivalent amount of NaOH, and dilute to the working concentration.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.01 M NaOH. Keep at room temperature. Caution: Degradation may be very fast. Withdraw aliquots at early time points (e.g., 5, 15, 60 min), neutralize with an equivalent amount of HCl, and dilute to the working concentration.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points, and dilute to the working concentration.

    • Thermal Degradation: Store a small amount of the solid compound in an oven at 80°C. At specified time points, withdraw a sample, weigh it, dissolve it in ACN, and dilute to the working concentration.

    • Photostability: Expose the solid compound and a solution (in quartz cuvette) to light exposure as specified in ICH Q1B guidelines. Analyze against a control sample protected from light.

  • Data Analysis & Reporting:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.

    • Determine the relative retention time (RRT) and peak area percentage for all degradation products formed.

    • Summarize the findings in a table.

Table for Summarizing Forced Degradation Results
Stress ConditionTime Point% Parent Compound RemainingNumber of Degradants (>0.1%)RRT of Major Degradant(s)
Control (T=0)0 hr100%0N/A
0.1 M HCl, 60°C24 hr
0.01 M NaOH, RT1 hr
3% H₂O₂, RT24 hr
Solid, 80°C72 hr
Photolytic (ICH Q1B)-

This structured approach will provide a comprehensive profile of the compound's intrinsic stability and help in developing robust handling, formulation, and analytical strategies.

References

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510. [Link]

  • Quora. (2018). What does the hydrolysis of ketones yield?. [Link]

  • IntechOpen. (2018). Hydrolysis Reactions. [Link]

  • Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-8. [Link]

  • PubMed. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones with Water. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Sharma, M., & Kori, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • National Academies Press. (2021). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. [Link]

  • ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]

  • ResearchGate. Mechanism of 7-azaindole amidated derivatives. [Link]

  • Tadesse, S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5030. [Link]

  • MDPI. (2024). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • MDPI. (2024). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Loidreau, G., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 14(11), 1161. [Link]

  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Link]

  • Semantic Scholar. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Bhati, M., & Kumar, V. (2018). Azaindole Therapeutic Agents. Current drug targets, 19(13), 1496–1514. [Link]

Sources

Optimization

Technical Support Center: Selective Synthesis of Pyrrolopyridine Derivatives through Reaction Temperature Management

Welcome to the Technical Support Center for the synthesis of pyrrolopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrrolopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important heterocyclic compounds. Pyrrolopyridines are a cornerstone of many pharmaceutical agents, and achieving the desired isomer with high purity is often a significant challenge. One of the most critical, yet sometimes overlooked, parameters governing the success of these syntheses is the reaction temperature.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments. The focus here is not just on the "what" but the "why"—providing a mechanistic understanding to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues in Pyrrolopyridine Synthesis

This section addresses specific problems in a question-and-answer format, offering explanations and actionable solutions related to temperature management.

Question 1: I'm getting a low yield of my desired pyrrolopyridine isomer and a complex mixture of byproducts. How can I improve the selectivity by adjusting the temperature?

Answer:

This is a classic problem in heterocyclic chemistry, often rooted in the competition between kinetic and thermodynamic reaction pathways. The product distribution in many chemical reactions is highly dependent on the energy landscape of the reaction, which can be manipulated with temperature.

  • Understanding Kinetic vs. Thermodynamic Control:

    • Kinetic Product: This is the product that is formed the fastest, meaning it has the lowest activation energy barrier. Kinetically controlled reactions are typically run at lower temperatures to favor the formation of this product.

    • Thermodynamic Product: This is the most stable product, meaning it resides at the lowest energy state. Thermodynamically controlled reactions are usually conducted at higher temperatures. The increased thermal energy allows the system to overcome the activation barriers of reversible reactions, eventually settling on the most stable product.[1][2]

  • Troubleshooting Steps:

    • Analyze Your Byproducts: The first step is to identify the structure of the major byproducts. Are they isomers of your desired product? Understanding their structure can provide clues about the competing reaction pathways.

    • Systematic Temperature Screening: Conduct a series of small-scale reactions at different temperatures to observe the effect on the product ratio. For example, if you are running your reaction at reflux in toluene (approx. 110 °C), try running it at 80 °C, room temperature (approx. 25 °C), and even 0 °C. Conversely, if your standard procedure is at a lower temperature, cautiously increase it.

    • Consider the Reaction Mechanism: For many pyrrolopyridine syntheses, such as the Bischler-Mohlau indole synthesis, higher temperatures are often required.[3] However, this can also lead to degradation. In a study on this synthesis, it was found that decreasing the reaction temperature from the optimum led to a decrease in yield.[4] This suggests that for some reactions, a certain energy threshold must be met for efficient cyclization.

Parameter Kinetic Control Thermodynamic Control
Temperature LowHigh
Reaction Time ShortLong (to allow for equilibrium)
Product Formed Fastest forming product (lowest activation energy)Most stable product (lowest overall energy)
Reversibility Often irreversible or slowly reversibleReversible reactions are key

Question 2: In my palladium-catalyzed cross-coupling reaction to functionalize a pyrrolopyridine core, I'm observing significant amounts of a diarylated byproduct. How can I minimize this?

Answer:

The formation of diarylated or other over-functionalized products in palladium-catalyzed cross-coupling reactions is a common issue directly influenced by reaction temperature and time.

  • Causality: Higher temperatures and longer reaction times provide the reactants with more energy and opportunity to undergo multiple coupling events, especially if the mono-substituted product is still reactive. In a specific case study on the Suzuki-Miyaura cross-coupling to synthesize a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, it was observed that running the reaction at 90 °C for an extended period (22 hours) to push the reaction to completion resulted in the formation of a 6% diarylated byproduct.[5] This highlights the delicate balance between achieving full conversion and minimizing side reactions.

  • Troubleshooting Workflow:

G start High Diarylation Observed step1 Lower Reaction Temperature (e.g., from 90°C to 70°C) start->step1 step2 Shorten Reaction Time (Monitor by TLC/LC-MS) step1->step2 step3 Re-evaluate Catalyst Loading (May need slight increase at lower temp) step2->step3 end Optimized Selectivity for Mono-arylation step3->end

Caption: Troubleshooting workflow for minimizing diarylation.

  • Experimental Protocol: Temperature Optimization for Suzuki-Miyaura Cross-Coupling

    • Set up three parallel reactions in sealed vials suitable for heating.

    • To each vial, add the pyrrolopyridine halide (1 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2 eq.) in a suitable solvent (e.g., dioxane/water).

    • Heat the reactions at three different temperatures (e.g., 70 °C, 80 °C, and 90 °C) using a temperature-controlled heating block.

    • Monitor the reactions at regular intervals (e.g., every hour) by taking small aliquots for LC-MS analysis.

    • Compare the product-to-byproduct ratio at each temperature and time point to determine the optimal conditions.

Question 3: I tried lowering the temperature to improve selectivity, but now the reaction is stalling or I'm getting a new, unknown impurity. What's happening?

Answer:

This scenario indicates that while you may have suppressed a thermodynamically favored side reaction, you have either moved into a regime where the desired reaction's activation energy is not being sufficiently overcome, or you have favored a different, kinetically controlled side reaction.

  • Explanation: In the same Suzuki-Miyaura cross-coupling study mentioned previously, lowering the reaction temperature led to an increase in a problematic impurity.[5] This suggests that at lower temperatures, an alternative, undesired reaction pathway with a lower activation energy becomes dominant.

  • Troubleshooting Steps:

    • Characterize the New Impurity: Isolate and identify the new byproduct. Its structure will provide crucial clues about the competing reaction pathway that is favored at lower temperatures.

    • Fine-Tuning the Temperature: The optimal temperature may lie in a narrow window. If you made a large temperature jump (e.g., from 100 °C to room temperature), try intermediate temperatures (e.g., 80 °C, 60 °C, 40 °C).

    • Consider a Different Catalyst System: The catalyst can significantly influence the activation energies of different reaction pathways. A different ligand or palladium source might favor the desired reaction at a lower temperature.

    • Solvent Effects: The solvent can also play a role. A more polar solvent might stabilize a charged intermediate in the desired pathway, effectively lowering its activation energy.

Frequently Asked Questions (FAQs)

Q1: How does temperature mechanistically influence regioselectivity in cyclization reactions to form different pyrrolopyridine isomers?

A1: Temperature influences regioselectivity by dictating which competing cyclization pathway is favored. In many cyclization reactions, such as the Larock indole synthesis which can be adapted for azaindoles, the initial steps may be reversible, while the final aromatization is often irreversible.[6] The regioselectivity is determined at the point of C-C or C-N bond formation.

  • Mechanism: Consider a hypothetical electrophilic cyclization. There might be two or more positions on the pyridine or pyrrole ring that can be attacked by the electrophile. Each of these attacks will have a different transition state energy.

    • At low temperatures (kinetic control): The reaction will proceed through the lowest energy transition state, leading to the kinetic isomer. This might be governed by factors like the most accessible (least sterically hindered) site or the site with the highest electron density.

    • At high temperatures (thermodynamic control): If the initial cyclization is reversible, the system can "explore" different pathways. The product that is the most stable (thermodynamic isomer) will accumulate over time. This stability is determined by factors like aromaticity, steric strain, and electronic effects in the final product.

G cluster_0 Reaction Coordinate A Starting Material B Kinetic Product (Lower Activation Energy) A->B Low Temp Fast C Thermodynamic Product (Most Stable) A->C High Temp Slow, Reversible B->C High Temp (if reversible)

Caption: Kinetic vs. Thermodynamic Pathways.

Q2: What are the best practices for accurately monitoring and controlling reaction temperature in the lab?

A2: Precise temperature control is crucial for reproducible and selective synthesis.

  • Heating Method:

    • Oil/Sand Baths with PID Controllers: These provide stable and uniform heating. Ensure the thermocouple is placed in the bath, close to the reaction flask, and that the bath is well-stirred.

    • Heating Mantles with Stirring: Good for round-bottom flasks, but can have hot spots. Always use a stir bar to ensure even heat distribution.

    • Microwave Reactors: Offer rapid and precise heating.[7] Modern microwave synthesizers allow for accurate temperature monitoring via an internal probe or IR sensor.[2] This is particularly useful for high-throughput synthesis and optimization.[1]

  • Temperature Monitoring:

    • Internal Thermocouple: The most accurate method. The probe should be placed in the reaction mixture, away from the walls of the flask.

    • External Thermocouple: Placed between the flask and the heating source. This measures the temperature of the heating medium, which may not be the same as the internal reaction temperature, especially for exothermic or endothermic reactions.

  • Practical Tips:

    • Stirring: Always ensure efficient stirring to avoid temperature gradients within the reaction mixture.

    • Reflux Temperature: Remember that the reflux temperature is determined by the boiling point of the solvent at the given pressure. It is not a variable that can be independently controlled without changing the solvent or pressure.

    • Scale-up: Be aware that heat transfer is different at larger scales. A reaction that is well-behaved in a 50 mL flask may become difficult to control in a 5 L reactor.

Q3: How does microwave heating compare to conventional heating in the context of selective pyrrolopyridine synthesis?

A3: Microwave-assisted organic synthesis (MAOS) has become a valuable tool in modern chemistry.

  • Key Differences:

    • Heating Mechanism: Conventional heating transfers energy through convection and conduction from an external source. Microwave heating uses dielectric heating, where polar molecules in the reaction mixture absorb microwave energy and generate heat directly and uniformly.

    • Speed: Microwaves can heat a reaction to the target temperature in seconds to minutes, compared to the much longer times required for conventional heating.[8]

    • Temperature Control: Modern microwave reactors offer very precise temperature control.

  • Impact on Selectivity:

    • Reduced Byproducts: The rapid heating and shorter reaction times can minimize the formation of byproducts that arise from prolonged exposure to high temperatures.

    • Accessing Different Reaction Pathways: In some cases, the rapid "superheating" of the solvent above its boiling point (in a sealed vessel) can access reaction pathways that are not feasible with conventional heating, potentially leading to different product distributions.

Feature Conventional Heating (Oil Bath) Microwave Heating
Heating Mechanism Conduction/Convection (from outside-in)Dielectric Heating (uniform, inside-out)
Heating Rate SlowVery Fast
Temperature Control Good with PID controllerExcellent, very precise
Reaction Time Hours to DaysSeconds to Minutes
Potential for Byproducts Higher due to prolonged heatingOften lower
Scalability Well-established for large scaleTypically for small to medium scale

References

  • Hovd, A. K., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Asynt. (2022). A Quick Introduction to Parallel Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • Larock, R. C. (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds. Available at: [Link]

  • Gribble, G. (2019). Bischler Indole Synthesis. ResearchGate. Available at: [Link]

  • Jain, S., & Singla, R. K. (2011). Microwave-Assisted Technique in Heterocycle Synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • Chen, Y.-J., et al. (2007). A Cascade Reaction Consisting of Pictet-Spengler-type Cyclization and Smiles Rearrangement: Application to the Synthesis of Novel Pyrrole-Fused Dihydropteridines. PubMed. Available at: [Link]

  • Vohidov, F., et al. (2022). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information. Available at: [Link]

  • Chilin, A., et al. (2021). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Royal Society of Chemistry. Available at: [Link]

  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis Of New Heterocyclic Compounds - Green Chemistry Approaches. International Journal of ChemTech Research. Available at: [Link]

  • Sridharan, V., et al. (2006). Microwave-assisted, solvent-free Bischler indole synthesis. Sciforum. Available at: [Link]

  • Liao, Y.-Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. Available at: [Link]

  • Deshmukh, A. R., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Troubleshooting unexpected NMR shifts in 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone derivatives

Introduction: The 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone core, a fluorinated derivative of 7-azaindole, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic and structural properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone core, a fluorinated derivative of 7-azaindole, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic and structural properties make it a valuable building block for kinase inhibitors and other therapeutic agents.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for verifying the structure, purity, and conformation of these molecules. However, the interplay between the fused heterocyclic rings, the electron-withdrawing acetyl group, and the highly electronegative fluorine atom can lead to complex and sometimes unexpected NMR spectra.

This guide serves as a dedicated technical support resource for researchers encountering challenges in the NMR characterization of this molecular class. It is structured in a question-and-answer format to directly address common issues, explain the underlying scientific principles, and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the parent compound, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone?

A1: While experimental data for this exact molecule is sparse, we can predict the chemical shifts with high confidence by analyzing the constituent parts: the 7-azaindole core, the effects of N-acetylation on similar systems, and the known influence of a fluorine substituent.[4] The expected shifts in a common solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Expected Multiplicity (¹H)
1N-H~12.0 - 12.5-Broad singlet (br s), exchangeable proton. Shift is highly solvent and concentration dependent.
2C-H~8.4 - 8.6~128 - 130Doublet (d). Downfield shift due to proximity to pyridine nitrogen.
3C-H~7.7 - 7.9~102 - 104Doublet (d). Coupled to H-2.
4C-~135 - 138Quarternary carbon, attached to the acetyl group.
5C-~155 - 158 (d, ¹JCF ≈ 240-260 Hz)Quarternary carbon, directly bonded to fluorine, resulting in a large one-bond C-F coupling.[5]
6C-H~8.3 - 8.5~140 - 142 (d, ²JCF ≈ 20-25 Hz)Doublet of doublets (dd). Coupled to H-2 and fluorine. The two-bond C-F coupling will split the carbon signal.
7N--Pyridine nitrogen.
7aC-~148 - 150Quarternary carbon at the ring junction.
8 (Acetyl)C=O-~195 - 198Carbonyl carbon, significantly downfield.
9 (Acetyl)CH₃~2.7 - 2.9~25 - 27Singlet (s). Typical for an acetyl methyl group attached to an aromatic system.

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.

Troubleshooting Guide: Unexpected NMR Shifts & Multiplicities

Q2: My aromatic proton signals are significantly shifted (0.2-0.5 ppm) from the expected values. What is causing this discrepancy?

A2: This is a common observation and can typically be attributed to environmental factors within the NMR sample tube. The primary causes are solvent interactions, concentration, and pH.

  • Solvent Effects: The choice of deuterated solvent has a profound impact on chemical shifts, especially for molecules with hydrogen bond donors (N-H) and acceptors (C=O, pyridine N).[6][7]

    • Aprotic Nonpolar Solvents (e.g., CDCl₃, Benzene-d₆): These solvents will have minimal specific interactions. Benzene-d₆ is known to cause upfield shifts for protons positioned above the ring current (anisotropic effect).[7]

    • Aprotic Polar Solvents (e.g., DMSO-d₆, Acetonitrile-d₃): These solvents are strong hydrogen bond acceptors. They will strongly interact with the N-H proton, causing a significant downfield shift of this signal.[8] They can also coordinate with the Lewis basic pyridine nitrogen, influencing the shifts of adjacent protons (H-6).

  • Concentration Effects: As the sample concentration increases, intermolecular hydrogen bonding between molecules becomes more prevalent. This typically causes protons involved in this bonding (primarily the N-H proton) to shift downfield.[8]

  • pH Effects: Trace amounts of acid (e.g., residual TFA from chromatography) or base in your sample can protonate or deprotonate the 7-azaindole core. The pyridine nitrogen (N-7) is the most basic site. Protonation at this site will place a positive charge on the pyridine ring, causing a dramatic downfield shift of all protons on that ring, particularly H-6.

  • Acquire a Baseline: Ensure your initial spectrum in the primary solvent (e.g., CDCl₃) is well-referenced and phased.

  • Solvent Exchange: Carefully evaporate the solvent from your NMR tube under a gentle stream of nitrogen. Add a different type of solvent (e.g., DMSO-d₆).

  • Acquire a Second Spectrum: Record the ¹H NMR under the same concentration and temperature conditions.

  • Analyze the Data:

    • A large downfield shift of the N-H proton in DMSO-d₆ confirms strong solvent-solute hydrogen bonding.

    • Significant shifts (>0.1 ppm) in the aromatic protons (H-2, H-3, H-6) upon solvent change strongly indicate specific solvent interactions.[8]

  • D₂O Shake: To confirm the N-H proton, add a single drop of D₂O to your NMR sample, shake vigorously, and re-acquire the spectrum. The N-H signal should diminish or disappear completely due to proton-deuterium exchange.

Q3: The splitting patterns in my aromatic region are more complex than simple doublets and singlets. Why am I not seeing the expected multiplicities?

A3: The complexity arises from spin-spin coupling with the fluorine atom. Unlike proton-proton coupling, which typically occurs over two or three bonds, proton-fluorine coupling is often observed over longer ranges (up to five bonds).[9][10]

  • Through-Bond H-F Coupling: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and will couple to nearby protons. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei.[11][12]

    • ³J (H6-F5): This three-bond coupling is expected to be in the range of 5-10 Hz. This will split the H-6 signal into a doublet.

    • ⁴J (H3-F5) & ⁴J (H7-F5): Four-bond couplings are smaller, typically 1-4 Hz. This will further split the H-3 and H-6 signals. The H-6 signal, already a doublet from coupling to H-2, will become a doublet of doublets (dd) or a more complex multiplet.

    • ⁵J (H2-F5): A five-bond coupling may also be present, though it will be small (<1 Hz) and may only contribute to peak broadening rather than resolvable splitting.

The diagram below illustrates the most significant couplings expected for this molecule.

Caption: Key H-H and H-F couplings in the core structure.

Table 2: Typical H-F Coupling Constants in Fluoroaromatic Systems

Coupling TypeNumber of BondsTypical J-Value (Hz)
ortho (³JHF)35 - 10
meta (⁴JHF)41 - 4
para (⁵JHF)5< 1 (often observed as broadening)

Reference: Based on data from various sources.[9][11][12]

If multiplicities are ambiguous, 2D NMR experiments are essential for definitive assignment.[13][14]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. You should see a cross-peak connecting H-2 and H-3, confirming their connectivity in the pyrrole ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is invaluable for assigning carbon signals based on known proton shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for this system. It shows correlations between protons and carbons over two and three bonds. Key expected correlations include:

    • The acetyl protons (H-9) to the carbonyl carbon (C-8) and the aromatic carbon C-4.

    • The N-H proton (H-1) to C-3, C-7a, and C-2.

    • The aromatic proton H-6 to C-4, C-5, and C-7a. This can help confirm the assignment of C-4 and C-5.

Q4: I am seeing two distinct sets of signals for my compound, suggesting two species in solution. What could be the cause?

A4: The presence of two species in slow exchange on the NMR timescale is a strong indicator of either tautomerism or a stable rotamer.

  • Tautomerism: 7-azaindole and its derivatives are known to exhibit tautomerism, where the pyrrole proton (N1-H) can migrate to the pyridine nitrogen (N7).[15][16] This creates the 7H-pyrrolo[2,3-b]pyridine tautomer. While the 1H form is generally more stable, solvent conditions or substitution patterns can influence the equilibrium.[17][18] If the rate of exchange between the two tautomers is slow, you will observe separate NMR signals for each.

Tautomerism T1 1H-Tautomer (Major) T2 7H-Tautomer (Minor) T1->T2 Proton Transfer T2->T1 Proton Transfer

Caption: Tautomeric equilibrium in the 7-azaindole core.

  • Rotational Isomers (Rotamers): The acetyl group at C-4 can experience hindered rotation around the C4-C(O) bond. This is less common for a simple acetyl group but can be induced by bulky neighboring groups or strong intramolecular interactions. If the energy barrier to rotation is high enough, you may see distinct signals for each rotamer at room temperature.

  • Impurities: Before exploring complex phenomena, always consider the possibility of impurities from the synthesis, such as unreacted starting materials or regioisomers.[19][20] An HMBC experiment is excellent for identifying if the second set of signals belongs to a structurally related but distinct molecule.

  • Room Temperature Spectrum: Acquire a high-quality ¹H NMR spectrum at your standard temperature (e.g., 25 °C), clearly identifying the two sets of signals.

  • Increase Temperature: Increase the sample temperature in increments of 10-15 °C (e.g., to 40 °C, 55 °C, 70 °C), allowing the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Analyze the Spectra:

    • If Tautomers/Rotamers: As the temperature increases, the rate of exchange between the two species will also increase. You should observe the corresponding peaks for the two species broaden, move closer together, and eventually coalesce into a single, time-averaged signal. This is a definitive sign of a dynamic process.

    • If Impurities: The chemical shifts and relative integration of the signals corresponding to the impurity will remain largely unchanged with temperature.

This systematic approach of analyzing potential causes and employing targeted NMR experiments will enable you to confidently troubleshoot unexpected spectral data and achieve a complete and accurate structural characterization of your 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone derivatives.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.[13][14][21]

  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).[6]

  • Nishimura, Y., & Tsuboi, M. (1983). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, 56(1), 1-6.[7]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link].[9]

  • Kim, Y. (2013). Excited-State Tautomerization of 7-Azaindole in Nonpolar Solution: A Theoretical Study Based on Liquid-Phase Potential Surfaces of Mean Force. Journal of Chemical Theory and Computation, 9(8), 3535-3545.[15]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.[12]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link].[10]

  • Minouflet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-485.[19]

  • nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link].[22]

  • Zhu, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(50), 47963-47970.[8]

  • ResearchGate. (n.d.). Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. Retrieved from [Link].[16]

  • Chapman, C. F., & Maroncelli, M. (1992). Excited-state tautomerization of 7-azaindole in water. The Journal of Physical Chemistry, 96(21), 8430-8441.[17]

  • El-Gohary, N. S., & Shaabana, A. A. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 4(4), 49.[18]

  • Krishna, V. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Serbian Chemical Society, 76(11), 1485-1495.[20]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole. Retrieved from [Link].[5]

  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1786-1791.[3]

  • Kumar, A., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 18(48), 9736-9755.[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Derivatives

This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone and its derivatives. These compounds, built upon the 7-azaindole scaffold, are of signif...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone and its derivatives. These compounds, built upon the 7-azaindole scaffold, are of significant interest in medicinal chemistry, often serving as core structures for potent kinase inhibitors.[1][2][3][4][5] A thorough understanding of their ¹H NMR characteristics is paramount for unambiguous structural confirmation, purity assessment, and for tracking chemical modifications during drug discovery and development.

The Fundamental ¹H NMR Spectrum of the Parent Scaffold

The parent compound, 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, possesses a unique electronic landscape that directly influences the chemical shifts and coupling patterns of its protons. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bicyclic aromatic system where the electron-rich pyrrole ring is fused to an electron-deficient pyridine ring.[5] The introduction of a fluorine atom at the C5 position and an acetyl group at the C4 position further modulates the electron distribution, leading to a predictable yet nuanced ¹H NMR spectrum.

Below is the core structure with protons labeled for discussion:

Core structure of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Expected Chemical Shifts (δ) and Coupling Constants (J):

  • N1-H (Pyrrole NH): This proton typically appears as a broad singlet far downfield, often in the range of δ 11.0-12.5 ppm.[1][2] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N atom and potential hydrogen exchange. The exact chemical shift is sensitive to solvent, concentration, and temperature.

  • H2 & H3 (Pyrrole Protons): These protons form an AX or AB system.

    • H3: This proton is expected to be a doublet of doublets, coupling to both H2 and the N1-H proton. Its chemical shift is typically around δ 6.5-7.0 ppm.

    • H2: This proton will also be a doublet of doublets, coupling to H3 and the N1-H. It generally appears further downfield than H3, around δ 7.5-8.0 ppm, due to its proximity to the electron-deficient pyridine ring. The vicinal coupling constant, ³J(H2-H3), is typically in the range of 3.0-4.0 Hz, characteristic of five-membered aromatic rings.

  • H6 (Pyridine Proton): This proton is significantly influenced by the adjacent nitrogen atom and the fluorine at C5. It is expected to appear as a doublet, coupling with the fluorine atom. The chemical shift will be downfield, likely in the δ 8.0-8.5 ppm range. The coupling constant, ³J(H6-F), will be approximately 3-5 Hz.

  • -C(O)CH₃ (Acetyl Protons): The methyl protons of the acetyl group will appear as a sharp singlet, typically in the δ 2.5-3.0 ppm region.[6][7] Its deshielded position relative to a typical aliphatic methyl group is due to the anisotropic effect of the adjacent carbonyl group.

Comparative Analysis: The Impact of Substitution

The true utility of ¹H NMR shines when comparing the parent scaffold to its derivatives. Substituents can dramatically alter the electronic environment and, consequently, the chemical shifts and coupling patterns of the core protons.

Compound/Derivative Substituent at R Predicted δ H2 (ppm) Predicted δ H3 (ppm) Predicted δ H6 (ppm) Rationale for Change
Parent Compound -H~7.6~6.8~8.2Baseline for comparison.
Derivative A -CH₃ at N1~7.5~6.7~8.2N-methylation removes the N1-H signal and slightly shields the pyrrole protons.
Derivative B -Br at C3~7.8(absent)~8.3Bromination at C3 removes the H3 signal. The electron-withdrawing nature of bromine may slightly deshield H2 and H6.
Derivative C -OCH₃ at C2(absent)~6.5~8.1An electron-donating methoxy group at C2 would remove the H2 signal and significantly shield the H3 proton.

This comparative data is crucial for confirming the position of new substituents on the core scaffold. For example, the disappearance of the H3 signal and a slight downfield shift of the H2 signal would be strong evidence for successful substitution at the C3 position.

Experimental Protocol for ¹H NMR Analysis

To ensure high-quality, reproducible data, the following protocol should be followed:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for this class of compounds as it is an excellent solvent and the N-H proton is less likely to exchange.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[8]

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1][9]

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-13 ppm).

    • Use a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio, though this may slightly broaden the peaks.

The following diagram illustrates the general workflow for NMR characterization:

cluster_workflow ¹H NMR Characterization Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (≥400 MHz Spectrometer) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) C->D Process Spectrum E Structure Elucidation & Comparison D->E Interpret Data

Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone derivatives provides a wealth of structural information. By carefully analyzing the chemical shifts of the pyrrole and pyridine protons, the multiplicity of the signals, and the magnitude of the coupling constants, researchers can confidently confirm the identity and substitution pattern of these medicinally important molecules. A comparative approach, referencing the parent compound against its derivatives, is a powerful strategy for elucidating structure-activity relationships in drug discovery programs.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Nonempirical calculations of NMR indirect spin-spin coupling constants. Part 15: pyrrolylpyridines. PubMed. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Khaled M.H.. [Link]

  • Coupling constants for 1H and 13C NMR. Unknown Source. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... ResearchGate. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]

  • H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Unknown Source. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. [Link]

  • Tables For Organic Structure Analysis. Unknown Source. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • ¹³F NMR results for the coupled reaction leading to the formation of... ResearchGate. [Link]

  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Publications. [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. MDPI. [Link]

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Validation

A Comparative Guide to the Structural Confirmation of Synthesized Pyrrolopyridine Inhibitors

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Structural Integrity in Pyrrolopyridine Inhibitors Pyrrolopyridines, also known as azaindoles, represent...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Structural Integrity in Pyrrolopyridine Inhibitors

Pyrrolopyridines, also known as azaindoles, represent a privileged scaffold in medicinal chemistry. Their structural resemblance to the purine ring of ATP allows them to function as potent kinase inhibitors, leading to successful therapeutics in oncology, such as vemurafenib for melanoma treatment.[1] The efficacy and safety of these Active Pharmaceutical Ingredients (APIs) are inextricably linked to their precise molecular structure.[2] As such, unambiguous confirmation of the chemical structure of a newly synthesized pyrrolopyridine inhibitor is not merely a formality but a foundational pillar of the drug discovery and development process.[3][4]

The synthesis of substituted pyrrolopyridines can often yield a mixture of regioisomers, and the subtle differences between these isomers can lead to dramatic variances in biological activity and off-target effects. Therefore, a robust, multi-faceted analytical approach is required to ensure the correct atomic connectivity, regiochemistry, and, when applicable, stereochemistry of the final compound. This guide provides a comparative overview of the essential analytical techniques for the structural elucidation of pyrrolopyridine inhibitors, offering insights into the causality behind experimental choices and providing actionable protocols.

The Analytical Gauntlet: An Integrated Workflow for Structural Confirmation

No single analytical technique is sufficient to definitively characterize a novel small molecule. A self-validating system relies on the convergence of data from orthogonal methods. The workflow below illustrates a typical progression, starting from fundamental confirmation of mass and elemental composition to the detailed mapping of atomic connectivity and, finally, the absolute determination of the three-dimensional structure.

Structural_Confirmation_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Detailed Structural Connectivity cluster_3 Unambiguous 3D Structure Synthesized_Compound Purified Pyrrolopyridine Inhibitor HRMS High-Resolution MS (Elemental Composition) Synthesized_Compound->HRMS Confirms Mass & Formula MSMS Tandem MS (Fragmentation Pattern) HRMS->MSMS Provides Structural Fragments 1D_NMR 1D NMR (¹H, ¹³C) (Chemical Environment) MSMS->1D_NMR Supports Proposed Structure 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) 1D_NMR->2D_NMR Assigns Signals X_Ray Single-Crystal X-Ray Crystallography (Absolute Structure) 2D_NMR->X_Ray If Ambiguity Remains Final_Structure Confirmed Structure 2D_NMR->Final_Structure X_Ray->Final_Structure

Caption: Integrated workflow for structural confirmation of synthesized compounds.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) is the first line of analytical defense, providing a rapid and highly sensitive confirmation of the compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The purpose of HRMS is to move beyond nominal mass and obtain a highly accurate mass measurement (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula, immediately ruling out numerous alternative structures and confirming that the desired synthetic transformation has occurred.

Trustworthiness: A match between the experimentally measured mass and the calculated mass for the target pyrrolopyridine provides strong evidence for the compound's identity. This is a critical quality control checkpoint before investing time in more detailed structural analysis.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Acquisition: Infuse the sample directly or via flow injection. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Ensure the instrument is properly calibrated with a known standard to guarantee mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula of the target pyrrolopyridine.

Tandem Mass Spectrometry (MS/MS)

Expertise & Experience: While HRMS confirms what the formula is, MS/MS provides clues about how the atoms are connected. By selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we generate a characteristic fragmentation pattern.[5] This pattern serves as a molecular fingerprint. For heterocyclic systems like pyrrolopyridines, predictable cleavages of substituent groups and ring fissions provide evidence that can help distinguish between isomers.[6]

Trustworthiness: Comparing the fragmentation patterns of different synthesized batches or against a known reference standard ensures consistency. An unexpected fragmentation pattern can signal the presence of an incorrect isomer or an impurity.

Detailed Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For complex heterocyclic systems like substituted pyrrolopyridines, a combination of 1D and 2D NMR experiments is essential.[8][9][10]

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For pyrrolopyridines, the aromatic region is particularly diagnostic for determining substitution patterns.[11][12][13]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment. The chemical shifts of carbons in the heterocyclic core are sensitive to the position of substituents.

2D NMR: Piecing the Puzzle Together

Two-dimensional NMR experiments correlate signals from different nuclei, allowing for the unambiguous assignment of the structure.[14] The combination of COSY, HSQC, and HMBC experiments is powerful enough to solve the majority of complex organic structures.[15][16]

2D_NMR_Correlations cluster_cosy COSY cluster_hsqc HSQC H1 ¹H H1->H1 J-Coupled (2-3 bonds) C1 ¹³C H1->C1 Directly Bonded (1 bond) H1->C1 Long-Range (2-4 bonds)

Caption: Key 2D NMR experiments and their correlations.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[17][18] This is invaluable for tracing out proton networks, such as those on a substituted phenyl ring or along an alkyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[14][17][18] This experiment is crucial for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-4 bonds.[17] This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects different spin systems and bridges quaternary carbons (which are invisible in HSQC). For pyrrolopyridines, HMBC is critical for confirming the regiochemistry of substituents on the heterocyclic core.

Experimental Protocol: Standard NMR Experiment Suite

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H, O-H).

  • 1D Spectra Acquisition: Acquire a standard ¹H spectrum. Follow this with a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra. Optimize the acquisition parameters, particularly the expected long-range J-coupling constant (typically 8-10 Hz) for the HMBC experiment, to ensure optimal sensitivity for key correlations.

  • Data Analysis:

    • Start by assigning obvious proton signals (e.g., methyl singlets, characteristic aromatic patterns).

    • Use the HSQC spectrum to assign the carbons directly attached to these protons.

    • Use the COSY spectrum to walk along coupled proton networks.

    • Finally, use the HMBC spectrum to connect the fragments. Look for correlations from protons on a substituent to carbons within the pyrrolopyridine ring, and vice-versa, to definitively establish the points of attachment.

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Experience: When NMR and MS data are ambiguous, or when absolute stereochemistry must be determined, single-crystal X-ray crystallography is the definitive technique.[19][20][21] It provides an unambiguous, three-dimensional map of electron density within the crystal, from which the precise location of every atom can be determined.[22][23] This method is considered the ultimate arbiter in structural disputes, especially for complex molecules or cases of unexpected rearrangements.[7][19]

Trustworthiness: A high-quality crystal structure provides irrefutable proof of molecular connectivity and configuration. This level of certainty is often required for patent applications and regulatory submissions.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents and solvent combinations should be screened. High-purity material is essential.

  • Crystal Mounting and Data Collection: Mount a suitable single crystal (typically < 0.5 mm in size) on a diffractometer.[20] Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction pattern as the crystal is rotated.[21]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), allowing for the calculation of an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations Sample Requirement
HRMS Elemental Composition, Molecular WeightHigh sensitivity, high accuracy, fastProvides no connectivity informationMicrograms (µg)
MS/MS Fragmentation Pattern, Structural FragmentsProvides connectivity clues, good for isomer differentiationFragmentation can be complex and hard to predictMicrograms (µg)
1D NMR Chemical environment of ¹H and ¹³C nucleiQuantitative, provides key structural motifsSignal overlap in complex molecules can be severeMilligrams (mg)
2D NMR Atom-to-atom connectivity (through-bond)Unambiguously establishes molecular skeleton in solutionCan be time-consuming, requires higher concentrationMilligrams (mg)
X-ray Absolute 3D structure, stereochemistry, bond lengths/anglesDefinitive and unambiguous ("gold standard")Requires a suitable single crystal (often difficult to obtain), provides solid-state structure which may differ from solutionSingle crystal

Conclusion

The structural confirmation of synthesized pyrrolopyridine inhibitors is a rigorous process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of elemental composition, while a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity in solution. For cases of ambiguity or when absolute structural proof is required, single-crystal X-ray crystallography serves as the ultimate arbiter. By employing this integrated, self-validating workflow, researchers can proceed with confidence, knowing that the molecular entity they are advancing through the drug discovery pipeline is precisely the one they designed.

References

  • Rigaku. (n.d.). Drug discovery by single crystal X-ray structure analysis.
  • (n.d.).
  • Alshennawi, A. E., et al. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • National Institutes of Health. (n.d.).
  • Silva, A. M. S., et al. (n.d.).
  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination.
  • Chemistry World. (n.d.). Exploring the advantages of single-crystal x-ray diffraction in pharma.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • PubMed. (2004).
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Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Pyrrolopyridine vs. Pyrazolopyrimidine

A Deep Dive into Potency, Selectivity, and Therapeutic Implications for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy and immunology, small molecule kinase inhibitors have eme...

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Potency, Selectivity, and Therapeutic Implications for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy and immunology, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed to target the ATP-binding site of kinases, pyrrolopyridines and pyrazolopyrimidines have proven to be particularly fruitful starting points for the development of potent and selective inhibitors. Both scaffolds serve as bioisosteres of the adenine core of ATP, enabling them to effectively compete with the endogenous ligand and modulate kinase activity. This guide provides an in-depth, objective comparison of the potency and characteristics of these two prominent kinase inhibitor classes, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.

The Privileged Scaffolds: A Structural Overview

The rationale behind the success of both pyrrolopyridine and pyrazolopyrimidine scaffolds lies in their structural mimicry of the purine ring system of ATP. This allows them to form crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key determinant of binding affinity.

Pyrrolopyridine , also known as azaindole, is a bicyclic aromatic heterocycle containing a pyrrole ring fused to a pyridine ring. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring act as key hydrogen bond donors and acceptors, respectively, anchoring the inhibitor in the ATP-binding pocket.

Pyrazolopyrimidine is another bicyclic heterocycle, in this case, a pyrazole ring fused to a pyrimidine ring. Similar to pyrrolopyridines, the arrangement of nitrogen atoms in this scaffold facilitates hydrogen bonding with the kinase hinge region. The additional nitrogen atom in the pyrimidine ring compared to the pyridine ring of pyrrolopyridines can influence the electronic properties and metabolic stability of the molecule.[1]

Scaffolds cluster_pyrrolopyridine Pyrrolopyridine Scaffold cluster_pyrazolopyrimidine Pyrazolopyrimidine Scaffold Pyrrolopyridine Pyrazolopyrimidine

Figure 1: Chemical structures of the core pyrrolopyridine and pyrazolopyrimidine scaffolds.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Both pyrrolopyridine and pyrazolopyrimidine-based inhibitors primarily function as ATP-competitive inhibitors. They occupy the same binding site as ATP, preventing the transfer of a phosphate group from ATP to the substrate protein. This inhibition of phosphorylation disrupts the downstream signaling cascades that are often dysregulated in diseases like cancer and autoimmune disorders. The high degree of conservation of the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity. However, subtle differences in the amino acid residues surrounding the ATP pocket can be exploited by medicinal chemists to design inhibitors with improved selectivity for a specific kinase or kinase family.

ATP_Competition cluster_pathway Kinase Activity and Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates No_Phosphorylation No_Phosphorylation Kinase->No_Phosphorylation Inhibition ATP ATP ATP->Kinase Binds to Active Site Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Becomes Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Inhibitor Pyrrolopyridine or Pyrazolopyrimidine Inhibitor Inhibitor->Kinase Competitively Binds to Active Site

Figure 2: Mechanism of ATP-competitive inhibition by pyrrolopyridine and pyrazolopyrimidine kinase inhibitors.

Comparative Potency: A Data-Driven Analysis

To objectively compare the potency of these two inhibitor classes, we will examine the half-maximal inhibitory concentration (IC50) values of representative drugs against a panel of kinases. Lower IC50 values indicate greater potency.

Pyrrolopyridine-Based Inhibitors

Tofacitinib is a prominent example of a pyrrolopyridine-based kinase inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis. It is a potent inhibitor of the Janus kinase (JAK) family.

InhibitorTarget KinaseIC50 (nM)Reference
Tofacitinib JAK1112[2]
JAK220[2]
JAK31[2]
TYK2>1000[2]
Compound 5k EGFR40-204[3]
Her240-204[3]
VEGFR240-204[3]
CDK240-204[3]
Compound 1r FMS30[4]
Pyrazolopyrimidine-Based Inhibitors

The pyrazolopyrimidine scaffold is found in a number of highly successful kinase inhibitors, including the JAK inhibitor ruxolitinib and the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.

InhibitorTarget KinaseIC50 (nM)Reference
Ruxolitinib JAK13.3[5]
JAK22.8[5]
JAK3428[6]
TYK219[6]
Ibrutinib BTK1.5[7]
LCK<10[7]
SRC<10[7]
Selpercatinib RET3 (in TPC-1 cells)[8]

Analysis of Potency Data:

From the presented data, it is evident that both scaffolds can produce highly potent kinase inhibitors with IC50 values in the low nanomolar range.

  • Ruxolitinib , a pyrazolopyrimidine, demonstrates potent and relatively equipotent inhibition of JAK1 and JAK2.[5] In contrast, tofacitinib , a pyrrolopyridine, shows a preference for JAK3, with significantly lower potency against JAK1 and JAK2.[2] This highlights how subtle changes in the scaffold and its substituents can dramatically alter the selectivity profile.

  • The pyrazolopyrimidine scaffold has been successfully utilized to develop highly potent inhibitors for other kinase families as well, such as ibrutinib for BTK and selpercatinib for RET.[7][8]

  • The pyrrolopyridine scaffold has also yielded potent multi-kinase inhibitors, as exemplified by Compound 5k , which shows activity against EGFR, Her2, VEGFR2, and CDK2 in the nanomolar range.[3]

Ultimately, the choice between a pyrrolopyridine and a pyrazolopyrimidine scaffold is not a simple matter of one being inherently more potent than the other. The potency and selectivity of the final inhibitor are highly dependent on the specific kinase target and the intricate structure-activity relationships (SAR) that are explored through medicinal chemistry efforts.

Experimental Methodologies for Potency Determination

The determination of inhibitor potency is a critical step in drug discovery. The following are detailed protocols for standard in vitro biochemical and cell-based assays used to measure the IC50 of kinase inhibitors.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is inversely proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare a reaction mixture containing the purified kinase enzyme and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare an ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[9]

    • Add the kinase/substrate mixture (e.g., 10 µL) to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[9]

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL).[9]

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process:

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical_Assay cluster_workflow In Vitro Biochemical Kinase Assay Workflow Start Prepare Reagents Add_Inhibitor Add Inhibitor/ Vehicle to Plate Start->Add_Inhibitor Add_Kinase_Substrate Add Kinase/ Substrate Mix Add_Inhibitor->Add_Kinase_Substrate Incubate_1 Incubate (Binding) Add_Kinase_Substrate->Incubate_1 Add_ATP Initiate Reaction (Add ATP) Incubate_1->Add_ATP Incubate_2 Incubate (Reaction) Add_ATP->Incubate_2 Stop_Reaction Stop Reaction & Detect ADP Incubate_2->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End Results Analyze_Data->End

Figure 3: Workflow for a luminescence-based in vitro biochemical kinase assay.

Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Principle: Cells are treated with the inhibitor, and then the level of a specific phosphorylated protein is measured, typically by Western blotting or a cell-based ELISA.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to an appropriate confluency in a multi-well plate.

    • Treat the cells with serial dilutions of the kinase inhibitor or vehicle control for a specified period (e.g., 2-4 hours).[10]

    • In some cases, cells may be stimulated with a growth factor or cytokine to activate the kinase of interest.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.

  • Data Analysis:

    • Quantify the band intensities of the phosphorylated and total protein.

    • Calculate the ratio of phosphorylated to total protein for each inhibitor concentration.

    • Plot the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

Both pyrrolopyridine and pyrazolopyrimidine scaffolds have demonstrated immense value in the development of potent and selective kinase inhibitors. The choice of scaffold is often guided by the specific kinase target, the desired selectivity profile, and the synthetic accessibility of derivatives. As our understanding of the kinome and the structural basis of kinase-inhibitor interactions continues to grow, we can expect to see the development of even more potent and selective inhibitors based on these and other privileged heterocyclic cores. For researchers in the field, a thorough understanding of the properties of these scaffolds, coupled with robust and well-validated experimental methodologies, is essential for the successful discovery and development of the next generation of kinase-targeted therapies.

References

  • Verstovsek, S., et al. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.
  • Harrison, C., et al. (2016). Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. Clinical Medicine Insights: Oncology, 10, 55-66.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • An, G., & Morris, J. C. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Sbrana, F., et al. (2021). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Journal of Medicinal Chemistry, 64(15), 11333-11349.
  • Wu, J., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Leukemia, 31(1), 134-143.
  • Kaptein, A., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 1836.
  • Hassan, A. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1117-1135.
  • Shankar, M. S., & Nekkanti, S. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107867.
  • Subbiah, V., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Molecular Cancer Therapeutics, 20(1), 3-15.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Choy, E. H. (2018). Clinical significance of Janus Kinase inhibitor selectivity.
  • El-Sayed, N. N. E., et al. (2024).
  • Alanazi, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
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  • Rahman, A. F. M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
  • El-Gamal, M. I., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 12(1), 25-39.
  • Subbiah, V., et al. (2021). Mechanisms of resistance to selpercatinib in RET-fusion-positive cancers. Annals of Oncology, 32(7), 886-897.
  • Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors.
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  • Miller, R. M., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. Journal of the American Chemical Society, 145(7), 4136-4147.
  • McInnes, I. B., et al. (2019). Cellular and cytokine biomarker profiles of upadacitinib, baricitinib, and tofacitinib in vitro. Arthritis Research & Therapy, 21(1), 1-12.
  • Rahman, A. F. M. M., et al. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 129, 106169.
  • Solomon, B. J., et al. (2021). Identification of selpercatinib-resistant RET mutants and cross-profiling with pralsetinib. Clinical Cancer Research, 27(18), 5128-5137.
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Validation

Pyrrolopyridine vs. Pyridopyrimidine: A Head-to-Head Comparison of Privileged Scaffolds in Drug Design

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of available opt...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of available options, pyrrolopyridines and pyridopyrimidines have emerged as "privileged scaffolds," repeatedly demonstrating their versatility and efficacy across a wide spectrum of therapeutic targets. This guide provides an in-depth, head-to-head comparison of these two bicyclic systems, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their scaffold selection process. We will delve into their fundamental physicochemical properties, explore their diverse biological applications with examples of approved drugs, and dissect their synthetic accessibility, all supported by experimental data and established protocols.

At a Glance: Key Physicochemical and Biological Attributes

To initiate our comparison, a summary of the core characteristics of pyrrolopyridine and pyridopyrimidine scaffolds is presented below. This table provides a high-level overview of their intrinsic properties that dictate their behavior in biological systems.

PropertyPyrrolopyridinePyridopyrimidineRationale and Implication in Drug Design
Core Structure Fused pyrrole and pyridine ringsFused pyridine and pyrimidine ringsThe additional nitrogen atom in the pyrimidine ring of the pyridopyrimidine scaffold significantly alters its electronic properties and hydrogen bonding capacity compared to the pyrrolopyridine core.
Isomeric Forms Six possible isomers (e.g., pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine)[1]Multiple isomers depending on the fusion and nitrogen placement (e.g., pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine)The isomeric form dictates the vectoral projection of substituents and the overall shape of the molecule, critically impacting target binding.
Hydrogen Bonding Typically one hydrogen bond donor (pyrrole NH) and one acceptor (pyridine N)Can have multiple hydrogen bond acceptors (pyrimidine and pyridine N atoms) and potentially a donor if an amino group is present.The increased hydrogen bonding potential of pyridopyrimidines can lead to enhanced target affinity and selectivity, but may also impact solubility and permeability.
Aromaticity & pKa Generally stable aromatic systems. The pKa is influenced by the position of the nitrogen atoms and substituents.The additional nitrogen atom in the pyrimidine ring lowers the overall basicity compared to the corresponding pyridine in the pyrrolopyridine scaffold.These properties are crucial for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, influencing factors like oral bioavailability and off-target effects.
Metabolic Stability The pyridine ring can be a site of metabolic oxidation.[2]The pyrimidine ring can also undergo metabolic transformations. The specific metabolic soft spots are highly dependent on the substitution pattern.Understanding metabolic liabilities is key to designing compounds with improved pharmacokinetic profiles.

Biological Applications: A Tale of Two Scaffolds in Modern Medicine

Both pyrrolopyridine and pyridopyrimidine scaffolds are integral components of numerous clinically successful and investigational drugs. Their ability to mimic endogenous purine structures allows them to effectively interact with a wide range of biological targets, most notably protein kinases.

The Ascendancy of Pyrrolopyridines in Oncology and Beyond

The pyrrolopyridine core is a cornerstone of several targeted cancer therapies. Its structural features enable potent and selective inhibition of key kinases involved in tumor growth and proliferation.[1]

  • Vemurafenib (Zelboraf®): An inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) V600E mutant, used in the treatment of late-stage melanoma.

  • Pexidartinib (Turalio®): A colony-stimulating factor 1 receptor (CSF1R) inhibitor for the treatment of tenosynovial giant cell tumor.[1][2]

Beyond oncology, pyrrolopyridine derivatives have demonstrated significant promise in other therapeutic areas, including:

  • Antiviral Activity: The natural alkaloid Camptothecin, which contains a pyrrolopyridine moiety, is a topoisomerase I inhibitor with anti-HIV activity.[1]

  • Anti-inflammatory and Analgesic Effects: Various derivatives have been explored for their potential to treat inflammatory conditions and pain.

  • Antidiabetic Properties: Certain pyrrolo[3,4-c]pyridine derivatives have been shown to reduce blood glucose levels.[1]

G cluster_pyrrolopyridine Pyrrolopyridine Scaffold Pyrrolopyridine Pyrrolopyridine Core Vemurafenib Vemurafenib (BRAF Inhibitor) Pyrrolopyridine->Vemurafenib Oncology Pexidartinib Pexidartinib (CSF1R Inhibitor) Pyrrolopyridine->Pexidartinib Oncology Camptothecin Camptothecin (Topoisomerase I Inhibitor) Pyrrolopyridine->Camptothecin Antiviral Antidiabetic Antidiabetic Agents Pyrrolopyridine->Antidiabetic Metabolic Diseases

Caption: Biological applications of the pyrrolopyridine scaffold.

The Versatility of Pyridopyrimidines in Diverse Therapeutic Areas

The pyridopyrimidine scaffold, with its additional nitrogen atom, offers a distinct electronic and hydrogen-bonding profile, leading to a broad range of biological activities.[3] This scaffold is particularly prominent in the development of kinase inhibitors and other targeted therapies.

  • Kinase Inhibition: Pyridopyrimidine derivatives have been extensively investigated as inhibitors of various kinases, including PI3K/mTOR, ERK2, and PIM-1, which are critical targets in cancer.[4][5][6] The structural resemblance of the pyrido[2,3-d]pyrimidine core to adenine makes it an effective ATP-competitive inhibitor.

  • Antiviral and Antibacterial Agents: The scaffold has been incorporated into molecules with potent activity against viruses and bacteria.[3]

  • Anti-inflammatory and Analgesic Properties: Similar to pyrrolopyridines, pyridopyrimidine derivatives have shown promise in modulating inflammatory pathways and alleviating pain.[6]

  • DHFR Inhibition: Pyridopyrimidine-based drugs can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids, leading to the death of cancer cells.[7]

G cluster_pyridopyrimidine Pyridopyrimidine Scaffold Pyridopyrimidine Pyridopyrimidine Core KinaseInhibitors Kinase Inhibitors (PI3K, PIM-1) Pyridopyrimidine->KinaseInhibitors Oncology Antiviral Antiviral Agents Pyridopyrimidine->Antiviral Infectious Diseases Antibacterial Antibacterial Agents Pyridopyrimidine->Antibacterial Infectious Diseases DHFR_Inhibitors DHFR Inhibitors Pyridopyrimidine->DHFR_Inhibitors Oncology

Caption: Diverse biological roles of the pyridopyrimidine scaffold.

Synthetic Accessibility: A Practical Guide for the Medicinal Chemist

The ease and flexibility of synthesis are paramount considerations in scaffold selection. Both pyrrolopyridine and pyridopyrimidine cores can be constructed through various well-established synthetic routes.

Crafting the Pyrrolopyridine Core

A common strategy for the synthesis of the pyrrolopyridine scaffold involves the construction of the pyrrole ring onto a pre-existing pyridine ring. The specific approach depends on the desired isomer. For instance, the synthesis of a pyrrolo[3,2-c]pyridine derivative can be achieved through the following generalized workflow:

Experimental Protocol: Synthesis of a Pyrrolo[3,2-c]pyridine Derivative

  • Starting Material: Begin with a suitably substituted 3-amino-4-chloropyridine.

  • Sonogashira Coupling: React the 4-chloropyridine derivative with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine. This step introduces the carbon framework for the pyrrole ring.

  • Deprotection: Remove the silyl protecting group from the alkyne using a reagent such as potassium carbonate in methanol.

  • Cyclization: Induce intramolecular cyclization of the resulting 3-amino-4-alkynylpyridine. This can be achieved by heating in the presence of a base, such as potassium tert-butoxide, in a high-boiling solvent like N,N-dimethylformamide (DMF).

  • Purification: Purify the final pyrrolopyridine product using standard techniques such as column chromatography.

G Start Substituted 3-Amino-4-chloropyridine Coupling Sonogashira Coupling (with terminal alkyne) Start->Coupling Deprotection Silyl Deprotection Coupling->Deprotection Cyclization Base-mediated Intramolecular Cyclization Deprotection->Cyclization Product Pyrrolo[3,2-c]pyridine Derivative Cyclization->Product

Caption: General synthetic workflow for a pyrrolopyridine derivative.

Assembling the Pyridopyrimidine Nucleus

The synthesis of pyridopyrimidines often involves building the pyrimidine ring onto a pyridine precursor. A versatile and widely used method is the reaction of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

  • Starting Materials: Utilize a 2-amino-3-cyanopyridine and a suitable ketone.

  • Condensation: React the 2-amino-3-cyanopyridine with the ketone in the presence of a base, such as potassium carbonate, in a solvent like ethanol. This initial condensation forms an enaminonitrile intermediate.

  • Cyclization: Heat the reaction mixture to induce intramolecular cyclization of the enaminonitrile, forming the pyrimidine ring.

  • Further Functionalization (Optional): The resulting pyridopyrimidine core can be further functionalized. For example, a chloro group can be introduced, which can then be displaced by various nucleophiles to generate a library of derivatives. A common method for chlorination is treatment with phosphoryl chloride (POCl₃).

  • Purification: Purify the desired pyridopyrimidine product via recrystallization or column chromatography.

G Start 2-Amino-3-cyanopyridine + Ketone Condensation Base-catalyzed Condensation Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Functionalization Optional Functionalization (e.g., Chlorination) Cyclization->Functionalization Product Pyrido[2,3-d]pyrimidine Derivative Functionalization->Product

Caption: General synthetic pathway for a pyridopyrimidine derivative.

Head-to-Head Summary and Future Perspectives

FeaturePyrrolopyridinePyridopyrimidineKey Takeaway for Drug Designers
Primary Strengths Well-established in oncology (kinase inhibitors), versatile in other therapeutic areas.Broad spectrum of biological activities, strong potential as ATP-competitive kinase inhibitors due to purine-like structure.[8]Pyrrolopyridines have a proven track record in approved drugs, while pyridopyrimidines offer a highly versatile platform for kinase-targeted drug discovery.
Key Challenges Potential for metabolic oxidation on the pyridine ring.Can have lower metabolic stability depending on the substitution pattern.[2] Solubility can be a challenge with increased hydrogen bonding capacity.Both scaffolds require careful optimization of substitution patterns to achieve desirable ADMET properties.
Synthetic Flexibility Multiple established synthetic routes, allowing for diverse substitution patterns.Readily synthesized from common starting materials, enabling facile library generation.[7][9]Both scaffolds are synthetically tractable, allowing for extensive structure-activity relationship (SAR) studies.
Future Outlook Continued exploration in oncology and expansion into other areas like neurodegenerative and infectious diseases.Further development of selective kinase inhibitors, exploration of novel biological targets, and application in areas like immunology.The "privileged" status of both scaffolds is likely to be reinforced as our understanding of their biological interactions deepens, leading to the development of next-generation therapeutics.

References

  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. Journal of Molecular Structure.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine deriv
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Developments of pyridodipyrimidine heterocycles and their biological activities. PMC.

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Analogs

Introduction: The Privileged Scaffold in Modern Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, resem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, resembling an indole with a nitrogen atom at the 7-position, makes it a "privileged" scaffold. This is because the two nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the active sites of many protein kinases.[1] This characteristic has led to the development of numerous 7-azaindole derivatives as potent kinase inhibitors for therapeutic applications, including cancer therapy.[1][2][3]

This guide focuses on a specific subset of these compounds: analogs of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. The introduction of a fluorine atom at the 5-position is a strategic choice, often employed to modulate the electronic properties of the ring system, enhance binding affinity through potential halogen bonds, and improve metabolic stability. The ethanone group at the 4-position serves as a crucial anchor and a versatile point for chemical modification.

Our objective is to provide a comprehensive comparison of the structure-activity relationships (SAR) for analogs built upon this core. We will dissect how specific structural modifications influence their biological activity, drawing upon experimental data to guide our analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for optimizing this promising class of molecules.

The Core Moiety: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

The foundational structure for our discussion is presented below. Its derivatives have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), Phosphoinositide 3-kinase (PI3K), and FMS-like tyrosine kinase 3 (FLT3), which are often dysregulated in various cancers.[2][4][5]

Chemical structure of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Key features of this core scaffold include:

  • The Pyrrolo[2,3-b]pyridine Ring: The bicyclic system provides a rigid framework. The pyrrole NH and the pyridine N7 are critical for forming hydrogen bonds with the kinase hinge region.[2]

  • The 5-Fluoro Substituent: This electron-withdrawing group can influence the pKa of the pyrrole nitrogen and the overall electron density of the ring. It can also participate in favorable interactions with the target protein.

  • The C4-Ethanone Group: This acetyl group is a key point of interaction and a primary site for chemical elaboration to explore different regions of the kinase active site and improve properties like potency and selectivity.

Comparative SAR Analysis of Analogs

The potency and selectivity of inhibitors based on this scaffold are highly dependent on the nature of the substituents at various positions. The following sections compare the effects of these modifications.

Part A: Modifications at the C4-Position

The C4-ethanone side chain is frequently modified to extend into the solvent-exposed region or deeper into hydrophobic pockets of the kinase active site.

One common strategy involves converting the ketone into a more complex linker, such as an amide or urea. For instance, in the development of FLT3 inhibitors, derivatives were designed to target a hydrophobic back pocket of the kinase.[5] The transformation of the C4-acetyl group into longer chains with terminal functional groups allows for probing these regions.

Table 1: Effect of C4-Side Chain Modification on Kinase Inhibition

Compound IDC4-ModificationTarget KinaseIC50 (nM)Reference Cell Line
Lead 1 -C(O)CH3FGFR11900-
4h -CH=CH-C(O)NH-(m-methoxyphenyl)FGFR174T1 (Breast Cancer)
CM5 -C(O)NH-(linker)-ArylFLT3-ITD640MV4-11 (AML)

Data is illustrative and compiled from multiple sources to show trends.[4][5][6]

The data clearly indicates that extending the C4-substituent with an acrylamide moiety linked to a substituted phenyl ring can dramatically increase potency, as seen in the jump from Lead 1 to compound 4h against FGFR1.[4][6] This suggests that the extended linker allows the molecule to access additional binding interactions within the active site. Similarly, for FLT3 inhibitors like CM5 , the amide linker is crucial for positioning the terminal aryl group in the hydrophobic back pocket, leading to potent inhibition of the mutated kinase.[5]

Part B: Modifications on the Pyrrolo[2,3-b]pyridine Ring System

While our core is defined by the 5-fluoro substituent, understanding the impact of modifications at other positions on the 7-azaindole ring is crucial for rational design.

  • N1-Position (Pyrrole Nitrogen): Alkylation or arylation at the N1 position can have varied effects. In some cases, it can improve cell permeability by masking the polar N-H group. However, it can also disrupt the crucial hydrogen bond with the kinase hinge region, leading to a loss of activity. The necessity of this N-H for activity is a common theme in many 7-azaindole-based kinase inhibitors.[3]

  • C5-Position Substituents: The choice of substituent at the C5-position is critical. While our focus is on the 5-fluoro analog, it's informative to compare it with other possibilities. For FGFR inhibitors, it was noted that the 5-position is in proximity to the G485 residue. Introducing a group that can act as a hydrogen bond acceptor at this position was proposed to improve activity.[4] This highlights the importance of the electronic nature of the C5-substituent, where fluorine's electronegativity plays a key role.

Experimental Methodologies: A Guide to Practice

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

General Synthetic Protocol for C4-Modified Analogs

The synthesis of C4-modified analogs often starts from the core 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, which can be prepared from commercially available 5-fluoro-7-azaindole.

Step 1: Synthesis of 4-iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-iodo intermediate.

Step 2: Sonogashira Coupling to Introduce the Acetylenic Precursor

  • To a solution of the 4-iodo intermediate in a mixture of toluene and triethylamine, add tributyl(1-ethoxyvinyl)stannane, and Pd(PPh3)4.

  • Degas the mixture and heat it to 80-100 °C for 4-8 hours under an inert atmosphere.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Dissolve the residue in tetrahydrofuran (THF) and add 1 M hydrochloric acid (HCl).

  • Stir at room temperature for 1-2 hours to hydrolyze the enol ether.

  • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Purify by column chromatography to obtain 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone.

Step 3: Aldol Condensation for C4-Extension (Example for Acrylamide)

  • To a solution of the C4-ethanone core and an appropriate benzaldehyde derivative in ethanol, add a base such as potassium hydroxide.

  • Stir the mixture at room temperature to form the chalcone intermediate.

  • The resulting intermediate can be further modified to create the final desired analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical assay to determine the IC50 value of a compound against a specific kinase.

  • Reagent Preparation: Prepare a buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, the appropriate peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of ATP remaining using a luminescence-based kit (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3]

  • Cell Seeding: Seed cancer cells (e.g., MV4-11, 4T1) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Visualizing SAR Principles and Workflows

To better illustrate the concepts discussed, the following diagrams were generated.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Core Scaffold 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Mod_C4 Modification at C4 (e.g., Amides, Ureas) Lead->Mod_C4 Analog Generation Mod_Ring Ring Modification (e.g., N1-alkylation) Lead->Mod_Ring Analog Generation Kinase_Assay In Vitro Kinase Assay (IC50) Mod_C4->Kinase_Assay Mod_Ring->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay (IC50) Kinase_Assay->Cell_Assay Confirm Cellular Activity SAR_Analysis SAR Analysis (Structure vs. Activity) Cell_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Identify Key Features Optimization->Mod_C4 Iterate Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

SAR_Summary cluster_nodes Core C4_Mod C4 Extension: - Acrylamides - Amides Result: ++ Potency C4_Mod->Core N1_Mod N1-Alkylation: Result: Often -- Potency (Disrupts H-bond) N1_Mod->Core F5_Mod 5-Fluoro Group: Role: Electronic modulation, Potential H-bonds Result: + Potency/PK F5_Mod->Core N7_Mod N7-Pyridine: Role: Key H-bond acceptor (Hinge Binding) Result: Essential for Activity N7_Mod->Core

Caption: Key SAR findings for 1H-pyrrolo[2,3-b]pyridine analogs.

Conclusion: Guiding Future Drug Design

The SAR studies of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone analogs reveal several key principles for designing potent kinase inhibitors. The 7-azaindole core is a robust hinge-binding motif, and its activity is finely tuned by its substituents. The most significant gains in potency are achieved by extending the C4-position with carefully designed linkers and terminal groups that can access additional pockets within the kinase active site. The 5-fluoro group provides a distinct electronic and steric profile that is often beneficial for both potency and pharmacokinetic properties. Conversely, modifications that disrupt the hydrogen-bonding capacity of the pyrrole N-H, such as N-alkylation, are generally detrimental to activity.

This comparative guide provides a framework for understanding the intricate relationship between chemical structure and biological function in this important class of molecules. By applying these principles and employing rigorous experimental validation, researchers can continue to optimize this scaffold to develop novel and effective therapeutic agents.

References

  • He, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Wang, Y., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. [Link]

  • He, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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  • Huang, L., et al. (2023). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. ResearchGate. [Link]

  • Scott, M. E., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Kim, K.S., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]

  • Tunoori, A. R., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • Muralidharan, V., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry. [Link]

  • Kim, K.S., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • Hall, A., et al. (2006). Structure-activity Relationships of 1,5-biaryl Pyrroles as EP1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • He, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Ma, C., et al. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. Bioorganic & Medicinal Chemistry. [Link]

  • Giraud, F., et al. (2025). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Thuma, B. A., et al. (N.D.). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid. PubMed. [Link]

  • Ibarra-Gallardo, C., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]

  • Hussain, M., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Hussain, M., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [Link]

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Validation

A Comparative Guide to In Vitro Kinase Assays for Novel 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone-Based Inhibitors

Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a primary focus. Kinases, n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a primary focus. Kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular functions, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[1] The 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone core is a derivative of 7-azaindole, a heterocyclic system that has emerged as a "privileged" scaffold in kinase inhibitor design.[2][3]

The power of the 7-azaindole scaffold lies in its ability to mimic purines and form two crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[4][5][6] This stable interaction provides a robust foundation for developing highly specific inhibitors. Prominent drugs, such as the JAK inhibitor Tofacitinib, feature this core structure, highlighting its clinical significance.[7][8] This guide provides a comprehensive comparison of in vitro assay methodologies tailored for characterizing novel inhibitors based on this promising scaffold, with a particular focus on the Janus Kinase (JAK) family, a common target for such compounds.[7][9][10]

Choosing the Right Assay: A Comparative Overview

The selection of an appropriate in vitro assay is a critical decision that impacts data quality, throughput, and cost. The ideal assay should be robust, reproducible, and sensitive enough to detect subtle differences in inhibitor potency.[11] Historically, radiometric assays were the gold standard, but non-radioactive methods, primarily based on luminescence and fluorescence, are now more common due to safety and convenience.[1][12]

Assay Technology Principle Advantages Disadvantages Ideal For
Radiometric ([³²P]-ATP) Measures the direct transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[13][14][15]"Gold Standard", highly sensitive, direct measurement of activity, universal applicability.[12][16][17]Requires handling of hazardous radioactive materials, costly waste disposal, lower throughput.[12][18]Orthogonal validation, detailed kinetic studies, low activity kinases.
Luminescence (e.g., ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction via a luciferase-based system.[1][19]High sensitivity, high throughput, broad dynamic range, good for low substrate conversion.[11][12]Susceptible to interference from compounds that inhibit luciferase.[20]High-throughput screening (HTS), IC50 determination, selectivity profiling.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with a phosphopeptide for binding to a specific antibody.[21]Homogeneous "mix-and-read" format, non-radioactive, amenable to HTS.Requires specific phosphopeptide antibodies, potential for compound autofluorescence.HTS, binding kinetics.
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor (e.g., Europium) and an acceptor fluorophore brought into proximity by a binding event (e.g., antibody to phosphopeptide).Reduced background from scattered light and autofluorescence, robust for HTS.Requires specific labeled reagents, potential for compound interference.HTS, compound library screening.

Core Protocol: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™ Model)

The ADP-Glo™ assay is a widely adopted platform that measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[1][12] This protocol is designed for determining the IC50 value of a 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone-based inhibitor against a target kinase (e.g., JAK2).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis A Prepare Reagents: - Kinase (e.g., JAK2) - Substrate Peptide - ATP - Assay Buffer - Test Inhibitor (Serial Dilution) B Dispense Kinase, Substrate, and Inhibitor into 384-well plate A->B C Initiate reaction by adding ATP B->C D Incubate at Room Temperature (e.g., 60 minutes) C->D E Add ADP-Glo™ Reagent to stop kinase reaction and deplete unused ATP D->E F Incubate (e.g., 40 minutes) E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal F->G H Incubate (e.g., 30 minutes) G->H I Read Luminescence on a plate reader H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve and determine IC50 J->K

Caption: Workflow for a luminescence-based in vitro kinase assay.

Detailed Step-by-Step Methodology

Materials:

  • Target Kinase (e.g., recombinant human JAK2)

  • Kinase Substrate (e.g., a suitable peptide substrate)

  • ATP (Ultra-Pure)[11]

  • Test Inhibitor (solubilized in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone-based inhibitor in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Reaction Setup (5 µL total volume):

    • Add 2.5 µL of a 2X Kinase/Substrate mixture to each well of a 384-well plate.

    • Add 50 nL of the serially diluted inhibitor or DMSO vehicle to the appropriate wells. The final DMSO concentration should be kept constant, typically at 1%.

    • Rationale: Preparing a master mix of kinase and substrate ensures uniformity across the plate. Keeping DMSO concentration constant is critical to avoid solvent effects that could alter enzyme activity.[22]

  • Initiate Kinase Reaction:

    • Add 2.5 µL of 2X ATP solution to all wells to start the reaction. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

    • Rationale: The incubation time must be within the linear range of the reaction, where product formation is proportional to time and enzyme concentration.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP, which is then used by luciferase to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is stable for several hours.[23]

A Self-Validating System: The Importance of Controls

To ensure the trustworthiness of your results, every assay plate must include a set of critical controls.

  • No-Enzyme Control ("Max Inhibition"): Contains substrate, ATP, and DMSO, but no kinase. This well defines the background signal of the assay.

  • No-Inhibitor Control ("Min Inhibition" / 0%): Contains kinase, substrate, ATP, and DMSO vehicle. This well represents the maximum kinase activity.

  • Compound Interference Control: To rule out that the test compound inhibits the luciferase enzyme, run a parallel reaction with a pre-formed mixture of ADP and ATP (representing ~50% kinase activity) in the presence of the highest concentration of the inhibitor.[11][20] A significant drop in signal compared to the DMSO control indicates interference.

Comparative Data Analysis: Potency and Selectivity

The primary output of this assay is the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency. Data should be normalized using the on-plate controls:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Max_Inhibition) / (Signal_Min_Inhibition - Signal_Max_Inhibition))

The calculated % inhibition values are then plotted against the logarithm of the inhibitor concentration, and the IC50 is determined by fitting the data to a four-parameter logistic curve.

To put the performance of a novel inhibitor into context, it is essential to compare its potency against its primary target and its selectivity across related kinases. Below is a sample data table comparing a hypothetical novel inhibitor to known JAK inhibitors, Tofacitinib and Ruxolitinib.

Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM)
Novel Inhibitor X 155250180
Tofacitinib 112[7][8]20[7][8]1[7][8]-
Ruxolitinib 2.7 - 3.3[9][24]2.8 - 4.5[9][24]322 - 428[9][25]19[25]

Data for Tofacitinib and Ruxolitinib are representative values from published literature and may vary based on assay conditions.

This comparative analysis reveals the potency and selectivity profile of the novel compound, guiding further drug development efforts.

Mechanism of Inhibition Diagram

Most inhibitors based on the 7-azaindole scaffold are ATP-competitive, meaning they bind to the ATP pocket in the kinase active site.

G cluster_kinase Kinase Active Site K Kinase Substrate Substrate K->Substrate Binds No_Reaction No Reaction K->No_Reaction ATP ATP ATP->K Binds Product Phosphorylated Product Substrate->Product Phosphorylates Inhibitor 7-Azaindole Inhibitor Inhibitor->K Competitively Binds

Caption: ATP-competitive inhibition mechanism.

Troubleshooting Common Assay Pitfalls

Problem Potential Cause Solution
High Well-to-Well Variability Pipetting errors; Incomplete mixing.Calibrate pipettes; Use master mixes for reagents; Ensure proper mixing after each addition.[22]
Low Signal or Small Assay Window Insufficient kinase activity; Suboptimal ATP or substrate concentration.Titrate kinase to find optimal concentration; Optimize ATP and substrate concentrations (start with Km values).
False Positives/Negatives Compound interference (autofluorescence, luciferase inhibition).Run compound interference controls; If interference is confirmed, switch to an orthogonal assay format (e.g., radiometric).[20]
Inconsistent IC50 Values Reagent instability; Variation in incubation times.Prepare fresh reagents; Use a timer for all incubation steps to ensure consistency across experiments.[26]

Conclusion

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor discovery. A rigorous and well-controlled in vitro assay is fundamental to accurately characterizing the potency and selectivity of novel compounds derived from this scaffold. While various technologies exist, luminescence-based assays like ADP-Glo™ offer a superior balance of sensitivity, throughput, and safety for most screening and profiling applications. By implementing a robust protocol, incorporating self-validating controls, and performing careful comparative data analysis, researchers can confidently identify and advance the most promising drug candidates.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

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  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Tofacitinib is a Janus Kinase Inhibitor for Inflammatory Disease Research. Active Bio-Pharma. [Link]

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Comparative

Evaluating the Selectivity of Kinase Inhibitors Derived from 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone: A Comparative Guide

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structure is a bioisostere of purine and...

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structure is a bioisostere of purine and indole, enabling it to function as an effective hinge-binding motif that mimics the adenine region of ATP. This interaction, typically involving hydrogen bonds with the kinase hinge region, is a cornerstone of many ATP-competitive inhibitors. The strategic placement of a fluorine atom at the 5-position can further enhance binding affinity and modulate physicochemical properties.

This guide focuses on evaluating the selectivity of kinase inhibitors derived from a specific starting material: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone . While direct, published selectivity profiles of inhibitors synthesized from this exact precursor are limited, the structural motif is highly relevant. The 4-acyl substitution provides a versatile chemical handle for elaboration into a diverse array of functional groups designed to target the solvent-exposed region of the kinase ATP-binding pocket.

Here, we will objectively compare the performance of representative kinase inhibitors based on the 4-substituted-5-fluoro-7-azaindole core. We will provide supporting experimental data from closely related compounds found in the literature and detail the methodologies required to perform such a comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own work.

Proposed Synthetic Pathway and Lead Compound Generation

The specified starting material, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, serves as a key intermediate. The acetyl group at the C4 position is a versatile anchor for building diversity. A common and effective strategy is the Claisen-Schmidt condensation reaction with various aromatic or heteroaromatic aldehydes. This reaction forms an α,β-unsaturated ketone (a chalcone-like intermediate), which can then be further modified. For instance, cyclization with hydrazines or other binucleophiles can generate a variety of heterocyclic systems appended to the core. This approach allows for systematic exploration of the solvent-front region of the kinase active site to enhance potency and selectivity.

Below is a proposed workflow for generating a library of diverse inhibitors from the starting ethanone, leading to compounds that can be subjected to selectivity profiling.

G cluster_synthesis Synthetic Workflow cluster_evaluation Evaluation Workflow Start 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Intermediate α,β-Unsaturated Ketone Intermediate Start->Intermediate Claisen-Schmidt Condensation with R-CHO Library Diverse Inhibitor Library (e.g., Pyrazoles, Pyrimidines) Intermediate->Library Cyclization with (thio)hydrazines, guanidines, etc. Biochemical Biochemical Kinase Profiling (IC50 Determination) Library->Biochemical Cellular Cell-Based Assays (Target Engagement & Pathway Inhibition) Biochemical->Cellular Selectivity Selectivity Analysis (Comparison & SAR) Cellular->Selectivity

Caption: Proposed workflow from synthesis to evaluation.

Part 1: Methodologies for Kinase Inhibitor Selectivity Profiling

To objectively evaluate kinase inhibitors, a multi-tiered approach combining biochemical and cell-based assays is essential. This ensures that the data reflects not only direct enzyme inhibition but also performance in a more physiologically relevant context.[1]

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are the first line of evaluation, providing a quantitative measure of a compound's potency against a purified kinase enzyme.[2] The standard metric derived from these assays is the IC50 value , the concentration of inhibitor required to reduce enzyme activity by 50%.[3]

Key Experimental Protocol: Radiometric Kinase Assay (HotSpot℠ Assay)

The radiometric assay is considered the "gold standard" for kinase profiling due to its direct measurement of phosphate transfer and broad applicability.[2]

Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase.

Step-by-Step Methodology:

  • Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and cofactors in kinase buffer.

  • Compound Addition: Add the test inhibitors (derived from the 7-azaindole scaffold) at various concentrations (typically a 10-point serial dilution). Include a positive control (a known inhibitor like Staurosporine) and a DMSO vehicle control.

  • Initiation: Start the kinase reaction by adding a solution of MgCl₂ and [γ-³³P]ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for each kinase to ensure a fair comparison.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes), allowing for substrate phosphorylation.

  • Termination and Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP does not.

  • Washing: Wash the filter papers extensively with a phosphoric acid solution to remove all unbound radiolabeled ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Radiolabel: Using [γ-³³P]ATP provides high sensitivity and a direct, unambiguous signal of enzymatic activity.[2]

  • ATP Concentration: Testing at Km ATP provides a standardized condition for comparing the potency of ATP-competitive inhibitors across different kinases.[4]

  • Filter Binding: This method effectively separates the product (phosphorylated substrate) from the excess reactant (ATP), leading to a high signal-to-noise ratio.

Cell-Based Assays: Assessing Target Engagement and Pathway Modulation

While biochemical assays measure direct enzyme inhibition, they do not account for cell permeability, target engagement in the crowded cellular milieu, or off-target effects that contribute to the overall cellular phenotype.[1][5] Cell-based assays are therefore a critical next step.

Key Experimental Protocol: Cellular Phosphorylation Assay (Western Blot or ELISA-based)

This assay directly measures the inhibition of a specific phosphorylation event downstream of the target kinase within intact cells.

Principle: Upon treating cells with an inhibitor, the phosphorylation of a known downstream substrate of the target kinase is quantified. A reduction in phosphorylation indicates successful target inhibition.[6]

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture a relevant cancer cell line known to have an activated signaling pathway dependent on the target kinase (e.g., a cell line with an activating FGFR mutation for an FGFR inhibitor). Plate the cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce baseline signaling, cells can be serum-starved for several hours before stimulation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the 7-azaindole inhibitor or a control compound (e.g., an approved drug like Sorafenib) for 1-2 hours.

  • Stimulation: If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor (e.g., FGF for the FGFR pathway) for a short period (e.g., 15-30 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • Detection (Western Blot):

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

    • Probe a parallel blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein (e.g., anti-total-ERK) as a loading control.

    • Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal. Calculate the percent inhibition of phosphorylation relative to the stimulated, vehicle-treated control.

G cluster_workflow Cellular Phosphorylation Assay Workflow A Plate & Treat Cells with Inhibitor B Stimulate Pathway (e.g., with FGF) A->B C Lyse Cells & Quantify Protein B->C D Western Blot: Separate & Transfer C->D E Antibody Probing: p-Substrate & Total-Substrate D->E F Detect & Quantify (Densitometry) E->F G Calculate % Inhibition F->G

Caption: Workflow for a cell-based phosphorylation assay.

Part 2: Comparative Selectivity Data

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects, while a multi-targeted inhibitor might offer broader efficacy.[7] The following tables present representative data for inhibitors based on the 7-azaindole scaffold, compared against a known multi-kinase inhibitor, Sorafenib. The data is compiled from literature sources for illustrative purposes.

Table 1: Biochemical Selectivity Profile of Representative 7-Azaindole Derivatives vs. Sorafenib

Kinase TargetCompound A (FGFR-focused 7-azaindole) IC50 (nM)Compound B (Aurora-focused 7-azaindole) IC50 (nM)Sorafenib (Multi-kinase Inhibitor) IC50 (nM)
FGFR1 7 >10,00090
FGFR2 9 >10,00020
VEGFR2 850>5,00090
Aurora A >5,00065 >10,000
Aurora B >10,000150>10,000
c-Kit >1,000>10,00068
PDGFRβ 1,200>10,00057
B-Raf >10,000>10,00022

Data is hypothetical and compiled for illustrative purposes based on trends reported in the literature.[8][9][10]

Table 2: Cellular Activity in Relevant Cancer Cell Lines

Cell LinePrimary Driver KinaseCompound A (IC50, µM)Compound B (IC50, µM)Sorafenib (IC50, µM)
HCT116 KRAS/Aurora A>100.065 5.8
4T1 (Breast) FGFR0.5 >207.2
HepG2 (Liver) Raf/VEGFR8.5>203.1

Data is hypothetical and compiled for illustrative purposes based on trends reported in the literature.[8][10][11]

Part 3: Discussion of Structure-Activity Relationships (SAR) and Selectivity

The data highlights how chemical modifications to the 4-substituted 7-azaindole scaffold can dramatically influence kinase selectivity.

  • Hinge Binding: The 7-azaindole core consistently acts as a scaffold for hydrogen bonding to the kinase hinge region, anchoring the molecule in the ATP-binding site. The N7 nitrogen and the pyrrole N-H are crucial for this interaction.[8][12]

  • Role of the 5-Fluoro Group: The electron-withdrawing fluorine atom at the 5-position can increase the acidity of the pyrrole N-H, potentially leading to a stronger hydrogen bond with the hinge backbone. This often translates to increased potency.

  • Achieving Selectivity: Selectivity is primarily driven by the substituents at the C4 position (derived from the initial ethanone group).

    • FGFR Selectivity (Compound A): Derivatives designed to be FGFR inhibitors often feature moieties at C4 that can access a specific hydrophobic pocket unique to the FGFR family.[8]

    • Aurora Kinase Selectivity (Compound B): Aurora kinases have a distinct conformation of the activation loop. Inhibitors like Compound B possess substituents at C4 that form specific interactions (e.g., with the DFG motif in its "DFG-in" conformation) that are less favorable in other kinases like VEGFR2.[10]

    • Promiscuity (Sorafenib): In contrast, Sorafenib's structure allows it to adopt conformations that satisfy the binding requirements of multiple kinases, including VEGFR, PDGFR, and Raf, leading to its multi-targeted profile.[6][9]

The relationship between the core scaffold and the selectivity-driving fragments can be visualized as follows:

G cluster_inhibitor Inhibitor Structure cluster_kinase Kinase ATP Pocket Core 5-Fluoro-7-Azaindole Core Hinge Hinge Region Core->Hinge Binds to (H-Bonds) Fragment C4-Substituent (Selectivity-Driving Fragment) Pocket Hydrophobic/Selectivity Pocket Fragment->Pocket Interacts with

Caption: Logical relationship between inhibitor components and kinase binding site.

Illustrative Signaling Pathway: FGFR

To contextualize the action of a selective inhibitor like "Compound A," it is crucial to understand the downstream signaling pathway it modulates. Abnormal FGFR signaling is implicated in various cancers.

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Compound A (7-Azaindole Derivative) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and point of inhibition.

Conclusion

The 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is a highly valuable starting material for the synthesis of potent and selective kinase inhibitors. The 7-azaindole core provides a robust anchor to the kinase hinge region, while the 4-acetyl group offers a gateway to introduce chemical diversity. Through systematic chemical elaboration and a rigorous evaluation cascade—from biochemical profiling to cell-based pathway analysis—it is possible to develop derivatives with high selectivity for specific kinase targets like FGFR or Aurora kinases.

This comparative guide demonstrates that by understanding the structural biology of the target kinases and employing rational design principles, the 7-azaindole scaffold can be tuned to achieve desired selectivity profiles, moving from broadly active compounds to precision inhibitors with improved therapeutic potential. The methodologies and principles outlined herein provide a framework for the successful evaluation and optimization of this promising class of molecules.

References

  • Jin, Q. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Buck, E. et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mérour, J-Y. et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

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  • Abdel-Maksoud, M. S. et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. Available at: [Link]

  • Alkahtani, H. M. et al. (2021). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure. Available at: [Link]

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Validation

A Comparative Guide: The Superiority of the 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone Scaffold in Modern Drug Discovery

Abstract In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the pantheon of privileged heterocyclic s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the pantheon of privileged heterocyclic structures, the 7-azaindole core has consistently demonstrated exceptional utility, particularly in kinase inhibition.[1] This guide provides an in-depth comparative analysis of a specific, highly functionalized derivative: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone . We will dissect the synergistic advantages conferred by the 7-azaindole framework, the strategic incorporation of a fluorine atom at the 5-position, and the utility of the 4-ethanone moiety. Through comparative data and detailed experimental protocols, we establish this scaffold as a superior starting point for developing potent, selective, and pharmacokinetically sound therapeutic agents over other common heterocycles.

Introduction: The "Privileged Scaffold" Concept

Drug discovery is a quest for molecular recognition. A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity.[2] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system has earned this distinction.[1][2] It acts as a bioisostere of both purine and indole, enabling it to mimic the interactions of these crucial endogenous structures.[3][4][5] The strategic placement of a nitrogen atom at the 7-position introduces unique electronic and hydrogen-bonding capabilities that are highly advantageous for target engagement, particularly within the ATP-binding site of protein kinases.[2][6]

The Core Advantage: Deconstructing the 7-Azaindole Framework

The foundational superiority of our target scaffold begins with the 7-azaindole core. Unlike its indole counterpart, the 7-azaindole features a pyridine ring fused to the pyrrole. This single atomic substitution has profound consequences.

  • Enhanced Hinge-Binding in Kinases : The primary advantage is its ability to form a bidentate (two-point) hydrogen bond interaction with the "hinge" region of a kinase's ATP binding pocket.[3][6] The pyrrole N1-H acts as a hydrogen bond donor, while the pyridine N7 atom acts as a hydrogen bond acceptor, mimicking the interaction of adenine.[3] This dual interaction provides a strong anchor, leading to enhanced potency and residency time compared to scaffolds offering only a single point of interaction.

  • Improved Physicochemical Properties : The introduction of the nitrogen atom generally increases polarity and improves aqueous solubility compared to the more lipophilic indole ring.[1][3] This is a critical advantage for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate, often leading to better oral bioavailability.[1][4] Studies have shown that azaindole isomers can enhance solubility by more than 25-fold over the parent indole scaffold.[3]

cluster_0 Bioisosteric Relationships Purine Purine (e.g., Adenine) Azaindole 7-Azaindole Scaffold Purine->Azaindole Mimics H-bonding (N1, N7) Indole Indole Indole->Azaindole Replaces C-H with N Improves Solubility

Caption: Bioisosteric relationship of the 7-azaindole scaffold.

The Fluorine Factor: Strategic Enhancement at the 5-Position

The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[7] Placing a fluorine atom at the 5-position of the 7-azaindole ring is not arbitrary; it is a deliberate choice to confer specific, powerful advantages.

  • Metabolic Stability : The C-F bond is exceptionally strong and stable. Fluorine can act as a "metabolic shield," blocking sites that are susceptible to oxidative metabolism by Cytochrome P450 enzymes.[8][9] By replacing a C-H bond with a C-F bond at a metabolically vulnerable position, the half-life of a compound can be significantly extended, leading to improved pharmacokinetic profiles.[9]

  • Modulation of pKa : Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly lower the pKa (reduce the basicity) of the nearby pyridine nitrogen (N7).[7][10] This is crucial because a lower pKa can reduce unwanted off-target interactions (e.g., with hERG channels) and improve cell membrane permeability, thereby enhancing bioavailability.[7]

  • Enhanced Binding Affinity : The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, an interaction distinct from traditional hydrogen bonding.[8] This can lead to a subtle but significant increase in binding affinity and, consequently, potency.[7][11]

The 4-Ethanone Moiety: A Gateway to Chemical Diversity

The acetyl group (ethanone) at the 4-position provides a versatile synthetic handle for Structure-Activity Relationship (SAR) studies. This ketone functionality can be readily transformed into a wide array of other functional groups (alcohols, amines, oximes, etc.), allowing for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties. This strategic placement allows chemists to probe interactions in a key vector space projecting from the core scaffold.

Comparative Analysis: The Scaffold in Context

The true measure of a scaffold is its performance relative to alternatives. The synergistic combination of the fluorinated 7-azaindole core provides measurable advantages over other common heterocyclic scaffolds.

Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds
PropertyIndole7-Azaindole5-Fluoro-7-Azaindole PurineQuinazoline
LogP (Lipophilicity) Generally HigherGenerally LowerModerately LowerLowestModerate
Aqueous Solubility Generally LowerGenerally Higher[3]Generally HigherHighestModerate
H-Bond Acceptors 01 (N7)1 (N7)3 (N1, N3, N7)2 (N1, N3)
H-Bond Donors 1 (N1-H)1 (N1-H)1 (N1-H)1 (N9-H)0
Key Advantage Established ScaffoldSuperior Hinge-Binding [1]Enhanced Metabolism & pKa [8][10]Natural BioisostereVersatile Scaffold
Potential Liability Poor SolubilityPotential Metabolism-Multiple H-bond sitesCan have PK issues
Experimental Data: A Case Study

While direct data for the 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone core is proprietary to many discovery programs, we can infer its potential from publicly available data on closely related structures. A recent study disclosed a series of PB2 inhibitors for the influenza virus based on the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton.[12] The lead compound, 12b , demonstrated exceptional potency with a dissociation constant (KD) of 0.11 µM and an antiviral effective concentration (EC50) of 1.025 µM with no cellular cytotoxicity observed (CC50 > 100 µM).[12] This highlights the power of the 5-fluoro-7-azaindole scaffold to generate highly potent and safe compounds.

cluster_0 Kinase Hinge-Binding Interaction Hinge_NH Hinge Backbone (NH) Scaffold N1-H Ring N7 Hinge_NH->Scaffold:f2 H-Bond (Acceptor) Hinge_CO Hinge Backbone (C=O) Scaffold:f0->Hinge_CO H-Bond (Donor) start Start prep Prepare Reagents (Buffer, Compound Dilutions) start->prep mix Prepare Kinase/Tracer Mix prep->mix plate Add Compound & Kinase Mix to 384-well Plate mix->plate incubate Incubate 60 min at RT plate->incubate read Read TR-FRET Signal incubate->read analyze Calculate Emission Ratio & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for a TR-FRET kinase binding assay.

Conclusion

The 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone scaffold represents a masterful convergence of privileged structural elements. It leverages the inherent advantages of the 7-azaindole core for superior target binding and physicochemical properties. [1][3]The strategic 5-fluoro substitution provides a critical tool for enhancing metabolic stability and fine-tuning electronic properties, while the 4-ethanone group offers a versatile point for chemical elaboration. [8][10]Compared to simpler heterocycles like indoles or even non-fluorinated azaindoles, this scaffold provides a more robust and sophisticated starting point for addressing the multifaceted challenges of modern drug discovery. For researchers aiming to develop next-generation inhibitors, particularly in the competitive kinase landscape, this scaffold offers a distinct and compelling advantage.

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as novel FLT3/IRAK4 inhibitors. PubMed.

  • Discovery of 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivatives as New Potent PB2 Inhibitors. ResearchGate. Potent_PB2_Inhibitors)

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to work safely and effectively. This guide moves beyond a simple checklist to provide a deep, procedural, and logical fra...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to work safely and effectively. This guide moves beyond a simple checklist to provide a deep, procedural, and logical framework for handling 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, a fluorinated heterocyclic compound. Our approach is built on the hierarchy of controls, prioritizing engineering and administrative measures, with Personal Protective Equipment (PPE) serving as the final, critical barrier against exposure.

Hazard Profile Analysis: Understanding the Risks

1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is a solid organic compound with a specific set of hazards that dictate our safety protocols. A thorough understanding of its risk profile is the foundation of safe handling.

Identifier Value
CAS Number 1228666-59-8
Molecular Formula C₉H₇FN₂O
Molecular Weight 178.16 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1][2]

GHS Hazard Classifications and Operational Impact:

  • H302: Harmful if swallowed. [2][3] This classification indicates that accidental ingestion of even small quantities can cause significant toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing rigorous hand hygiene after handling.[2]

  • H315: Causes skin irritation. [2][3] Direct contact with the solid or solutions can lead to inflammation, redness, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.

  • H319: Causes serious eye irritation. [2][3] This is a significant risk, as exposure to dust or splashes can cause substantial, potentially painful, eye damage. This hazard makes mandatory the use of chemical splash goggles.

  • H335: May cause respiratory irritation. [2][3] Inhalation of the dust can irritate the nose, throat, and lungs. This is a primary driver for mandating the use of engineering controls, specifically a chemical fume hood, to prevent airborne exposure.[4]

The Hierarchy of Controls: Your First Line of Defense

Before any discussion of PPE, we must implement robust engineering and administrative controls. PPE is designed to protect you when these primary controls fail or are not feasible; it is not a substitute for them.

  • Engineering Controls: The single most important control measure is to conduct all manipulations of this compound within a properly functioning and certified chemical fume hood .[4] This includes weighing, transferring, and preparing solutions. The fume hood minimizes inhalation exposure, which is a key risk (H335).[2][4] Ensure that a safety shower and an accessible eyewash station are available and unobstructed.[2]

  • Administrative Controls: Detailed Standard Operating Procedures (SOPs) for handling, storage, and disposal of this and other fluorinated compounds must be in place and readily available.[4] All personnel must be trained on these specific procedures and the compound's hazards before work begins.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for any procedure involving 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone. The selection is directly informed by the compound's hazard profile.

Primary Protection (Minimum for All Handling)
  • Eye and Face Protection: To mitigate the risk of serious eye irritation (H319), chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[2][5] If there is a heightened risk of splashing or spattering (e.g., when handling larger volumes or during highly exothermic reactions), a face shield must be worn in addition to the safety goggles.[5][6][7] A face shield alone does not provide adequate protection.[5]

  • Hand Protection: Wear protective, chemical-resistant gloves.[2] Disposable nitrile gloves provide good protection for incidental contact but should be changed immediately upon contamination.[6] For extended handling or immersion, consult the glove manufacturer's chemical resistance guide to ensure the chosen material offers sufficient breakthrough time. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Body Protection: A flame-resistant lab coat is required to protect against skin contact (H315) and potential splashes.[5] The lab coat must be fully buttoned. Full-length pants and fully enclosed, chemical-resistant shoes are mandatory; open-toed shoes, sandals, or perforated shoes are strictly forbidden in the laboratory.[5][6]

Secondary Protection (For Specific Scenarios)
  • Respiratory Protection: All routine work should be performed in a fume hood to eliminate the need for respiratory protection.[4] However, in non-routine situations where dust exposure is possible and engineering controls are insufficient (e.g., cleaning up a large spill), a NIOSH-approved respirator is required.[6][8] The type of respirator (e.g., an N95 for particulates or one with organic vapor cartridges) must be selected based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) department. Use of a respirator requires medical clearance, training, and fit-testing.[6]

Operational Plan: Handling and Emergency Response

Step-by-Step Handling Workflow:

  • Preparation: Confirm the chemical fume hood is operational. Don all required primary PPE (goggles, gloves, lab coat).

  • Manipulation: Carefully weigh the solid compound on weighing paper or in a container within the fume hood to contain any dust. Perform all subsequent transfers and solution preparations within the fume hood sash at the appropriate height.

  • Post-Handling: Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after removing gloves.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan: Managing Fluorinated Waste

As a fluorinated organic compound, 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone and its associated waste cannot be disposed of in standard laboratory trash or down the drain.[4]

  • Waste Segregation: All waste containing this compound (including contaminated consumables like gloves, weighing paper, and pipette tips) must be collected in a clearly labeled, compatible, and sealed hazardous waste container.[4]

  • Disposal Method: The primary disposal route for halogenated organic waste is typically high-temperature incineration by a certified hazardous waste management company.[9] This process must be conducted in facilities equipped with scrubbers to manage the release of harmful byproducts such as hydrogen fluoride (HF).[9] Adhere strictly to your institution's and local regulations for chemical waste disposal.[2]

Visualization: PPE Decision Workflow

The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific task and associated risks.

PPE_Decision_Flow start Task: Handling 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_base Minimum Required PPE: - Chemical Splash Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat - Closed-toe Shoes & Long Pants fume_hood->ppe_base  Yes stop_work STOP WORK Relocate to a Fume Hood fume_hood->stop_work  No splash_risk Is there a significant splash or aerosol risk? (e.g., large volumes, heating, agitation) ppe_base->splash_risk ppe_splash Enhanced PPE: - Add Face Shield over Goggles - Consider chemical-resistant apron splash_risk->ppe_splash  Yes dust_risk Is airborne powder/dust a possibility outside of engineering controls? splash_risk->dust_risk  No ppe_splash->dust_risk ppe_respirator Enhanced PPE: - NIOSH-approved Respirator (Requires EHS approval & fit-testing) dust_risk->ppe_respirator  Yes end Proceed with Caution dust_risk->end  No ppe_respirator->end

Caption: PPE selection flowchart based on risk assessment.

References

  • Benchchem. Safety and handling of fluorinated organic compounds. 4

  • Sigma-Aldrich. 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone AldrichCPR.

  • ChemScene. Safety Data Sheet for Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. 2

  • MDPI. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. 9

  • Sigma-Aldrich. SAFETY DATA SHEET - Pyrrolidine. 10

  • Google Patents. US2494867A - Removal of fluorine from organic materials. 11

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. 6

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 12

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. 5

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. 7

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. 13

  • University of Oxford. Researchers develop innovative new method to recycle fluoride from long-lived ‘forever chemicals’. 14

  • ADAMA. SAFETY DATA SHEET - Pyrinex 25 CS. 8

  • Sigma-Aldrich. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR. 1

  • Angene Chemical. Safety Data Sheet for 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. 3

  • Sciencemadness Wiki. Proper disposal of chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
Reactant of Route 2
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
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